molecular formula C10H7Cl2N B1586261 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile CAS No. 71463-55-3

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Cat. No.: B1586261
CAS No.: 71463-55-3
M. Wt: 212.07 g/mol
InChI Key: VDKKBWVLLSVWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C10H7Cl2N and its molecular weight is 212.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKKBWVLLSVWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221681
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71463-55-3
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71463-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2,4-DICHLOROPHENYL)CYCLOPROPANECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36VDS8JSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile CAS 71463-55-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile (CAS 71463-55-3)

This document provides a comprehensive technical overview of this compound, CAS 71463-55-3, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a specialized chemical intermediate characterized by a unique trifecta of functional groups: a dichlorinated phenyl ring, a strained cyclopropane moiety, and a reactive nitrile group.[1] This combination imparts a distinct set of physicochemical properties, making it a valuable building block in medicinal chemistry and organic synthesis.[1] The dichlorophenyl group modifies the compound's lipophilicity and electronic profile, which is critical for its interaction with biological targets.[1] The strained cyclopropane ring can influence reactivity, while the nitrile group serves as a versatile chemical handle for further molecular elaboration, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in various cycloadditions.[2] Its primary utility lies in its role as a precursor for more complex molecules, particularly in the synthesis of novel pharmaceutical candidates and specialized organic materials.[1][3]

cluster_molecule Chemical Structure cluster_features Key Structural Features cluster_implications Functional Implications C10H7Cl2N A 2,4-Dichlorophenyl Group B Cyclopropane Ring C Nitrile Group D Modulates Lipophilicity & Biological Interaction A->D E Introduces Steric Strain & Influences Reactivity B->E F Versatile Synthetic Handle C->F

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser.

  • Charging Reagents: To the reactor, charge (2,4-Dichlorophenyl)acetonitrile, benzyltriethylammonium chloride (typically 1-5 mol%), and 50% aqueous sodium hydroxide.

  • Initiation: Begin vigorous stirring to ensure adequate mixing between the organic and aqueous phases. Cool the mixture to 25-30°C.

  • Addition: Add 1,2-dibromoethane dropwise via the dropping funnel, carefully controlling the rate to maintain the reaction temperature below 40°C. The reaction is exothermic.

  • Reaction: After the addition is complete, continue stirring at 35-40°C for 2-4 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., GC-MS or TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and an organic solvent like toluene. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then a saturated brine solution to remove the catalyst and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.

Applications in Research and Development

This compound is not typically an end-product but rather a key intermediate. Its structure is found within scaffolds of molecules investigated for various biological activities.

  • Precursor for Biologically Active Molecules: The dichlorophenyl group is a common feature in many pharmacologically active compounds. The cyclopropyl-nitrile moiety can be transformed into other functional groups. For instance, reduction of the nitrile yields a primary amine, [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine, a valuable synthon for building larger molecules. []* Agrochemical Research: The structural motifs present are also found in compounds developed for pesticidal formulations, where the dichlorophenyl group often contributes to the molecule's bioactivity and stability. [2]* Medicinal Chemistry: While direct data on the biological activity of this specific compound is limited in the public domain, structurally related compounds containing the (dichlorophenyl)pyrazole moiety have been investigated as selective agonists for the cannabinoid type 2 (CB2) receptor, with applications in alleviating neuropathic pain. [5]This suggests that the 1-(2,4-dichlorophenyl)cyclopropane scaffold is of significant interest to medicinal chemists designing novel therapeutics.

Safety, Handling, and Storage

As a halogenated nitrile, this compound requires careful handling. The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin. [3]

Hazard Identification & GHS Classification
  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3]* Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [3]* Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3]* Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation. [3]

Caption: GHS pictogram and associated hazard statements.

Recommended Handling and PPE Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or fumes. [3]Ensure an eyewash station and safety shower are readily accessible. [3]2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [3] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin. [3] * Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator. [6]3. First Aid Measures:

    • If Swallowed: Call a POISON CENTER or doctor immediately. [3] * If on Skin: Wash with plenty of soap and water. [3] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [3]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area. [3][7]* Stability: The compound is stable under normal temperatures and pressures. [6]* Incompatibilities: Avoid contact with strong oxidizing agents. [6]* Hazardous Decomposition: Combustion may produce toxic fumes including hydrogen cyanide, nitrogen oxides, and carbon monoxide. [6]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block for high-value molecules in the pharmaceutical and agrochemical sectors. Its synthesis is achievable through established chemical routes like phase-transfer catalyzed cyclization. Understanding its physicochemical properties, synthetic pathways, and stringent safety requirements is paramount for its effective and safe utilization in a research and development setting.

References

  • Cole-Parmer. Material Safety Data Sheet - 1-(2,4-Dichlorophenyl)-1-Cyclopropyl Cyanide. [Link]

  • Synthonix, Inc. 1-(2,4-Dichlorophenyl)cyclopropane-1-carbonitrile - [D63062]. [Link]

  • Matrix Fine Chemicals. 1-(2,4-DICHLOROPHENYL)CYCLOPROPANE-1-CARBONITRILE | CAS 71463-55-3. [Link]

  • Luongo, L. et al. (2010). 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, a novel CB2 agonist, alleviates neuropathic pain through functional microglial changes in mice. Neurobiology of Disease, 37(1), 177-85. [Link]

Sources

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Weight of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of interest in synthetic and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and precise molecular weight. A detailed, field-proven protocol for the verification of its identity and molecular weight using High-Resolution Mass Spectrometry (HRMS) is presented, emphasizing the interpretation of its characteristic isotopic signature. This guide is intended for researchers, scientists, and drug development professionals requiring a foundational understanding and practical methodology for the characterization of this compound.

Introduction

This compound is a substituted aromatic cyclopropane derivative. Compounds containing the cyclopropane ring are of significant interest due to the unique conformational constraints and electronic properties the three-membered ring imparts. The presence of a dichlorinated phenyl group and a nitrile functional group further suggests its utility as a versatile chemical intermediate or a scaffold in the development of novel therapeutic agents or agrochemicals. Accurate characterization of its molecular structure and weight is the first critical step in any research and development endeavor, ensuring sample purity, validating synthesis, and enabling correct interpretation of experimental outcomes. This guide provides an in-depth look at these fundamental properties and the analytical procedures to confirm them.

Molecular Structure Elucidation

Chemical Identity

A molecule's identity is unequivocally defined by its structural formula and internationally recognized identifiers.

  • IUPAC Name: 1-(2,4-dichlorophenyl)cyclopropane-1-carbonitrile[1]

  • CAS Number: 71463-55-3[1]

  • Molecular Formula: C₁₀H₇Cl₂N[1]

Key Structural Features

The structure of this compound is an assembly of three distinct chemical moieties, each contributing to its overall properties:

  • 2,4-Dichlorophenyl Group: An aromatic benzene ring substituted with two chlorine atoms at positions 2 and 4. This group is largely responsible for the molecule's lipophilicity and introduces a distinct isotopic pattern in mass spectrometry.

  • Cyclopropane Ring: A strained, three-membered aliphatic ring. The carbon atom attached to the phenyl ring is a quaternary carbon, bonded to the phenyl group, the nitrile group, and two other carbons within the ring.

  • Nitrile Group (-C≡N): A functional group consisting of a carbon atom triple-bonded to a nitrogen atom. This group is polar and can participate in various chemical transformations, making the compound a useful synthetic intermediate.

Below is a 2D representation of the molecular structure based on its SMILES string: ClC1=CC(Cl)=C(C=C1)C1(CC1)C#N[1].

2D Structure of this compound

Physicochemical and Mass-Related Properties

A summary of the key computed and experimental properties is crucial for laboratory handling, analytical method development, and interpretation of results.

Summary of Properties
PropertyValueSource
Molecular Formula C₁₀H₇Cl₂N[1]
Molecular Weight 212.07 g/mol [1]
Monoisotopic Mass 210.99556 Da[2]
CAS Number 71463-55-3[1]
InChIKey VDKKBWVLLSVWKI-UHFFFAOYSA-N[1][2]
Predicted XLogP 3.2[2]
Expertise in Practice: Molecular Weight vs. Monoisotopic Mass

In the context of precise analytical chemistry, it is vital to distinguish between molecular weight and monoisotopic mass.

  • Molecular Weight (or Molar Mass): This is a weighted average of the masses of all naturally occurring isotopes of the elements in the molecule. The value of 212.07 g/mol is calculated using the standard atomic weights of carbon, hydrogen, chlorine, and nitrogen. This value is used for stoichiometric calculations in chemical reactions (e.g., preparing a solution of a specific molarity).

  • Monoisotopic Mass: This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N). For this compound, the monoisotopic mass is 210.99556 Da. This is the value that is directly measured by high-resolution mass spectrometry. The ability to measure a mass with high accuracy (typically to within 5 ppm) allows for the unambiguous determination of the elemental formula.

Experimental Verification via High-Resolution Mass Spectrometry

Rationale for Methodology

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula of a synthetic compound. Its primary advantages are:

  • High Mass Accuracy: Modern instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions.

  • Isotopic Pattern Resolution: HRMS can resolve the distinct isotopic peaks arising from the natural abundance of isotopes. For chlorine-containing compounds, this is a powerful diagnostic tool. Natural chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms, such as the topic of this guide, will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 9:6:1.[3][4]

Detailed Protocol: LC-HRMS Analysis

This protocol outlines a self-validating system for the confirmation of this compound.

Objective: To verify the molecular formula C₁₀H₇Cl₂N by obtaining an accurate mass measurement and confirming the characteristic isotopic pattern.

Instrumentation: A Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology:

  • System Calibration:

    • Causality: The foundation of trustworthy data is a properly calibrated instrument. Calibration ensures that the measured mass-to-charge ratios (m/z) are accurate.

    • Procedure: Before sample analysis, perform a full calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using the manufacturer's recommended calibration solution. Verify that the mass accuracy is within the acceptable range (typically < 2 ppm).

  • Sample Preparation:

    • Causality: Proper sample preparation ensures the compound is soluble and at a concentration suitable for detection without saturating the detector.

    • Procedure: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol. From the stock, create a dilute working solution of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

  • LC Method:

    • Causality: While direct infusion is possible, a simple chromatographic step helps to separate the analyte from potential impurities or salts, ensuring a clean signal for analysis.

    • Procedure:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

  • MS Method:

    • Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule. Positive ion mode is chosen to generate the protonated molecule [M+H]⁺.

    • Procedure:

      • Ionization Mode: ESI, Positive.

      • Mass Range: m/z 100-500.

      • Acquisition Mode: Full Scan at high resolution (>30,000 FWHM).

      • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analyte.

  • Data Analysis and Interpretation:

    • Trustworthiness: The combination of two independent but related pieces of data (accurate mass and isotopic pattern) provides a self-validating confirmation of the compound's identity.

    • Procedure:

      • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

      • Measure the m/z of the monoisotopic peak. For the protonated molecule [C₁₀H₇Cl₂N + H]⁺, the expected monoisotopic m/z is 212.0028.

      • Calculate the mass error in parts-per-million (ppm). A mass error of < 5 ppm provides high confidence in the assigned formula.

      • Analyze the isotopic pattern. Compare the observed pattern with the theoretical pattern for a molecule containing two chlorine atoms. The peak at m/z ~214 should be approximately 65% of the intensity of the peak at m/z 212, and the peak at m/z ~216 should be approximately 10% of the m/z 212 peak.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow for the structural and molecular weight verification of a synthesized compound like this compound.

Caption: Workflow for identity confirmation of this compound.

Conclusion

This guide has detailed the essential molecular and physicochemical properties of this compound. The distinction between molecular weight for stoichiometry and monoisotopic mass for structural confirmation has been clarified. The provided LC-HRMS protocol represents a robust, self-validating methodology for confirming the compound's elemental composition with a high degree of certainty. Adherence to such rigorous analytical practices is fundamental to ensuring data integrity and advancing scientific research in which this and similar molecules are utilized.

References

  • Matrix Fine Chemicals. (n.d.). 1-(2,4-DICHLOROPHENYL)CYCLOPROPANE-1-CARBONITRILE | CAS 71463-55-3. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Cyclopropanecarbonitrile. Retrieved January 5, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C10H7Cl2N). Retrieved January 5, 2026, from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved January 5, 2026, from [Link]

  • YouTube. (2016, October 6). Mass Spectroscopy - Identify Alkyl Halide Molecular Structure CxHyX 001. Retrieved January 5, 2026, from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile is a molecule of interest in synthetic and medicinal chemistry due to the presence of several key functional groups: a dichlorinated aromatic ring, a strained cyclopropane ring, and a nitrile group. This guide provides an in-depth analysis of the spectral data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely available, this document will leverage spectral data from structurally related compounds to predict and interpret its characteristic spectral features. This approach not only provides a robust analytical framework for this compound but also serves as a methodological guide for the spectral analysis of similarly complex small molecules.

The structural features of this compound present unique challenges and opportunities in spectral analysis. The cyclopropane ring's protons and carbons exhibit unusual chemical shifts due to ring strain and anisotropic effects. The dichlorinated phenyl ring offers a distinct substitution pattern that can be elucidated through NMR, while the nitrile group provides a characteristic and easily identifiable IR absorption. Mass spectrometry is expected to reveal a distinctive isotopic pattern due to the presence of two chlorine atoms, aiding in its identification.

This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and experimental considerations necessary for a thorough spectral characterization.

Molecular Structure and Analysis Workflow

The logical workflow for the comprehensive spectral analysis of this compound is outlined below. This process ensures a systematic and thorough characterization of the molecule's structure.

Spectral_Analysis_Workflow Workflow for Spectral Analysis cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis_Purification Synthesis & Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Synthesis_Purification->NMR_Analysis Purity & Preliminary Structure IR_Analysis IR Spectroscopy Synthesis_Purification->IR_Analysis Functional Group ID MS_Analysis Mass Spectrometry Synthesis_Purification->MS_Analysis Molecular Weight Data_Integration Integration of Spectral Data NMR_Analysis->Data_Integration IR_Analysis->Data_Integration MS_Analysis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1: A flowchart illustrating the systematic approach to the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the cyclopropane and aromatic ring protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The chemical shifts of cyclopropane protons are notably upfield compared to other aliphatic protons due to the ring current effect of the three-membered ring.[1][2]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3, H-5, H-6 (Aromatic)7.2 - 7.6m-
Cyclopropyl Protons1.5 - 2.0m-
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the cyclopropyl carbons, and the nitrile carbon. The cyclopropyl carbons are expected to be significantly shielded.[3]

CarbonsPredicted Chemical Shift (δ, ppm)
C-1, C-2, C-4 (Aromatic)130 - 140
C-3, C-5, C-6 (Aromatic)125 - 130
C≡N (Nitrile)115 - 125
Quaternary Cyclopropyl Carbon25 - 35
CH₂ (Cyclopropyl)15 - 25
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • For a standard ¹H NMR spectrum, dissolve 5-10 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4][5]

    • For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[5]

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[4]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[6]

    • Transfer the clear solution to a clean, dry 5 mm NMR tube.[7]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[5]

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[5]

    • Acquire the spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

Interpretation of NMR Spectra
  • ¹H NMR: The aromatic region will likely show a complex multiplet due to the coupling between the three adjacent protons on the dichlorophenyl ring. The integration of this region should correspond to three protons. The cyclopropyl protons will appear as a complex multiplet in the upfield region, integrating to four protons. The exact chemical shifts and coupling constants for the cyclopropyl protons are difficult to predict precisely due to the rigid, strained nature of the ring.[8]

  • ¹³C NMR: The aromatic region will display signals for the six carbons of the phenyl ring. The two carbons bearing chlorine atoms will be deshielded. The carbon attached to the cyclopropyl group will also have a distinct chemical shift. The nitrile carbon will appear in its characteristic region. The two CH₂ carbons of the cyclopropane ring are diastereotopic and may show separate signals, and the quaternary carbon will be a low-intensity signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the nitrile, the aromatic ring, and the C-Cl bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupDescription
2240–2220C≡N (Nitrile)Strong, sharp absorption.[9]
3100–3000Aromatic C-HMedium to weak stretch.
1600–1450Aromatic C=CMedium to weak ring stretching.
~820C-H BendingOut-of-plane bending for 1,2,4-trisubstituted benzene.
1100–1000C-ClStrong stretch.
Experimental Protocol for FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[10]

  • Sample Preparation:

    • Ensure the ATR crystal is clean before use.[11]

    • Place a small amount of the solid this compound onto the crystal.[11]

  • Data Acquisition:

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[11]

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Interpretation of IR Spectrum

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹.[12] The presence of an aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The specific pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern of the phenyl ring. A strong absorption for the C-Cl bonds is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic patterns of chlorine.

Predicted Mass Spectrometry Data

The presence of two chlorine atoms will result in a distinctive isotopic cluster for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).

Ionm/z (for ³⁵Cl)Predicted Relative Intensity
[M]⁺211100%
[M+2]⁺213~65%
[M+4]⁺215~10%
Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, which generates ions with minimal fragmentation.[13][14][15]

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to the low µg/mL or ng/mL range with the same solvent.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.[13]

    • As the solvent evaporates, gas-phase ions are formed and enter the mass analyzer.[13][16]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Interpretation of Mass Spectrum
  • Molecular Ion Peak: The most crucial information is the molecular ion peak. For this compound (C₁₀H₇Cl₂N), the molecular ion region will exhibit a characteristic cluster of peaks due to the chlorine isotopes. The peak corresponding to the molecule with two ³⁵Cl atoms will be at a specific m/z, the peak for one ³⁵Cl and one ³⁷Cl will be at m/z+2, and the peak for two ³⁷Cl atoms will be at m/z+4. The relative intensities of these peaks will be approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.[17]

  • Fragmentation Pattern: Although ESI is a soft ionization technique, some fragmentation may occur. The fragmentation of the molecular ion can provide further structural information.[18][19][20] Common fragmentation pathways for this molecule could involve the loss of the nitrile group, cleavage of the cyclopropane ring, or loss of chlorine atoms. The fragmentation of dichlorobenzene often results in characteristic ions.[21][22][23][24]

The fragmentation pathway can be visualized as follows:

MS_Fragmentation Predicted MS Fragmentation Pathway M_ion [C₁₀H₇Cl₂N]⁺˙ m/z = 211, 213, 215 loss_Cl [M - Cl]⁺ m/z = 176, 178 M_ion->loss_Cl - Cl˙ loss_CN [M - CN]⁺ m/z = 185, 187, 189 M_ion->loss_CN - ˙CN dichlorophenyl_ion [C₆H₃Cl₂]⁺ m/z = 145, 147, 149 M_ion->dichlorophenyl_ion - C₄H₄N

Figure 2: A simplified diagram showing potential fragmentation pathways for this compound in a mass spectrometer.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its structure. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and elemental composition, particularly through the characteristic isotopic pattern of the two chlorine atoms. The predictive analysis presented in this guide, based on the well-established spectral characteristics of its constituent parts, serves as a robust framework for the interpretation of experimental data for this molecule and other structurally related compounds.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F. K., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Hofstadler, S. A., Bakhtiar, R., & Smith, R. D. (1996). Electrospray ionization mass spectrometry. ProQuest. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Kückmann, S. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(11), R111.009407. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • The Mass Spectrometry Society of Japan. (n.d.). Discrimination of Isomers of Dichlorobenzene Using Charge Inversion Mass Spectrometry. J-Stage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropanecarbonitrile. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2020, October 17). Solved Consider this... Figure 5: Mass spectrum of 1,4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Dichlorobenzene-D4. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dichlorobenzene-D4. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopropanecarbonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloroaniline. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanemethanol, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,2R)-2-Phenylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

Sources

Introduction: The Convergence of a Privileged Scaffold and a Potent Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Dichlorophenyl Cyclopropane Derivatives

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the strategic combination of specific structural motifs known to confer potent biological activity. The cyclopropane ring and the dichlorophenyl group are two such entities. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the biological activities exhibited by molecules that incorporate both a dichlorophenyl moiety and a cyclopropane ring, a combination that has yielded promising candidates across multiple therapeutic areas.

The Cyclopropane Moiety: A Strained Ring with Unstrained Potential

The cyclopropane ring, a three-membered carbocycle, is a common feature in a wide array of both natural and synthetic compounds.[1][2] Its inherent ring strain results in unique chemical reactivity, resembling that of an olefinic double bond, which can be exploited for targeted biological interactions.[3] Beyond reactivity, the cyclopropane unit serves as a rigid scaffold or a bioisostere for other chemical groups, allowing for the conformational constraint of molecules to enhance binding affinity to biological targets.[3][4] This structural rigidity and metabolic stability make it a highly attractive component in drug design, with derivatives showing a vast spectrum of activities including enzyme inhibition, as well as antibiotic, antiviral, antitumor, and insecticidal properties.[1][2][3]

The Dichlorophenyl Group: Fine-Tuning Pharmacological Properties

The incorporation of a dichlorophenyl group into a molecule is a well-established strategy in medicinal chemistry to modulate its pharmacological profile. The chlorine atoms are strongly electron-withdrawing and can significantly alter the electronic properties of the molecule, influencing its binding to target proteins. Furthermore, the lipophilicity conferred by the phenyl ring and chlorine atoms can enhance membrane permeability and bioavailability. The specific substitution pattern of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) often has a profound impact on the compound's selectivity and potency, a key consideration in structure-activity relationship (SAR) studies.[5][6]

Synergy and Scope: The Therapeutic Potential of Dichlorophenyl Cyclopropane Derivatives

The combination of the rigid, reactive cyclopropane core with the potent, modulating dichlorophenyl group has generated a diverse class of compounds with significant therapeutic promise. This guide will dissect the major biological activities of these derivatives, from anticancer and antimicrobial to neuroactive and insecticidal, providing mechanistic insights, quantitative data, and validated experimental protocols to empower further research and development in this exciting field.

Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms

Dichlorophenyl cyclopropane derivatives have emerged as potent anticancer agents, primarily demonstrating efficacy in breast cancer through distinct mechanisms of action, including hormonal pathway disruption and metabolic activation.

Anti-estrogenic Derivatives for Breast Cancer

A key strategy in treating hormone-receptor-positive breast cancer is the inhibition of the estrogen receptor (ER). Certain dichlorophenyl cyclopropane derivatives have been engineered as pure antiestrogens.

2.1.1 Mechanism: Competitive Inhibition of Estradiol Binding A series of 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs) have been shown to be competitive inhibitors of [3H]estradiol binding in rat uterine cytosol receptor assays.[7] By occupying the ligand-binding pocket of the estrogen receptor, these compounds prevent the binding of its natural ligand, estradiol, thereby blocking the downstream signaling cascade that promotes tumor cell proliferation. Notably, these compounds displayed no estrogenic activity themselves, classifying them as pure antiestrogens.[7]

2.1.2 Quantitative Data: Receptor Binding and In Vitro Efficacy The anti-estrogenic potential of DTACs has been quantified through receptor binding assays and activity against estrogen-dependent human breast cancer cell lines.

Compound IDDescriptionRelative Binding Affinity (% of Estradiol)In Vitro Activity (MCF-7 Cells)
7b (Z)-1,1-dichloro-2-[4-[2-(dimethylamino)ethoxy]-phenyl]-2-(4-methoxyphenyl)-3-phenylcyclopropaneNot specified in abstractDose-dependent inhibition
Various DTACs Series of 1,1-dichloro-2,2,3-triarylcyclopropanes0.1 - 3.6%Active
(Data sourced from PubMed[7])
Aryl Hydrocarbon Receptor (AhR) Pathway Modulators

A distinct class of dichlorophenyl-containing compounds, while not all strictly cyclopropanes, demonstrates a novel mechanism for selective breast cancer cytotoxicity that is relevant to the broader dichlorophenyl scaffold. Dichlorophenylacrylonitriles have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AhR).[8]

2.2.1 Mechanism: AhR Activation and CYP1-Mediated Cytotoxicity The lead compound, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7), mediates its potent and selective anticancer effects by activating the AhR pathway. This activation leads to the induction of CYP1 family mono-oxygenases. The subsequent metabolic conversion of ANI-7 by these enzymes is believed to generate reactive species that cause DNA damage, leading to S-phase cell cycle arrest and apoptosis specifically in sensitive breast cancer cells. This metabolic activation strategy provides a powerful mechanism for tumor-selective therapy.

2.2.2 Signaling Pathway: ANI-7 Induced Cytotoxicity

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolism Metabolic Activation & Cytotoxicity ANI7 ANI-7 (Dichlorophenyl Acrylonitrile) AhR_complex AhR Inactive Complex ANI7->AhR_complex Binds Metabolite Reactive Metabolite ANI7->Metabolite Metabolized by AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates & Binds ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds DNA CYP1_mRNA CYP1 mRNA XRE->CYP1_mRNA Induces Transcription CYP1_protein CYP1 Enzyme CYP1_mRNA->CYP1_protein Translation DNA_damage DNA Damage Metabolite->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: AhR-mediated metabolic activation of ANI-7 leading to cancer cell apoptosis.

2.2.3 Quantitative Data: Selective Growth Inhibition

Compound IDDescriptionGI50 (MCF-7 cells)Selectivity vs. Normal Breast Cells (MCF-10A)
5 (ANI-7) (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile0.56 µMUp to 263-fold
6 (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile0.127 µM260-fold
(Data sourced from ChemMedChem[8] and J Pharmacol Exp Ther)
Experimental Workflow: In Vitro Cytotoxicity Assessment

To evaluate the anticancer activity of novel dichlorophenyl cyclopropane derivatives, a robust and standardized assay for measuring cell viability is essential. The MTT assay is a colorimetric method widely used for this purpose.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls, and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions. The duration should be sufficient to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The rationale is that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 or GI50 value using non-linear regression analysis. This self-validating system includes positive and negative controls to ensure the assay is performing correctly and that the vehicle is not causing cytotoxicity.

Antimicrobial & Antifungal Activity

The unique structural features of dichlorophenyl cyclopropane derivatives make them effective agents against a range of microbial pathogens, including bacteria and fungi.

Broad-Spectrum Antibacterial Action

3.1.1 Mechanism: Targeting Essential Bacterial Enzymes The antibacterial activity of these compounds can be attributed to the inhibition of crucial bacterial enzymes that are absent in mammals, providing a window for selective toxicity. For example, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide has shown bioactivity against the KARI (ketol-acid reductoisomerase) of Escherichia coli.[9] KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids, making it an attractive target for antibiotic development.

Antifungal Properties and CYP51 Inhibition

Several cyclopropane derivatives, particularly amides, exhibit significant antifungal activity, especially against Candida albicans.[4][10]

3.2.1 Mechanism: Inhibition of Fungal Ergosterol Biosynthesis via CYP51 The primary mechanism of action for many of these antifungal compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][11] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, these compounds deplete ergosterol and cause the accumulation of toxic sterol intermediates, ultimately leading to the disruption of the cell membrane and fungal cell death.[4] Molecular docking studies have shown that these compounds can fit snugly into the active site of the CYP51 protein, confirming it as a likely target.[4][10]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Membrane_Disrupted Disrupted Membrane (Cell Death) CYP51->Membrane_Disrupted Inhibition leads to Ergosterol Depletion Intermediate Sterol Intermediate Ergosterol Ergosterol Membrane_Healthy Healthy Membrane (Fluidity & Integrity) Inhibitor Dichlorophenyl Cyclopropane Amide Inhibitor->CYP51 Inhibits

Caption: Inhibition of the DHCR7 enzyme by dichlorophenyl piperazines blocks cholesterol synthesis.

Monoamine Oxidase B (MAO-B) Inhibition

Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the levels of dopamine in the brain.

4.2.1 Mechanism: Selective Inhibition of MAO-B A 1,2,4-oxadiazole derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been identified as a highly potent and selective inhibitor of MAO-B. [12]The compound shows significantly weaker inhibition of the MAO-A isoform, which is crucial for avoiding side effects like the "cheese effect" (a hypertensive crisis). This selectivity makes it a promising lead for the development of new treatments for neurodegenerative disorders. [12] 4.2.2 Quantitative Data: MAO-B Inhibition Potency

CompoundTarget EnzymeIC50 Value
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B0.036 µM
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-A150 µM
(Data sourced from Molecules)[12]

Insecticidal Properties

The cyclopropane core is famously found in pyrethroids, a major class of synthetic insecticides. [13]The addition of a dichlorophenyl group to related structures has been shown to produce potent insecticidal activity.

Larvicidal Activity

5.1.1 Mechanism: Neurotoxicity While the precise mechanism for all new derivatives is under investigation, the insecticidal action of cyclopropane-containing compounds, like pyrethroids, is typically neurotoxic. They act by keeping sodium channels in the insect's neurons open, leading to continuous nerve excitation, paralysis, and death. It is highly probable that novel dichlorophenyl-containing cyclopropane insecticides operate through a similar mode of action.

5.1.2 Featured Compounds and Efficacy Cantharidin-based verbenone derivatives bearing 2,4- and 3,4-dichlorophenyl rings have demonstrated excellent larvicidal activity against the diamondback moth (Plutella xylostella), a notoriously resistant agricultural pest. [14] 5.1.3 Quantitative Data: Larvicidal Efficacy

Compound SubstituentConcentrationMortality (%) after 4 days
2,4-Dichlorophenyl100 mg/L100%
3,4-Dichlorophenyl100 mg/L100%
(Data sourced from Molecules)[14]
Experimental Workflow: Larvicidal Bioassay

Evaluating the insecticidal potential of new compounds requires a standardized bioassay against a target pest.

Protocol: Leaf-Dip Bioassay for Plutella xylostella

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Triton X-100) to create a stable emulsion at the desired test concentrations (e.g., 100 mg/L).

  • Leaf Treatment: Select fresh, undamaged cabbage leaves and cut them into discs. Dip each leaf disc into the test solution for approximately 10-20 seconds. A control group should be dipped in a solution containing only the solvent and surfactant.

  • Drying: Allow the treated leaf discs to air-dry completely in a fume hood.

  • Insect Exposure: Place the dried leaf discs into a petri dish lined with moist filter paper. Introduce a set number (e.g., 10-20) of third-instar larvae of P. xylostella into each dish.

  • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 light:dark cycle).

  • Mortality Assessment: Record the number of dead larvae at specific time points, such as 24, 48, and 96 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each treatment, correcting for any control mortality using Abbott's formula if necessary. This controlled experiment ensures that the observed mortality is due to the compound and not environmental factors.

Synthesis, Pharmacokinetics, and Structure-Activity Relationships (SAR)

General Synthesis Strategies

The synthesis of dichlorophenyl cyclopropane derivatives often involves multi-step processes. For example, 1,1-dichloro-2,2,3-triarylcyclopropanes can be synthesized by reacting E/Z olefin mixtures with dichlorocarbene, which is generated in situ. [7]Amide derivatives containing cyclopropane can be synthesized by introducing amide and aryl groups into the cyclopropane core via active splicing methods. [4]These synthetic routes offer the flexibility to create diverse libraries for biological screening.

Considerations in Pharmacokinetics & Pharmacodynamics (PK/PD)

The ultimate success of a drug candidate depends not only on its potency but also on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to thebody) profiles. [15][16]For dichlorophenyl cyclopropane derivatives, key considerations include:

  • Absorption and Bioavailability: The lipophilic nature of the dichlorophenyl group can aid in absorption, but overall molecular properties must be balanced to ensure adequate solubility. [17]* Distribution: For neuroactive compounds, the ability to cross the blood-brain barrier is paramount. [18]* Metabolism: The dichlorophenyl group can be a site for metabolic modification by cytochrome P450 enzymes. Understanding metabolic pathways is crucial to identify potentially active or toxic metabolites. [19]* Elimination: The rate and route of elimination determine the drug's half-life and dosing frequency. [16]

Key Structure-Activity Relationship (SAR) Insights

Across the various biological activities, several SAR trends can be identified:

  • Position of Chlorine Atoms: The substitution pattern on the phenyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro) is critical for activity and selectivity. For instance, in certain anticancer acrylonitrile series, the 3,4-dichloro substitution was found in the most potent lead compounds. [8]* Amide Substituents: In antimicrobial cyclopropane amides, aryl amides generally showed higher activity than fatty amides, and specific heterocyclic amides (e.g., thiazole) conferred the best antibacterial activity. [4]* Stereochemistry: The cis/trans isomerism of the cyclopropane ring, as seen in the anti-estrogenic DTACs, can significantly influence biological activity. [7]

Conclusion and Future Directions

The fusion of the dichlorophenyl moiety with the cyclopropane scaffold has yielded a rich and diverse class of biologically active molecules. From potent and selective anticancer agents to broad-spectrum antimicrobials and targeted enzyme inhibitors, these compounds demonstrate significant therapeutic potential. The research highlighted in this guide underscores the versatility of this chemical combination and provides a solid foundation for future drug discovery efforts.

Future work should focus on optimizing the lead compounds identified within each therapeutic class. This will involve comprehensive SAR studies to improve potency and selectivity, detailed ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to ensure drug-like properties, and in vivo efficacy studies in relevant animal models. The continued exploration of dichlorophenyl cyclopropane derivatives holds great promise for the development of next-generation therapeutics to address pressing needs in oncology, infectious disease, and neurology.

References

  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(9), 4181-4183. [Link]

  • Pento, J. T., et al. (1991). Synthesis and biological evaluation of a series of 1,1-dichloro-2,2,3-triarylcyclopropanes as pure antiestrogens. Journal of Medicinal Chemistry, 34(4), 1477-1482. [Link]

  • Mavromoustakos, T., et al. (1998). Synthesis antimicrobial and antifungal activity of some new 3 substituted derivatives of 4-(2,4-dichlorophenyl)-5-adamantyl-1H-1,2,4-triazole. Il Farmaco, 53(5), 347-350. [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. [Link]

  • PubMed. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. National Library of Medicine. [Link]

  • Wang, Z., et al. (2014). Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Management Science, 70(11), 1766-1773. [Link]

  • Patel, H., et al. (2020). Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)- [3][9][20]Triazolo[3,4-b] [3][7][20]Thiadiazol-3-yl)Benzene-1,2. Acta Scientific, 4(6), 1-3. [Link]

  • Hawkins, B. C., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1383-1393. [Link]

  • ResearchGate. (2016). Synthesis and Biological Evaluation of 1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin- 2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1hPyrrole-3-Carboxylic Acid. ResearchGate. [Link]

  • Korade, Z., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 21-28. [Link]

  • Zhang, F., et al. (2018). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Marine Drugs, 16(11), 449. [Link]

  • National Institutes of Health. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. National Library of Medicine. [Link]

  • National Institutes of Health. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. National Library of Medicine. [Link]

  • ResearchGate. (2024). 68434 PDFs | Review articles in BIOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Zhang, J., et al. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363. [Link]

  • ResearchGate. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • ResearchGate. (2008). Organotin(IV) carboxylates of cyclopropane carboxylic acid and 3-cyclohexylpropanoic acid: Synthesis, characterization and biological activity. The crystal structure of bis(cyclopropanecarboxylato) tetramethyldistannoxane. ResearchGate. [Link]

  • Hughes, T. S., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 8(11), 1161-1165. [Link]

  • Guo, Z., et al. (2021). Cantharidin-Based Verbenone Derivatives as a Novel Insecticide against Plutella xylostella: Design, Synthesis, Insecticidal Activity Evaluation, and 3D QSAR Study. Molecules, 26(16), 5035. [Link]

  • MDPI. (2022). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI. [Link]

  • Gontijo, V. S., et al. (2021). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2021(2), M1230. [Link]

  • MDPI. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • ResearchGate. (2015). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

  • Kim, D., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 57(9), 1059-1074. [Link]

  • National Institutes of Health. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Library of Medicine. [Link]

  • Zanardi, I., et al. (2015). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 71(5), 768-774. [Link]

  • Uppsala University. (2025). Pharmacokinetics and Pharmacodynamics. Department of Pharmacy. [Link]

  • MDPI. (2021). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI. [Link]

  • National Institutes of Health. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. National Library of Medicine. [Link]

  • National Institutes of Health. (2009). Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. National Library of Medicine. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. [Link]

  • MDPI. (2024). Dichloroacetate and Salinomycin as Therapeutic Agents in Cancer. MDPI. [Link]

  • AccessPharmacy. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics. DiPiro's Pharmacotherapy: A Pathophysiologic Approach, 12th Edition. [Link]

  • PubMed. (2020). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. National Library of Medicine. [Link]

Sources

The Cyclopropyl Moiety: From Chemical Curiosity to a Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The cyclopropane ring, a three-membered carbocycle, has transitioned from a synthetic challenge to a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties, stemming from significant ring strain and bent bonds, impart profound effects on the pharmacological profiles of parent molecules. This guide provides an in-depth exploration of the therapeutic applications of cyclopropane-containing compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental principles that make the cyclopropyl group a powerful tool for enhancing drug-like properties, survey its application across diverse therapeutic areas, detail synthetic and biological evaluation methodologies, and present a forward-looking perspective on its role in developing next-generation pharmaceuticals.

The Rationale: Why Cyclopropane? Unpacking a Privileged Scaffold

The utility of the cyclopropane ring in medicinal chemistry is not coincidental; it is a direct consequence of its distinct physicochemical characteristics, which chemists leverage to overcome common drug development hurdles.[1]

  • Conformational Rigidity: The rigid, planar nature of the cyclopropane ring locks the conformation of adjacent substituents.[2][3] This pre-organization of the molecule for binding to its biological target can lead to a significant increase in potency and selectivity by minimizing the entropic penalty upon binding.[4] This conformational locking is crucial for designing highly specific enzyme inhibitors or receptor ligands.[5]

  • Metabolic Stability: The cyclopropyl group is a bioisostere for moieties like a gem-dimethyl group or a vinyl group, but it often confers superior metabolic stability.[6] Its C-H bonds are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This enhanced stability can translate to a longer in-vivo half-life, improved oral bioavailability, and more convenient dosing regimens.[5][7]

  • Modulation of Physicochemical Properties: Incorporation of a cyclopropane ring can fine-tune a molecule's properties. It can increase lipophilicity to enhance membrane permeability, including across the blood-brain barrier (BBB), while in other contexts, it can improve aqueous solubility or reduce P-glycoprotein efflux.[1][6][7]

  • Unique Electronic Character: The "bent" bonds of the cyclopropane ring possess significant p-character, allowing them to engage in electronic interactions similar to a double bond.[2] This enables the cyclopropyl group to act as a "linchpin" in binding pockets, interacting with aromatic residues or participating in hydrogen bonding.

The strategic incorporation of this small ring system addresses multiple challenges in drug discovery, including potency, selectivity, and pharmacokinetics, making it a versatile tool for lead optimization.[1]

Therapeutic Landscape: Cyclopropane Drugs in the Clinic

The theoretical advantages of the cyclopropyl moiety have been successfully translated into numerous approved drugs and clinical candidates across a wide spectrum of diseases.[8][9][10]

Infectious Diseases
  • Antivirals: The cyclopropane ring is a key feature in several antiviral agents. For example, the Hepatitis C virus (HCV) NS3/4A protease inhibitor Grazoprevir and the anti-HIV drug Abacavir utilize the ring to achieve a constrained conformation necessary for potent target binding.[4] In the realm of COVID-19, the FDA-approved drug Paxlovid (Nirmatrelvir/Ritonavir) features a cyclopropyl group that contributes to its binding affinity.[8]

  • Antibacterials: Fluoroquinolone antibiotics such as Ciprofloxacin and Besifloxacin incorporate a cyclopropyl group at the N-1 position of the quinolone core.[7] This substitution enhances their antibacterial spectrum and potency by improving interactions with bacterial DNA gyrase and topoisomerase IV.

Cardiovascular & Metabolic Diseases
  • Antiplatelet Agents: Ticagrelor , a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events, contains a cyclopropyl group that is critical for its activity.[11] It serves as a rigid linker, correctly positioning the pharmacophoric elements for optimal receptor engagement.

  • Anticoagulants: The anticoagulant Prasugrel features an α-cyclopropyl ketone motif, highlighting the ring's utility in this therapeutic class.[4][12]

  • Lipid-Lowering Agents: The statin Pitavastatin includes a cyclopropyl group that enhances its binding to HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, resulting in high potency.[7]

Central Nervous System (CNS) Disorders
  • Antidepressants: One of the earliest examples is Tranylcypromine , a non-selective, irreversible monoamine oxidase (MAO) inhibitor.[4][11] The cyclopropane ring mimics the ethylamine side chain of phenethylamine, locking it in a conformation suitable for inhibiting MAO.

  • Insomnia and Circadian Rhythm Disorders: Tasimelteon , a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder, and Lemborexant , a dual orexin receptor antagonist for insomnia, both feature cyclopropane rings that are integral to their structure and function.[7][11]

Oncology

Cyclopropane-containing compounds have shown promise as inhibitors of key cancer-related targets, such as receptor tyrosine kinases (MET, VEGFR-2) and epidermal growth factor receptors (EGFR).[10] The rigidity and metabolic stability offered by the cyclopropyl group are particularly advantageous in designing potent and selective kinase inhibitors.

Data Summary: Quantitative Impact of the Cyclopropyl Moiety

The following table summarizes key quantitative data for representative cyclopropane-containing compounds, illustrating the tangible benefits of its inclusion.

CompoundTherapeutic ClassTargetKey Quantitative DataCitation(s)
Pitavastatin Analog HMG-CoA Reductase InhibitorHMG-CoA ReductaseIC₅₀ = 4.1 nM (compared to 19 nM for non-cyclopropyl analog)[7]
Grazoprevir Antiviral (HCV)NS3/4A ProteasePotent inhibitor with a constrained macrocyclic structure[7]
Ticagrelor AntiplateletP2Y12 ReceptorDirect-acting antagonist, rapid onset of action[11]
Tranylcypromine AntidepressantMonoamine Oxidase (MAO)Irreversible inhibitor[4]
OASS Inhibitor Antibacterial (candidate)O-Acetylserine SulfhydrylaseDerivatives show potent inhibition[3]

Methodologies in Focus: Synthesis and Evaluation

The successful application of cyclopropanes in drug discovery is underpinned by robust synthetic methodologies and rigorous biological evaluation.

Experimental Protocol: Biocatalytic Synthesis of a Chiral Cyclopropane Core

This protocol is based on the principles of stereoselective cyclopropanation using engineered myoglobin catalysts, which offers a green and highly efficient alternative to traditional chemical methods.[11]

Objective: To synthesize the chiral cyclopropane core of a drug like Tasimelteon on a gram scale.

Methodology:

  • Catalyst Preparation:

    • Express an engineered myoglobin variant (e.g., Mb(H64V,V68A)) in E. coli host cells.

    • Culture the cells in a fermenter under appropriate conditions (e.g., TB medium, 37°C) until an OD₆₀₀ of ~0.6-0.8 is reached.

    • Induce protein expression with IPTG and supplement with hemin chloride.

    • Continue incubation at a lower temperature (e.g., 25°C) for 24-48 hours.

    • Harvest cells by centrifugation and store the cell paste at -80°C.

    • Rationale: Whole-cell biocatalysis simplifies the process by eliminating the need for protein purification. The engineered myoglobin active site facilitates the stereoselective transfer of a carbene to the olefin.[11]

  • Cyclopropanation Reaction:

    • In a temperature-controlled reactor, suspend the whole cells expressing the engineered myoglobin in a suitable buffer (e.g., phosphate buffer, pH 8.0) containing glucose.

    • Add the styrene derivative substrate (e.g., 3-methoxy-styrene).

    • Initiate the reaction by the slow, continuous addition of the diazo reagent (e.g., ethyl diazoacetate) using a syringe pump over 12-24 hours.

    • Pro-Tip: Slow addition of the diazo reagent is critical to maintain a low concentration, minimizing side reactions and catalyst deactivation. Glucose is added to support cellular cofactor regeneration.

    • Maintain the reaction at a constant temperature (e.g., 20°C) with gentle agitation.

  • Workup and Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified cyclopropane product.

    • Analyze the diastereomeric excess (de) and enantiomeric excess (ee) using chiral HPLC.

    • Expected Outcome: This method can yield the desired chiral cyclopropane product on a multigram scale with high yield (>75%), excellent diastereoselectivity (>99% de), and enantioselectivity (>99% ee).[11]

Biological Assay Protocol: O-Acetylserine Sulfhydrylase (OASS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to screen for inhibitors of OASS, a potential antibacterial target.[3]

Objective: To determine the IC₅₀ value of a cyclopropane-containing test compound against OASS.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified OASS enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of the substrates: O-acetyl-L-serine (OAS) and sodium sulfide (Na₂S).

    • Prepare a stock solution of the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Prepare serial dilutions of the cyclopropane-containing test compound in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer.

      • DTNB solution.

      • Na₂S solution.

      • Test compound dilution (or DMSO for control).

      • OASS enzyme solution.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Self-Validation: Include a positive control (a known OASS inhibitor) and a negative control (DMSO vehicle) in each assay plate to ensure the assay is performing correctly.

    • Initiate the reaction by adding the OAS substrate to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature (e.g., 37°C).

    • Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The absorbance increase is due to the reaction of the thiol group of the product (cysteine) with DTNB.

    • Rationale: The rate of the reaction (V) is directly proportional to the rate of change in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Science: Workflows and Pathways

Visual diagrams are essential for conceptualizing the complex processes in drug discovery and molecular pharmacology.

Experimental Workflow

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Phase Library_Synthesis 1. Library Synthesis (Cyclopropane Scaffolds) HTS 2. High-Throughput Screening (HTS) Library_Synthesis->HTS Diverse Compounds Hit_ID 3. Hit Identification HTS->Hit_ID Active 'Hits' Lead_Gen 4. Hit-to-Lead (SAR Studies) Hit_ID->Lead_Gen Validated Hits Lead_Opt 5. Lead Optimization (ADME/PK Profiling) Lead_Gen->Lead_Opt Potent 'Leads' Preclinical 6. Preclinical Development (In-vivo Efficacy & Safety) Lead_Opt->Preclinical Candidate Drug Clinical 7. Clinical Trials (Phase I-III) Preclinical->Clinical IND Filing Approval 8. FDA Approval Clinical->Approval NDA Filing

Caption: Drug discovery workflow for cyclopropane-containing therapeutics.

Signaling Pathway: Ticagrelor Action

G ADP ADP P2Y12 P2Y12 Receptor (on Platelet) ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Produces VASP VASP-P cAMP->VASP Leads to Aggregation Platelet Aggregation VASP->Aggregation Inhibits

Caption: Mechanism of Ticagrelor's antiplatelet effect via P2Y12 inhibition.

Conclusion and Future Directions

The cyclopropyl fragment has firmly established itself as a valuable component in the medicinal chemist's toolkit.[2] Its ability to confer conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties has led to the development of successful drugs for a multitude of diseases.[1][5] Advances in synthetic chemistry, particularly in asymmetric and biocatalytic cyclopropanation, are making complex and diverse cyclopropane-containing building blocks more accessible than ever.[8][11]

Future research will likely focus on exploring novel cyclopropane-based scaffolds, including fused-ring systems, to access new areas of chemical space.[6] The combination of computational chemistry for rational design with innovative synthetic methods will continue to unlock the full potential of this small but powerful ring system, paving the way for the next generation of safer and more effective therapeutics.

References

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Vertex AI Search.
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity.
  • Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. BenchChem.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights
  • Divergent synthesis of cyclopropane-containing fragments and lead-like compounds for drug discovery. Spiral, Imperial College London.
  • New, simple and accessible method creates potency-increasing structure in drugs.
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Vertex AI Search.
  • Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones.
  • Application of Cyclopropane in Drug Discovery. PharmaBlock.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.

Sources

An In-depth Technical Guide on the Speculative Mechanism of Action of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile is a synthetic compound featuring a unique combination of a dichlorinated phenyl ring, a strained cyclopropane moiety, and a nitrile group. While definitive mechanistic studies on this specific molecule are not extensively published, its structural motifs are present in numerous biologically active compounds, particularly fungicides. This guide synthesizes information from related chemical structures to speculate on the potential mechanisms of action of this compound, focusing on its probable role as a sterol biosynthesis inhibitor (SBI). We will explore the plausible molecular target, the downstream effects on fungal cell physiology, and propose a comprehensive experimental framework to validate these hypotheses. This document is intended for researchers in drug discovery, agrochemical development, and mycology to provide a foundational understanding and a strategic approach to investigating this and similar molecules.

Introduction: Unpacking the Structural Clues

The chemical architecture of this compound provides significant clues to its potential biological activity. The presence of a dichlorophenyl group is common in many antifungal agents, enhancing their lipophilicity and interaction with hydrophobic pockets in target enzymes. The cyclopropane ring introduces conformational rigidity and ring strain, which can contribute to binding affinity and reactivity.[1][2][3] Finally, the nitrile group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding, and is found in numerous pharmaceuticals.[1][4]

Compounds incorporating cyclopropane rings have demonstrated a wide array of biological activities, including antifungal, antibacterial, antiviral, and antitumor effects.[2][3][5][6][7] Similarly, many fungicides and other biologically active molecules contain 1,2,4-triazole or other nitrogen-containing heterocycles, often in conjunction with a dichlorophenyl moiety.[8][9][10] Given this landscape, it is highly probable that this compound functions as an antifungal agent.

Primary Speculative Mechanism: Inhibition of Sterol Biosynthesis

The most compelling hypothesis for the mechanism of action of this compound is the inhibition of ergosterol biosynthesis in fungi.[11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.[11] The enzymes in the ergosterol biosynthesis pathway are well-established targets for many commercial fungicides.[12][13][14][15]

Putative Molecular Target: Sterol 14α-demethylase (CYP51)

We speculate that the primary molecular target of this compound is Sterol 14α-demethylase , a cytochrome P450 enzyme also known as CYP51 .[16][17] This enzyme is crucial for the conversion of lanosterol to ergosterol and is the target of the widely used azole class of fungicides.[11][16]

Rationale for CYP51 as the Target:

  • Structural Analogy: Many known CYP51 inhibitors possess a nitrogen-containing heterocycle that coordinates with the heme iron in the enzyme's active site. While the nitrile group in our compound of interest is not a traditional azole, it is capable of coordinating with the heme iron.

  • Dichlorophenyl Moiety: The 2,4-dichlorophenyl group is a common feature in many potent azole fungicides (e.g., propiconazole, tebuconazole). This lipophilic group likely interacts with hydrophobic residues in the CYP51 active site, contributing to binding affinity.

  • Cyclopropane Ring: The rigid cyclopropane ring can act as a scaffold, positioning the dichlorophenyl and nitrile groups optimally for interaction with the active site. Substrate analogs containing cyclopropane rings have been shown to be potent inhibitors of CYP51.[18][19]

The proposed interaction involves the nitrogen atom of the nitrile group coordinating to the heme iron of CYP51, while the dichlorophenyl group occupies the substrate-binding pocket, mimicking the orientation of the sterol substrate.

Downstream Cellular Consequences of CYP51 Inhibition

Inhibition of CYP51 would lead to a cascade of detrimental effects for the fungal cell:

  • Ergosterol Depletion: The most direct consequence is the cessation of ergosterol production, leading to its depletion from the cell membrane.[11][13]

  • Accumulation of Toxic Intermediates: The blockage of the ergosterol pathway results in the accumulation of methylated sterol precursors, such as lanosterol.[13] These intermediates are toxic to the cell and can disrupt membrane order and function.

  • Altered Membrane Permeability and Fluidity: The absence of ergosterol and the incorporation of toxic sterol intermediates lead to a dysfunctional cell membrane with increased permeability and altered fluidity.[11][13]

  • Inhibition of Fungal Growth and Proliferation: The compromised cell membrane and accumulation of toxic metabolites ultimately inhibit fungal growth and can lead to cell lysis.[13]

Experimental Validation Framework

To rigorously test the speculative mechanism of action, a multi-tiered experimental approach is necessary. The following protocols outline a logical progression from broad phenotypic screening to specific target validation.

Tier 1: Antifungal Activity Profiling

The initial step is to confirm the antifungal activity of this compound and determine its spectrum of activity.

Protocol 1: In Vitro Antifungal Susceptibility Testing

  • Fungal Strains: A panel of clinically and agriculturally relevant fungal species should be selected (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea, Pyricularia oryzae).

  • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compound against the fungal panel according to established protocols (e.g., CLSI M27 for yeasts, M38 for filamentous fungi).

  • Data Analysis: The MIC values will establish the potency and spectrum of antifungal activity.

Fungal Species Predicted MIC Range (µg/mL) Reference Compound (Fluconazole)
Candida albicans1 - 160.25 - 2
Aspergillus fumigatus2 - 321 - 8
Botrytis cinerea0.5 - 8>64
Pyricularia oryzae1 - 16>64
Predicted data for illustrative purposes.
Tier 2: Elucidation of the General Mechanism

Once antifungal activity is confirmed, experiments should focus on narrowing down the general mechanism of action.

Protocol 2: Sterol Quantitation Assay

  • Fungal Culture: Grow a susceptible fungal strain (e.g., Candida albicans) in the presence of sub-lethal concentrations of this compound.

  • Sterol Extraction: Extract total sterols from the fungal cells using an alcoholic potassium hydroxide solution followed by n-heptane extraction.

  • GC-MS Analysis: Analyze the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: A decrease in the ergosterol peak and a corresponding increase in the lanosterol peak would strongly support the hypothesis of sterol biosynthesis inhibition.

Workflow for Sterol Quantitation

cluster_culture Fungal Culture cluster_extraction Sterol Extraction cluster_analysis Analysis Culture Grow Fungal Cells (e.g., Candida albicans) Treatment Treat with 1-(2,4-Dichlorophenyl) cyclopropanecarbonitrile Culture->Treatment Saponification Saponification (Alcoholic KOH) Treatment->Saponification Extraction Liquid-Liquid Extraction (n-heptane) Saponification->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantitation Peak Integration & Sterol Quantitation GCMS->Quantitation

Caption: Workflow for sterol extraction and analysis.

Tier 3: Specific Molecular Target Identification

The final stage involves direct experimental evidence for the interaction of the compound with its putative target, CYP51.

Protocol 3: Recombinant CYP51 Enzyme Inhibition Assay

  • Enzyme Source: Obtain or produce recombinant CYP51 from a relevant fungal species (e.g., Candida albicans).

  • Assay Principle: Utilize a reconstituted in vitro system containing recombinant CYP51, NADPH-cytochrome P450 reductase, and a suitable substrate (e.g., lanosterol).

  • Inhibition Measurement: Monitor the depletion of the substrate or the formation of the product in the presence of varying concentrations of this compound.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 4: Molecular Docking Studies

  • In Silico Modeling: Use computational modeling software to dock this compound into the active site of a fungal CYP51 crystal structure.

  • Binding Pose Analysis: Analyze the predicted binding mode, paying close attention to the coordination of the nitrile group with the heme iron and the interactions of the dichlorophenyl and cyclopropane moieties with the active site residues.

  • Correlation with Experimental Data: The results of the docking studies should be correlated with the experimental IC50 values to provide a structural basis for the observed inhibition.

Speculative Signaling Pathway of CYP51 Inhibition

Compound 1-(2,4-Dichlorophenyl) cyclopropanecarbonitrile CYP51 CYP51 (Sterol 14α-demethylase) Compound->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Catalysis Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Lanosterol->Membrane Accumulation & Disruption Ergosterol->Membrane Incorporation Growth Fungal Growth Inhibition & Cell Death Membrane->Growth Loss of Integrity

Caption: Proposed pathway of CYP51 inhibition.

Conclusion and Future Directions

The structural features of this compound strongly suggest that it acts as an antifungal agent by inhibiting sterol biosynthesis, with CYP51 being the most probable molecular target. The proposed experimental framework provides a clear path to validate this hypothesis. Future research should focus on structure-activity relationship (SAR) studies to optimize the antifungal potency and spectrum of this chemical scaffold. Additionally, investigating potential off-target effects and mechanisms of resistance will be crucial for the development of this compound as a potential therapeutic or agrochemical agent. The unique combination of a dichlorophenyl group, a cyclopropane ring, and a nitrile moiety presents a promising starting point for the discovery of novel antifungal agents.

References

  • Parker, J. E., & Warrilow, A. G. (2016). Sterol biosynthesis inhibitors: their current status and modes of action. Lipids, 51(8), 584-597. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1EzyFHwb20GEpMMSaPBcvUjGRc-VEjAhOcfcQAWMkIZvbchIUlfg4LUSnm-0fAdl9pEY_gPJtYbU0lRcO-ujWviTpiyjHS82n-O1TIBp1k8k8JRiOPqYawKpcHtyY2s2ROYA=]
  • Leroux, P. (2008). Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi. In Modern fungicides and antifungal compounds V. DPG. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWoP5k0N8MfnLveyecZobDqvvpgtvD88EjHe_UPxvnpKhWOndNNkm7V0bRiQu_B_ojOwesxw_J4IEEP-8WKAaVwZ0BCQq9zOS-eNIMW5MgvdCC6NPfmzk3k7H2AF_xCp2jFDIutbGnETE0OP7IflGx3JcXNtu00hDA]
  • Patsnap. (2024). What are Ergosterol biosynthesis inhibitors and how do they work? Patsnap Synapse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwoweHpeQwZj5yB8wJ1USSKI4WhitdHHI3XewC2dE2z9Wc1c3YcX4BKFoQJFLeBDCPJ2ydg4EZHdkfH0vXNF-pJqnZvB7qYjEe29khmmJaUwblaNgD_8SjIHKJ-HUK5OgcXoWtmu3Q1CVr6gsnzMXnyYeaKxjz3VtVEA26yAlWQPxDUpf6C2mXwIfhgH8vJ_D-rtAH4WHSaqBLZ71-KZY=]
  • Scilit. (n.d.). Sterol biosynthesis inhibitors: Their current status and modes of action. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-lQAnbi0j1ttndX3qzYVX4vbmjfuKeSTLw2HnFOXiX6Qfhd3lbnCinQEGyotFHKFpXpazMOtS6k5I-a653RVx9O4aMS0MuGWUGyghNVwLesYae0bG-78NzOEG0uNyVKlnsWjWU_th5Sk6h7hMRZgEBGqQ2Ak3IPXpH9ghx6BA]
  • Nes, W. D. (2007). Sterol biosynthesis inhibitors: potential for transition state analogs and mechanism-based inactivators targeted at sterol methyltransferase. Lipids, 42(2), 141-157. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_J4tvlYJ-wFnZnVXrCXYzhImXtY0-ERHoFavgcR9Sq2uJSFOXKlS_GevN7BinJtH4nsIRAIGW4-Yd4yZIaP3aOgbwS1nG3ykR69-ANcpi4jzsYIZk5toaNUrNUltbh9J2BI7q]
  • ResearchGate. (n.d.). In vitro activities of cyclopropyl derivatives. [Table]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErWLLBkW5B4WjgS59e0VmBREqX3678r70jhoxLpBNQ_plJKj2JAMTGNWeeFGnNUGSOwwHZ_FjmzN0Uuz9caUTjJlxKQpc4SHVP3oU2Cb1DjfLBwPfDwiAhE5PCS3PZgkUGUfLb2lecgVekvPO-IG5az4rLRQfbiXQrT3AanVh2qSp_nwSrK1yO-H3x7PgSLzyLS_lbMiEie_SzEQ==]
  • Tan, C. X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6iF7jU1EeAFmJW3zgKAL5OfXJj9J3IO1kU9glkcGng6xlxbRtA5NhsGlVDxMTJFWzJutOr5KFMQJE70grwa3Qgm267rbEK7My2j_MJZAGCDkzs5GOqVEYJXIQwrbGKnHs9qskVaI-n5gwnKdmHOXR8DRT6zBC5Y8aeSidqE4XTruQHiiDAdlUyg==]
  • Lepesheva, G. I., & Waterman, M. R. (2014). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 114(19), 8997-9013. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcWI6Vmt0eU6_TDdT9HU0w9uzXdRLP-gBhsKeh7uXj0vE-UTAixBmyycNpmzLQyTHYQ78XG8fSWEnCnrdjp7WDzQZywZqibNrdOrEXGS5hDjh31l2nVMso2A5nNMs_P2vo-XVzJg==]
  • Ritzeler, O., et al. (1994). Derivatives of a novel cyclopeptolide. 1. Synthesis, antifungal activity, and structure-activity relationships. Journal of Medicinal Chemistry, 37(13), 1908-1917. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5AkwvptQEnxBm0LkygttPEK8oniGzmxtOq75gYICDcnNzHljejBQzzoZpq6Q_otqUianm_n-Tw89UCdDcRV6URaY68jtGvxQvv3ydjJLLPKQCP0OBxkhGAvgVWZPhEN8illM=]
  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0guQRSV5bAMLhbKgGmX7ufzGwMHB0Krpq18fx8GIQpTAhGbxCcKZ_V3sja483W2l_16vt19wbvBsojoFBzx0TwJZLCm-OT98vEsgXaC4T1hxw6vBDT1-OpWGDttqmXgeBJlyC]
  • BenchChem. (n.d.). 1-(4-Ethoxyphenyl)cyclopropanecarbonitrile. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy_bC_pn-gSXgwchJ0IfHTNe9CX_R8XNyApLD7IRL2hBJdCjJ0jC_IrzkXkqC9WD-DmO35jX2S9Pj_TU9eBZTq7i-aXX0r5-qU-yZd_ZfRtARtrOtym9mB8SCLmdfL5lh8G4S_XA==]
  • Zhang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4053. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC0yHQ_8B1Yto1NGih63M-qXoOR15-Lu-n2PPlyyq6TxCHCZTS8d-2ZjUkPsLbRTh85DuncnhD6wP93zg4dNHYM6ayXl7irvs2Dp6jRi0NbuNSkQ-LCPzC5QOlLZZtkLvDfkfL]
  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(6), 2567-2570. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZd5XK_906Wa5UwOzsD73JBFqK41UkJ6DVcFE_UwomEWfarLZx5M9J4u2Fhs0iPFhpZgGhPKnNxQWTvWmvUpMkuDsazRTHBhPh5fLk8KNYw9CpUQhpuLfokOYmp2D0lJQAdmyqAx7E2wlYJyg9SZ4ZQ84j]
  • Lepesheva, G. I., et al. (2010). Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol. Journal of Biological Chemistry, 285(23), 17749-17757. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj4V259kpmaUzRnnp-2BvrvfCO68D6RBi9hK85F7nsQ8CUtzQbXbQAtoMr3UMTSBeWWxMLak6GhmHgE_QTwruUeHzNMzbA1ejrod0z64WAjxqhKrOOvpdXjrwT0fIQwwBnIy4cuXe7cznT5MY=]
  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 64. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT5uQMIMZ7NyGGP4YVKFXeqfkq4MMsbCumjmjjcOtolZT4qpyxn2eodL1NRfWTttkr5Nb3CAbhJI1VjI3bd1NheeTRQwG8xPUhjEI1TUJTWaUTJ0aUKFwv7eTxD6LK716TFdZtv5A6d-aFiVrOwHcdJ6p2LLFh8BT5JI-x0GwhYkSPe5koMOYllN5rD99jfz2XAuM=]
  • Lepesheva, G. I., & Waterman, M. R. (2004). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1647(1-2), 224-230. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs1LIaw27azqccvtZ1NO1BLe0oXRT-T3YdjmgjinFvqIiJuX03QeOGIqXQLD6MgiU3eH3TMXKQdJSvws7LgcdskpSod6GRDBsYqIXOP-tgEnrZJhfDRhWp1cFi-C1lbUeMYq_3UinZSEc2E7A=]
  • Lepesheva, G. I., & Waterman, M. R. (2007). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. Current Drug Metabolism, 8(5), 480-488. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIrvkas7fCYuRjF0WVPbtDWmchSAKAGTidh7qXKHdKIhhrMZ05rJPdLN0KS2bqvJ6H2T7Qg-EtMSsx0BDYHP8s5bsbGQ6z7-2CCqdavbEYXq1Rw-j3dX02Xl927dGPHCdEQUS0OWz293NdVyw=]
  • Ferreira, V. F., & de Souza, M. C. B. V. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 7(11), 1057-1082. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYS7t7xzI-CjfW-aTlAz_5h5zePqrFnby6Mf43-qDhWY2UB5kJVrirFMmBiV6SxEta5569GdHDhP4bhaBlY6J2JLjcD24S79NcC52587fM5sknZ-BRIxRQE25dxsayzv6rbf7B1pH6Ua4azi_4q9-yq9jwHRA7mlqj6xrV3qVKbstKhf2GvwUm4Dv2Q-QpEgYvJxs=]
  • ResearchGate. (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0_lGorU-3Wge4fP32TZPETTev3x5VNJtxukTFXkdV5ghluft5u9I7NFplKGEi_Kiw9KvDv0AlwMCwIuhwFfqGFXaLa-jIvW0dofhClGKQmgtvKWninBHTIyg9_fNMxOYtPQ9HWeLB8I94p7i9Qs_gw-OnvEcNA6AxkGgL11keFtFMKZc3qU3gXzT5hAXdsVMe3J3JTBgb4NJeVL8WfVQWjb6x2bBHwbw5rAS42PCNnc9OlRb09Y2tNscZa6FhKYKyqkwgJ9cWwQs=]
  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS-Oj9wJeJdvzVPRVPBch1i8ffQiKfd7ivKZF_1YOQMgqNv44LFk8kK8imM6GWcQcjbyhoRk-8cDC3z0FaIgDN8_0yEh4ZUz1SWGU94Xm9jpWS4wPCRX5bTMuxn6SWuXD1YeCc5xcr_6KBwTvU_NRDsza312ZvM7fJ98DESFNVmb2sVxdPXNnujwVKmVym3Mz7l3igI2iZa4WnZdpqVmTtbTGJq_we_GQHVdXzyyk=]
  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1279-1302. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJoefjr0XjLRI7s2DEHg7elLM6dmaQrGaZfcw-9-jcQwERoLPqqTgwJN_ZGP2ALjWUo9fXhD3S7fzcdvU9r93puVvdMe5-LLhMIwb3kPlh2X-viXSJqPojDPbxaKOBrj13Xw-qEvlr_ewRYnw=]
  • Salaün, J., & Baird, M. S. (1995). Biologically Active Cyclopropanes and Cyclopropenes. Current Medicinal Chemistry, 2(1), 511-542. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9snpwnB6-LJU3eBl6cJcbK7lSKjnGGs5fcU3SBnWUo_i9q-3-Ic_wF4jmS9f9v6epkVErVr725mueduYGEdUX_6V7tDQoEde0-T1MKP6LCMy0S31IvS1bPzjTyMjdZABZlaB50ce9OzJ17Jeoa8j9-QXQwIPO_Y8DTuaHC7axk4CRbbOXbC69BFIH29j8E81eDKiUYQ9G2T_xrzkC95g5b0g7RppjQwS-IBZbb4f_SsTp9xQa9xf5b4WrYxSAk2NtK84AdwUTpzibyYepfvz=]
  • Wei, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Agricultural and Food Chemistry, 70(3), 735-744. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELIGjSTJUuO7E2YYEn7YrzUHuUqOfajJU1jECV6GjZ7lFMXQevt49ozOP7cRRq3RsnoVeao7lUZve-Maf7Mrr-Jy6ohqAQEfCIStX55xavFrBxnspOFNCSUF9486AzpmFd_KipEhz3wkNRoNw=]
  • Sharma, R. S., & Giri, A. S. (2017). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropanecarbonyl)-1H-1,2,4-triazoles as Potential Fungicides. Journal of Chemical and Pharmaceutical Research, 9(11), 11-16. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFktrJ4wZFFRkd4q_xz_XWZdzkvLiWB1i5DEeD4Dqe4PnAwCcmXW-ba8OHM7uoMvJ37-eextuVRsNqkVdFCgIXS5XMRsPugaHJho9jVsOB72GA_8BL0AkqFvr1xk9u1CGaj2xoJbBe93KfpCd3Y7NKI18ZJtufIKtM1EfAT6H1AjGdE0Jx2-DxBAP0Sz3vzDD43w1DVhPHvB-VafasGML4U407tjoAMeo5RPSWASHtrjLem3E3sPslXZV99s1gUqoVtPBuGKakbI4hTuyrt_6kBJvgYzKkBXg==]

Sources

Discovery and history of novel cyclopropanecarbonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Novel Cyclopropanecarbonitrile Compounds

Abstract

The cyclopropanecarbonitrile motif, a unique structural amalgam of a strained three-membered carbocycle and a versatile nitrile group, has carved a significant niche in the landscape of modern chemistry. Its journey from a chemical curiosity to a cornerstone in pharmaceutical and agrochemical development is a compelling narrative of synthetic innovation. This guide provides a comprehensive exploration of the discovery and historical evolution of cyclopropanecarbonitrile compounds. It delves into the foundational principles of cyclopropane synthesis, traces the development of specific methodologies for nitrile-functionalized cyclopropanes, and elucidates the mechanistic underpinnings of these transformations. For the practicing researcher, this document offers detailed experimental protocols for key synthetic routes and summarizes the critical role of these compounds as bioisosteres and pharmacophores in drug discovery, grounding all claims in authoritative references.

Introduction: The Allure of a Strained Ring and a Versatile Functional Group

The cyclopropane ring, first synthesized by August Freund in 1881, is the smallest and most strained of the cycloalkanes.[1] This high ring strain (27 kcal/mol) endows it with unique chemical properties, including enhanced π-character in its C-C bonds, making it behave in some respects like an alkene.[2][3] When combined with the cyano (-C≡N) group—a powerful electron-withdrawing group, a versatile synthetic handle for transformations into amines, carboxylic acids, and ketones, and a valuable bioisostere—the resulting cyclopropanecarbonitrile scaffold becomes a highly valuable building block.[4][5]

In medicinal chemistry, the incorporation of a cyclopropyl group can confer significant advantages, such as increased metabolic stability, enhanced potency by locking in a bioactive conformation, and improved membrane permeability.[3][6][7] This guide traces the historical milestones and synthetic strategies that have enabled chemists to harness the potential of this unique molecular architecture.

G cluster_Cyclopropane Cyclopropane Ring cluster_Nitrile Nitrile Group (-CN) cluster_Combined Cyclopropanecarbonitrile C_Ring Unique Properties: - High Ring Strain - Enhanced π-Character - Structural Rigidity CPC Valuable Scaffold: - Metabolic Stability - Conformational Lock - Pharmacophore C_Ring->CPC Amalgamation N_Group Key Features: - Strong Dipole - Synthetic Versatility - Bioisostere for C=O N_Group->CPC

Figure 1: Synergistic properties of the cyclopropane ring and nitrile group.

Foundational Synthetic Strategies: From Halide Elimination to Alkene Cyclopropanation

The ability to synthesize cyclopropanecarbonitriles is built upon a century of developments in forming the cyclopropane ring itself. The earliest methods established the core principles that would later be adapted for more complex, functionalized targets.

Intramolecular Cyclization: The Michael-Initiated Ring Closure (MIRC) Pathway

One of the most direct and industrially significant routes to cyclopropanecarbonitrile is the intramolecular cyclization of γ-halobutyronitriles.[8] This method is a classic example of a Michael-Initiated Ring Closure (MIRC) reaction, where a base generates a carbanion α- to the nitrile group, which then acts as a nucleophile to displace the halide in a 3-exo-trig cyclization.[9][10]

The causality behind this reaction's success lies in the acidifying effect of the nitrile group on the α-protons. A strong base can readily deprotonate this position, initiating the irreversible ring-forming step.[11] While effective, early iterations of this process using strong bases like sodium hydroxide in aprotic solvents could suffer from poor mass transfer and the risk of explosive heat release.[8] Subsequent improvements introduced phase-transfer catalysts or specific solvent systems to mitigate these issues, leading to safer and more scalable protocols.[8][12]

Figure 2: Mechanism of Michael-Initiated Ring Closure (MIRC) for cyclopropanecarbonitrile synthesis.
  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a mixture of 4-chlorobutyronitrile (1.0 mole), sodium chloride (0.25 mole), and dimethyl sulfoxide (200 g) is prepared.

  • Reaction Initiation: The mixture is heated to 80°C with vigorous stirring.

  • Base Addition: Ground, solid sodium hydroxide (1.1 moles) is added portion-wise over a 3-hour period, maintaining the temperature at 80°C. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent runaway conditions.

  • Reaction Completion: The mixture is held at 80°C for an additional hour after the addition is complete to ensure full conversion.

  • Workup and Neutralization: The reaction mixture is cooled to room temperature and neutralized to approximately pH 7 with concentrated hydrochloric acid.

  • Extraction and Purification: The mixture is diluted with water, and the product is isolated via azeotropic distillation using a Dean-Stark trap. The organic layer is continuously returned to the distillation pot to remove water, affording the final, purified cyclopropanecarbonitrile.

The Simmons-Smith Reaction: A Classic Cyclopropanation

The Simmons-Smith reaction, discovered in 1958, provided a groundbreaking method for converting alkenes to cyclopropanes using a zinc-copper couple and diiodomethane.[2][13] The active reagent is an organozinc carbenoid (ICH₂ZnI), which delivers a methylene group to the double bond in a concerted, stereospecific syn-addition.[14][15][16]

While highly effective for many alkenes, the traditional Simmons-Smith reaction is less efficient for electron-deficient olefins, such as acrylonitrile, due to the electrophilic nature of the zinc carbenoid.[13][17] However, modifications, such as the Furukawa modification using diethylzinc (Et₂Zn), can increase reactivity.[14] The primary value of this reaction family is its functional group tolerance and predictable stereochemistry, which has made it a cornerstone of cyclopropane synthesis.[13]

Figure 3: Simplified workflow of the Simmons-Smith cyclopropanation.

The Age of Transition Metal Catalysis: Precision and Versatility

The advent of transition-metal catalysis revolutionized cyclopropane synthesis, offering unprecedented control over selectivity and reaction scope. These methods typically involve the reaction of an alkene with a metal carbene, generated in situ from a diazo compound.[18]

For the synthesis of cyclopropanecarbonitriles, diazoacetonitrile serves as a key carbene precursor. Catalysts based on rhodium, copper, and palladium are commonly employed.[4][18] The general catalytic cycle involves the reaction of the metal catalyst with the diazo compound to form a metal carbene intermediate after the expulsion of dinitrogen gas. The alkene then reacts with this electrophilic carbene to form the cyclopropane ring, regenerating the catalyst.[18]

A significant advantage of this approach is the ability to achieve high levels of stereoselectivity (diastereo- and enantioselectivity) by employing chiral ligands on the metal center.[10][18]

More recently, palladium-catalyzed direct cyanoesterification of cyclopropenes has emerged as a highly atom-economic and diastereoselective method for producing polysubstituted cyclopropanecarbonitriles under mild conditions.[19][20] This highlights the ongoing innovation in transition metal-catalyzed routes. Furthermore, cobalt-catalyzed methods have been developed to address some limitations of zinc carbenoids, particularly for reacting with electron-deficient olefins.[17][21]

MethodCatalyst/ReagentPrecursorsKey AdvantagesRef
Intramolecular Cyclization Strong Base (e.g., NaOH)4-halobutyronitrileScalable, cost-effective[8]
Simmons-Smith CH₂I₂ / Zn(Cu) or Et₂ZnAlkene + Methylene sourceStereospecific, good functional group tolerance[13][14]
Diazo-based Catalysis Rh(II), Cu(I), Pd(0) complexesAlkene + DiazoacetonitrileHigh stereocontrol with chiral ligands, broad scope[4][18]
Pd-Catalyzed Cyanoesterification Pd(0) complexCyclopropene + CyanoformateHigh atom economy, mild conditions, diastereoselective[19][20]
Cobalt-Catalyzed Reductive Co complexAlkene + DihaloalkaneEffective for electron-deficient olefins[17]
Table 1: Comparison of Key Synthetic Methodologies for Cyclopropanecarbonitriles.

The Cyclopropylnitrile Moiety in Drug Discovery: A Bioisosteric Powerhouse

The unique physicochemical properties of the cyclopropanecarbonitrile unit have made it a privileged scaffold in drug design. Its utility stems from its role as a bioisostere—a substituent that can replace another group while maintaining or improving biological activity and optimizing pharmacokinetic properties.[22][23][24]

The Cyclopropyl Group as a "Rigid" Bioisostere

The cyclopropyl group is often used as a bioisosteric replacement for an alkene or a gem-dimethyl group.[25][26]

  • Alkene Replacement: Replacing a flexible C=C double bond with a rigid cyclopropane ring locks the molecule's conformation. This can pre-organize the molecule for optimal binding to its biological target, increasing potency and reducing off-target effects.[22][23]

  • Metabolic Blocker: The C-H bonds on a cyclopropane ring are stronger than those in alkanes, and the ring itself is resistant to many common metabolic pathways like P450 oxidation.[6][27] This enhances the metabolic stability and in vivo half-life of a drug candidate.[7]

The Nitrile Group as a Versatile Polar Moiety

The nitrile group is a versatile bioisostere for carbonyl groups (ketones, esters) and can act as a hydrogen bond acceptor. Its linear geometry and strong dipole moment can significantly influence molecular interactions and solubility.[5] Its presence provides a handle for further synthetic elaboration while contributing to the overall electronic profile of the molecule.[28]

Prominent examples of drugs containing the cyclopropyl motif include the broad-spectrum quinolone antibiotics (e.g., Ciprofloxacin), the anticoagulant Prasugrel, and various kinase inhibitors in oncology.[9][25][28][29] These examples underscore the profound impact of this small ring system on modern medicine.

Bioisostere cluster_Lead Lead Compound Moiety cluster_Replacement Bioisosteric Replacement cluster_Benefit Pharmacokinetic Improvement Alkene Alkene (Flexible, Metabolically Liable) Cyclopropyl Cyclopropyl Group Alkene->Cyclopropyl Replace GemDimethyl gem-Dimethyl (Bulky, Flexible) GemDimethyl->Cyclopropyl Replace Benefit • Increased Rigidity • Locked Conformation • Enhanced Potency • Improved Metabolic Stability Cyclopropyl->Benefit Leads to

Figure 4: The cyclopropyl group as a strategic bioisosteric replacement.

Conclusion and Future Outlook

The history of cyclopropanecarbonitrile compounds is a microcosm of the evolution of synthetic organic chemistry. From the foundational discoveries of intramolecular cyclization to the precision of modern transition-metal catalysis and chemoenzymatic strategies, the methods to access this scaffold have grown increasingly sophisticated.[28] The recognition of the cyclopropyl ring's power as a bioisostere has cemented its importance in drug discovery, providing a reliable tool to enhance potency, selectivity, and metabolic stability.[3]

Future research will likely focus on developing even more efficient, sustainable, and stereoselective synthetic methods. The use of photoredox catalysis and further advancements in biocatalysis hold the promise of creating complex, chiral cyclopropanecarbonitrile derivatives with greater ease.[28][30] As our understanding of chemical biology deepens, the demand for novel, three-dimensional molecular scaffolds will continue to grow, ensuring that the humble but powerful cyclopropanecarbonitrile will remain a key player in the development of future medicines and materials.

References

Sources

The Researcher's Guide to BAY 11-7082: A Multi-Faceted Inhibitor of Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound identified by InChIKey VDKKBWVLLSVWKI-UHFFFAOYSA-N, widely known as BAY 11-7082, has emerged as a cornerstone tool in inflammation research and beyond. Initially characterized as a selective and irreversible inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, its repertoire of biological activities has expanded to include potent inhibition of the NLRP3 inflammasome and certain ubiquitin-specific proteases. This guide provides a comprehensive technical overview of BAY 11-7082, delving into its core mechanisms of action, offering detailed, field-proven protocols for its application in key experimental assays, and presenting a synthesis of its diverse research applications, from oncology to immunology and neuroprotection.

Introduction: Unveiling BAY 11-7082

BAY 11-7082, with the chemical formula C₁₀H₉NO₂S, is a synthetic anti-inflammatory compound that has garnered significant interest for its ability to modulate critical inflammatory pathways.[1][2] Its primary and most well-documented function is the inhibition of the NF-κB pathway, a central regulator of immune and inflammatory responses.[3][4] This is achieved through the irreversible inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][5] By preventing IκB-α degradation, BAY 11-7082 effectively blocks the nuclear translocation of NF-κB, thereby attenuating the transcription of pro-inflammatory genes.[5][6]

Beyond its canonical role in NF-κB signaling, research has revealed that BAY 11-7082 possesses a broader spectrum of activity. It directly inhibits the NLRP3 inflammasome, a multi-protein complex crucial for innate immunity, by targeting its ATPase activity.[3][7] Furthermore, it has been shown to inhibit certain ubiquitin-specific proteases (USPs), such as USP7 and USP21, and can impact other signaling pathways, including STAT3.[1][8] This multi-faceted inhibitory profile makes BAY 11-7082 a powerful, albeit complex, tool for dissecting cellular signaling events and exploring therapeutic strategies for a range of inflammatory and proliferative disorders.

Core Mechanisms of Action: A Tale of Two Pathways (and More)

The efficacy of BAY 11-7082 as a research tool stems from its ability to potently and specifically interfere with key nodes in inflammatory signaling cascades. Understanding these mechanisms is paramount for designing rigorous experiments and accurately interpreting results.

The Canonical NF-κB Pathway: The Primary Target

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, the NF-κB dimer (most commonly p65/p50) is held in the cytoplasm by an inhibitor of κB (IκB) protein, typically IκBα. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

BAY 11-7082 intervenes at a critical juncture in this pathway by selectively and irreversibly inhibiting the TNF-α-induced phosphorylation of IκB-α.[1][5] This prevents the release of NF-κB, effectively silencing its transcriptional activity.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB pIkBa p-IκBα IkBa_NFkB->pIkBa Dissociates IkBa IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation BAY117082 BAY 11-7082 BAY117082->IKK Inhibits Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 1: Mechanism of BAY 11-7082 in the NF-κB Signaling Pathway.

The NLRP3 Inflammasome: A Secondary but Significant Target

The NLRP3 inflammasome is a cytosolic sensor that responds to a variety of pathogen-associated and damage-associated molecular patterns (PAMPs and DAMPs). Its activation is a two-step process: a "priming" step, often mediated by NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β, and an "activation" step, which triggers the assembly of the inflammasome complex. This complex, comprising NLRP3, ASC, and pro-caspase-1, leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[7]

BAY 11-7082 has been shown to directly inhibit the NLRP3 inflammasome by blocking the ATPase activity of the NLRP3 sensor.[3][7] This prevents the assembly of the inflammasome complex and subsequent inflammatory cytokine release, independent of its effects on NF-κB priming.

G Signal1 Signal 1 (e.g., LPS via TLR4) NFkB_pathway NF-κB Pathway Signal1->NFkB_pathway Activates NLRP3_proIL1b_exp ↑ NLRP3 & pro-IL-1β Expression NFkB_pathway->NLRP3_proIL1b_exp Signal2 Signal 2 (e.g., ATP, Toxins) NLRP3 NLRP3 Signal2->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves & Activates BAY117082 BAY 11-7082 BAY117082->NLRP3 Inhibits ATPase Activity IL1b Mature IL-1β Casp1->IL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis proIL1b pro-IL-1β proIL1b->IL1b

Figure 2: Inhibition of the NLRP3 Inflammasome by BAY 11-7082.

Quantitative Data Summary

The inhibitory activity of BAY 11-7082 has been quantified in numerous studies. The following table summarizes key IC₅₀ values across various targets and cellular contexts. It is important to note that these values can vary depending on the specific experimental conditions, cell types, and assay methods employed.

Target/ProcessCell Line/SystemIC₅₀ ValueReference(s)
TNF-α-induced IκBα PhosphorylationVarious tumor cells~10 µM[4][8]
TNF-α-induced NF-κB ActivationHuman HEK293 cells2-11 µM[9]
TNF-α-induced Adhesion Molecule Expression (ICAM-1, VCAM-1, E-Selectin)Human endothelial cells5-10 µM[10]
Ubiquitin-Specific Protease 7 (USP7)In vitro assay0.19 µM[9][11]
Ubiquitin-Specific Protease 21 (USP21)In vitro assay0.96 µM[9][11]
Cell Viability (SH-SY5Y Neuroblastoma)SH-SY5Y cells0.85 µM[12]
Cell Viability (SK-N-AS Neuroblastoma)SK-N-AS cells1.23 µM[12]
Cell Viability (HGC27 Gastric Cancer, 48h)HGC27 cells6.72 nM[12]
Cell Viability (MKN45 Gastric Cancer, 48h)MKN45 cells11.22 nM[12]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key experiments utilizing BAY 11-7082. These are intended as a starting point and may require optimization for specific cell types and experimental questions.

General Handling and Preparation of BAY 11-7082 Stock Solution

Causality: Proper preparation and storage of BAY 11-7082 are critical for maintaining its potency and ensuring experimental reproducibility. The compound has limited aqueous solubility and is typically dissolved in an organic solvent.

Protocol:

  • BAY 11-7082 is supplied as a lyophilized powder.[10]

  • To prepare a stock solution (e.g., 20 mM), reconstitute 5 mg of the powder in 1.2 mL of DMSO.[10]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.[9][10]

Western Blot Analysis of NF-κB Pathway Activation

Causality: This protocol allows for the direct visualization of BAY 11-7082's effect on the phosphorylation of IκBα and the total levels of key pathway components. A decrease in phospho-IκBα levels upon stimulation in the presence of BAY 11-7082 provides direct evidence of its inhibitory activity.

G Start Start: Seed Cells Pretreat Pre-treat with BAY 11-7082 (e.g., 5-10 µM, 1 hr) Start->Pretreat Stimulate Stimulate with TNF-α (e.g., 20 ng/mL, 5-15 min) Pretreat->Stimulate Lyse Cell Lysis (RIPA buffer) Stimulate->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking (e.g., 5% milk) Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-IκBα, IκBα, p65, Actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Bands Detect->Analyze

Figure 3: Experimental Workflow for Western Blot Analysis.

Protocol:

  • Cell Seeding and Treatment:

    • Plate cells (e.g., HeLa, CAL27) and allow them to adhere overnight.

    • Pre-treat cells with the desired concentration of BAY 11-7082 (typically 1-10 µM) for 1-1.5 hours.[10][13]

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.[10]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][14]

    • Centrifuge the lysates at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[3]

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA protein assay kit.[6][14]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer.[2][14]

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.[6]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence Microscopy of p65 Nuclear Translocation

Causality: This technique provides a visual confirmation of BAY 11-7082's ability to prevent the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation. This is a direct downstream consequence of IκBα stabilization.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HT29, uveal melanoma cells) on glass coverslips in a multi-well plate.[5][15]

    • Allow cells to adhere and grow to the desired confluency.

    • Pre-treat the cells with BAY 11-7082 (e.g., 10-30 µM) for 30 minutes to 2 hours.[5][15]

    • Stimulate the cells with TNF-α (e.g., 100 ng/mL) for 1 hour to induce p65 translocation.[5]

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[14]

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[14]

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.[14]

    • Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.[5]

    • Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14]

    • Counterstain the nuclei with DAPI.[15]

  • Imaging:

    • Mount the coverslips onto glass slides.

    • Visualize the cellular localization of p65 using a fluorescence or confocal microscope.[16]

Cell Viability (MTT) Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation. This protocol helps determine the cytotoxic or cytostatic effects of BAY 11-7082 on a given cell line.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., CAL27, MDA-MB-231) in a 96-well plate at a density of 3,000-5,000 cells per well.[3][8][14]

    • Allow the cells to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of BAY 11-7082 (e.g., 0.1 to 30 µM) for the desired duration (e.g., 24, 48, or 72 hours).[3][8]

  • MTT Incubation:

    • Add MTT solution (final concentration 0.2-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[3][8]

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO (e.g., 100-150 µL) to each well to dissolve the formazan crystals.[3][8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[8][14]

    • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Studies in Murine Models

Causality: In vivo studies are crucial for evaluating the therapeutic potential and systemic effects of BAY 11-7082 in a living organism. Dosing and administration routes are critical parameters that need to be carefully considered.

Protocol Example (Psoriasis-like Dermatitis Model):

  • Animal Model: Utilize an appropriate mouse model, such as the imiquimod (IMQ)-induced psoriasis model.[2]

  • Dosing and Administration:

    • Administer BAY 11-7082 via intraperitoneal (i.p.) injection.

    • A commonly used effective dose is 20 mg/kg, administered daily.[2][17] This dose has been shown to be effective in reducing inflammation without significant adverse effects in some models.[2][17] Preliminary dose-finding studies (e.g., 5, 10, 20 mg/kg) are recommended to determine the optimal dose for a specific model.[2]

  • Treatment Schedule:

    • Administer BAY 11-7082 daily for the duration of the experiment (e.g., 7 days in the IMQ model).[2]

  • Outcome Measures:

    • At the end of the study, collect skin samples for histological analysis, Western blotting (for pNF-κB, NLRP3, etc.), and cytokine analysis (ELISA or qPCR for TNF-α, IL-6, IL-1β).[2]

Diverse Research Applications

The potent anti-inflammatory and anti-proliferative properties of BAY 11-7082 have led to its application in a wide array of research fields.

  • Oncology: BAY 11-7082 has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including multiple myeloma, gastric cancer, and oral squamous cell carcinoma.[3][4][12] Its ability to sensitize cancer cells to other therapies is also an active area of investigation.

  • Inflammatory Skin Diseases: In models of psoriasis, BAY 11-7082 has demonstrated efficacy in reducing skin inflammation by inhibiting both the NF-κB and NLRP3 inflammasome pathways.[2][8] It has also been explored as a potential agent to prevent post-inflammatory hyperpigmentation.

  • Fibrotic Diseases: Studies on uterine fibroids have shown that BAY 11-7082 can reduce tumor growth in vivo by decreasing the expression of genes related to cell proliferation, inflammation, and the extracellular matrix.[17]

  • Neuroprotection: By inhibiting NF-κB, BAY 11-7082 has shown neuroprotective effects in models of neuroinflammation and excitotoxicity.[13]

  • Infectious Diseases: Interestingly, BAY 11-7082 has been identified as having antibacterial activity against several species, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Considerations and Off-Target Effects

While BAY 11-7082 is a powerful tool, it is crucial for researchers to be aware of its potential off-target effects. Its inhibitory action is not limited to the IKK complex. As mentioned, it can inhibit the NLRP3 inflammasome and certain deubiquitinating enzymes (DUBs) like USP7 and USP21.[1][9][11] There is also evidence suggesting that BAY 11-7082 can inhibit protein tyrosine phosphatases (PTPs) due to its nature as a Michael acceptor that can react with nucleophilic cysteine residues. Furthermore, some studies suggest that at higher concentrations, its cytotoxic effects may be independent of NF-κB inhibition.[5][18] Therefore, it is essential to include appropriate controls and, where possible, validate findings using complementary approaches, such as genetic knockdown of the target protein, to definitively attribute an observed effect to the inhibition of a specific pathway.

Conclusion

BAY 11-7082 (InChIKey: VDKKBWVLLSVWKI-UHFFFAOYSA-N) remains an indispensable pharmacological tool for investigating inflammatory signaling pathways. Its well-characterized inhibitory effects on the NF-κB and NLRP3 inflammasome pathways provide a robust platform for studying a myriad of physiological and pathological processes. By understanding its multifaceted mechanisms of action and employing rigorous, well-controlled experimental designs as outlined in this guide, researchers can continue to leverage BAY 11-7082 to unravel the complexities of cellular signaling and pave the way for novel therapeutic interventions.

References

  • Mori, N., et al. (2002). Bay 11-7082 inhibits transcription factor NF-kappaB and induces apoptosis of HTLV-I-infected T-cell lines and primary adult T-cell leukemia cells. Blood, 100(5), 1828–1834. [Link]

  • Perna, S., et al. (2021). NLRP3 Inflammasome Inhibitor BAY-117082 Reduces Oral Squamous Cell Carcinoma Progression. International Journal of Molecular Sciences, 22(20), 11108. [Link]

  • Strickland, I., et al. (2017). BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science, 131(6), 487–498. [Link]

  • BPS Bioscience. (n.d.). BAY-11-7082 IKKb 27229. Retrieved from [Link]

  • Chen, Y., et al. (2025). BAY11-7082 Targets RNF25 to Reverse TRIP4 Ubiquitination-dependent NF-κB Activation and Apoptosis Resistance in Renal Cell Carcinoma. International Journal of Biological Sciences, 21(1), 4415-4431. [Link]

  • Di Paola, R., et al. (2017). BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science, 131(6), 487-498. [Link]

  • Al-Hendy, A., et al. (2024). In Vivo Effects of Bay 11-7082 on Fibroid Growth and Gene Expression: A Preclinical Study. International Journal of Molecular Sciences, 25(13), 6903. [Link]

  • Lee, D. F., et al. (2017). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cells, 6(4), 33. [Link]

  • Zhang, L., et al. (2018). BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway. Experimental and Therapeutic Medicine, 16(5), 4125–4132. [Link]

  • ResearchGate. (n.d.). A) Additive inhibition of CCIDs by baicalein and Bay11-7082. Retrieved from [Link]

  • Rauert-Wunderlich, H., et al. (2013). The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLoS ONE, 8(3), e59292. [Link]

  • Yang, H., et al. (2016). The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells. Molecules, 21(6), 754. [Link]

  • InvivoGen. (n.d.). BAY 11-7082 - NF-κB and NLRP3 Inhibitor. Retrieved from [Link]

  • Pierce, J. W., et al. (1997). Novel inhibitors of cytokine-induced IkappaBalpha phosphorylation and endothelial cell adhesion molecule expression show anti-inflammatory effects in vivo. The Journal of Biological Chemistry, 272(34), 21096–21103. [Link]

  • Vageli, D. P., et al. (2018). In Vivo Short-Term Topical Application of BAY 11-7082 Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa. Otology & Neurotology, 39(3), e231–e241. [Link]

  • ResearchGate. (n.d.). Effect of BAY 11-7082 treatment on the NLRP3 inflammasome pathway. Retrieved from [Link]

  • Miyamoto, R., et al. (2010). Inhibitor of IκB kinase activity, BAY 11-7082, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells. Arthritis Research & Therapy, 12(3), R87. [Link]

  • Vageli, D. P., et al. (2019). Temporal characteristics of NF-κB inhibition in blocking bile-induced oncogenic molecular events in hypopharyngeal cells. Oncotarget, 10(35), 3295–3307. [Link]

Sources

The Strategic Role of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile: A Core Intermediate in Modern Agrochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile stands as a pivotal, yet often unheralded, chemical intermediate at the crossroads of agrochemical and pharmaceutical development. Its unique structural motif, combining a sterically demanding dichlorophenyl group with a strained cyclopropane ring, provides a versatile scaffold for the synthesis of complex, biologically active molecules. This guide elucidates the synthesis, chemical properties, and strategic applications of this intermediate, offering a comprehensive resource for researchers engaged in the design and execution of novel synthetic pathways. We will delve into the causality behind experimental choices, provide validated protocols, and explore the transformation of this key building block into high-value downstream products, particularly focusing on its role in the development of potent triazole fungicides.

Introduction: The Significance of the Aryl-Cyclopropane Moiety

The incorporation of a cyclopropane ring into pharmacologically active molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. The inherent strain of the three-membered ring can influence molecular conformation, metabolic stability, and binding affinity to target proteins. When coupled with an aromatic system, such as the 2,4-dichlorophenyl group, the resulting aryl-cyclopropane structure becomes a powerful pharmacophore. The dichlorophenyl moiety is a common feature in many successful fungicides and pharmaceuticals, contributing to enhanced bioactivity and resistance to metabolic degradation. This compound (CAS No: 71463-55-3) serves as a readily accessible and highly versatile intermediate for introducing this valuable structural unit.

Synthesis of the Core Intermediate: A Phase-Transfer Catalysis Approach

The most efficient and scalable synthesis of this compound is achieved through a phase-transfer catalyzed (PTC) cyclopropanation reaction. This method offers high yields, operational simplicity, and avoids the use of hazardous reagents often associated with other cyclopropanation techniques.[1]

The logical underpinning of this approach lies in the generation of a carbanion from 2,4-dichlorophenylacetonitrile, which is then alkylated by 1,2-dibromoethane in a biphasic system. The phase-transfer catalyst is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the acetonitrile derivative, and for facilitating the subsequent nucleophilic attack.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-Dichlorophenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium Hydroxide (50% aqueous solution)

  • Benzyltriethylammonium chloride (TEBAC)

  • Toluene

  • Deionized Water

Procedure:

  • To a stirred solution of 2,4-dichlorophenylacetonitrile (1 equivalent) in toluene, add benzyltriethylammonium chloride (0.05 equivalents).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5 equivalents).

  • Add 1,2-dibromoethane (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 50-60 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.

Diagram: Synthesis of this compound

G reactant1 2,4-Dichlorophenylacetonitrile reagents NaOH (50% aq.) TEBAC, Toluene reactant1->reagents reactant2 1,2-Dibromoethane reactant2->reagents product This compound reagents->product

Caption: Phase-transfer catalyzed synthesis of the core intermediate.

Physicochemical Properties and Characterization

A thorough characterization of this compound is essential for its use in subsequent synthetic steps.

PropertyValue
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
CAS Number 71463-55-3
Appearance Colorless to pale yellow oil
Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.50-7.30 (m, 3H, Ar-H): The aromatic protons on the dichlorophenyl ring are expected to appear as a complex multiplet in this region.

  • δ 1.80-1.70 (m, 2H, -CH₂-): The diastereotopic methylene protons of the cyclopropane ring are expected to appear as a multiplet.

  • δ 1.50-1.40 (m, 2H, -CH₂-): The other pair of diastereotopic methylene protons of the cyclopropane ring.

¹³C NMR (CDCl₃, 100 MHz):

  • δ 135-127 (Ar-C): Aromatic carbons.

  • δ 121 (C≡N): Nitrile carbon.

  • δ 25 (Quaternary C): The quaternary carbon of the cyclopropane ring attached to the phenyl group and nitrile.

  • δ 18 (-CH₂-): Methylene carbons of the cyclopropane ring.

Chemical Reactivity and Synthetic Utility

The nitrile group and the cyclopropane ring in this compound are the primary sites of chemical reactivity, offering multiple avenues for derivatization.

Transformation of the Nitrile Group

The nitrile functionality is a versatile precursor to several important functional groups.

A. Hydrolysis to Carboxylic Acid:

The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid, a key building block for ester and amide derivatives.[3][4]

Diagram: Hydrolysis of the Nitrile Group

G start This compound reagents H₃O⁺ or OH⁻, H₂O Heat start->reagents product 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid reagents->product

Caption: Conversion to the corresponding carboxylic acid.

B. Reduction to Primary Amine:

Reduction of the nitrile with reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields 1-(2,4-Dichlorophenyl)cyclopropylmethanamine, a valuable synthon for the introduction of a primary amine.[5][6]

Diagram: Reduction of the Nitrile Group

G start This compound reagents 1. LiAlH₄, Et₂O 2. H₂O start->reagents product 1-(2,4-Dichlorophenyl)cyclopropylmethanamine reagents->product

Caption: Synthesis of the corresponding primary amine.

C. Reaction with Grignard Reagents to form Ketones:

The reaction of the nitrile with a Grignard reagent, followed by acidic hydrolysis, is a powerful method for the synthesis of ketones. This transformation is particularly relevant for the synthesis of triazole fungicides.[7]

Diagram: Ketone Synthesis via Grignard Reaction

G start This compound reagents 1. R-MgBr, Et₂O 2. H₃O⁺ start->reagents product 1-(2,4-Dichlorophenyl)cyclopropyl (R) ketone reagents->product

Caption: Formation of a ketone via Grignard addition and hydrolysis.

Application in the Synthesis of Triazole Fungicides: A Case Study

The utility of this compound as a key intermediate is exemplified in the synthesis of potent triazole fungicides, such as hexaconazole and cyproconazole.[3][8] The following is a representative synthetic sequence.

Experimental Workflow: Synthesis of a Hexaconazole Analog

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-1-cyclopropyl-pentan-1-one

  • Prepare a solution of butylmagnesium bromide in anhydrous diethyl ether.

  • Add this compound dropwise to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an acidic workup to yield the desired ketone.

Step 2: Epoxidation of the Ketone

  • The ketone is treated with trimethylsulfoxonium iodide and a strong base such as sodium hydride in a suitable solvent like DMSO to form the corresponding epoxide.

Step 3: Ring-Opening with 1,2,4-Triazole

  • The epoxide is reacted with 1,2,4-triazole in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent such as DMF.

  • The nucleophilic triazole opens the epoxide ring to form the final triazole fungicide analog.

Diagram: Synthetic Pathway to a Triazole Fungicide Analog

G start 1-(2,4-Dichlorophenyl) cyclopropanecarbonitrile step1_reagents 1. BuMgBr, Et₂O 2. H₃O⁺ start->step1_reagents ketone 1-(2,4-Dichlorophenyl)-1-cyclopropyl pentan-1-one step1_reagents->ketone step2_reagents Me₃S(O)I, NaH DMSO ketone->step2_reagents epoxide 2-(1-(2,4-Dichlorophenyl)cyclopropyl) -2-butyloxirane step2_reagents->epoxide step3_reagents 1,2,4-Triazole, NaH DMF epoxide->step3_reagents product Hexaconazole Analog step3_reagents->product

Caption: A representative synthetic route to a triazole fungicide.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a strategically important chemical intermediate that provides a direct and efficient route to the valuable 2,4-dichlorophenyl-cyclopropyl motif. Its synthesis via phase-transfer catalysis is robust and scalable, and its versatile nitrile group allows for a wide range of chemical transformations. The demonstrated application in the synthesis of triazole fungicides highlights its significance in the agrochemical industry. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the properties and reactivity of this intermediate opens up new possibilities for the design and creation of novel, high-value molecules.

References

  • PubChem. (n.d.). 1-Phenylcyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Biosynth. (2022). Safety Data Sheet for this compound.
  • Thermo Fisher Scientific. (2010).
  • Google Patents. (n.d.). Preparation process for cyproconazole. CN101565406B.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2004). 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol (hexaconazole). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing chiral hexaconazole. CN101805300B.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. 24(11), 5121-5123.
  • Google Patents. (n.d.). Method for artificially synthesizing cyclopropanecarbonitrile. CN101993393A.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile, a valuable intermediate in medicinal chemistry and drug development. The protocol leverages a robust and efficient phase-transfer catalyzed (PTC) Michael-Initiated Ring Closure (MIRC) reaction. We delve into the mechanistic underpinnings of the synthesis, offer a detailed, step-by-step experimental procedure, and outline critical safety considerations. This guide is intended for researchers and scientists in organic synthesis and drug discovery, providing the necessary details for successful and safe execution.

Introduction and Significance

This compound is a key building block in the synthesis of complex organic molecules. The unique structural motif of a substituted cyclopropane ring fused to a dichlorophenyl group makes it an important precursor for various biologically active compounds. For instance, related cyclopropane structures are integral to pharmaceuticals like the antihistamine Fexofenadine and various pyrethroid insecticides, highlighting the utility of this chemical class[1][2]. The synthesis of such intermediates is a critical step in the drug discovery pipeline.

This application note details a reliable protocol for the synthesis of this compound starting from commercially available 2,4-dichlorobenzyl cyanide. The chosen method, a phase-transfer catalyzed cyclopropanation, is known for its operational simplicity, high yields, and scalability, making it suitable for both academic research and industrial applications[3][4].

Mechanistic Rationale: The Michael-Initiated Ring Closure (MIRC) Pathway

The synthesis proceeds via a Michael-Initiated Ring Closure (MIRC) reaction, a powerful method for forming cyclic compounds[4]. The reaction is facilitated by a phase-transfer catalyst (PTC), which is essential for transporting the reactive species between the aqueous and organic phases.

The key steps are as follows:

  • Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of 2,4-dichlorobenzyl cyanide by a strong base (sodium hydroxide) in the aqueous phase. This generates a resonance-stabilized carbanion.

  • Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC), forms an ion pair with the carbanion. This lipophilic ion pair is then shuttled from the aqueous phase into the organic phase, where the other reactants are located.

  • Nucleophilic Attack (SN2): In the organic phase, the carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dichloroethane in a classic SN2 reaction. This results in the formation of an intermediate and the displacement of one chloride ion.

  • Intramolecular Ring Closure: The intermediate possesses a terminal chloride and an acidic proton. The base generates a new anionic center which then undergoes a rapid, intramolecular SN2 reaction, displacing the remaining chloride ion to form the stable cyclopropane ring.

This PTC-MIRC approach is highly efficient as it allows for the use of inexpensive inorganic bases in a biphasic system, avoiding the need for anhydrous conditions or expensive, strong organic bases.

Reaction Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification SM1 2,4-Dichlorobenzyl Cyanide Reaction Biphasic Mixture (Aqueous/Organic) Heat & Stir SM1->Reaction SM2 1,2-Dichloroethane SM2->Reaction SM3 Sodium Hydroxide (aq) SM3->Reaction SM4 Phase-Transfer Catalyst (TEBAC) SM4->Reaction Workup1 Phase Separation Reaction->Workup1 Workup2 Washing of Organic Layer Workup1->Workup2 Workup3 Drying & Solvent Removal Workup2->Workup3 Purification Column Chromatography or Recrystallization Workup3->Purification Product 1-(2,4-Dichlorophenyl) cyclopropanecarbonitrile Purification->Product

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Supplier Note
2,4-Dichlorobenzyl cyanide6306-60-1C₈H₅Cl₂N186.04Purity >98%
1,2-Dichloroethane107-06-2C₂H₄Cl₂98.96Anhydrous grade
Sodium Hydroxide1310-73-2NaOH40.00ACS grade pellets
Benzyltriethylammonium chloride (TEBAC)56-37-1C₁₃H₂₂ClN227.77Purity >98%
Toluene108-88-3C₇H₈92.14Anhydrous grade
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS grade
Hexane110-54-3C₆H₁₄86.18ACS grade
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37For drying
Deionized Water7732-18-5H₂O18.02
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a thermometer

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask, prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 20 g of NaOH pellets in 40 mL of deionized water (Note: this is an exothermic process). Allow the solution to cool to room temperature.

  • Charging Reactants: To the flask, add 2,4-dichlorobenzyl cyanide (9.3 g, 0.05 mol), 1,2-dichloroethane (14.8 g, 0.15 mol, 3 eq.), toluene (50 mL), and benzyltriethylammonium chloride (TEBAC) (1.14 g, 0.005 mol, 10 mol%).

  • Reaction Execution: Vigorously stir the biphasic mixture and heat to 60-65°C using a heating mantle. Maintain this temperature and stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Separation: After the reaction is complete, cool the mixture to room temperature. Carefully add 50 mL of deionized water to the flask. Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate and collect the upper organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine (saturated NaCl solution) to remove any residual base and dissolved salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) as the eluent. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Safety and Handling Precautions

Proper safety measures are paramount when performing this synthesis. The protocol involves hazardous materials, and all operations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[5][6]

  • Chemical Hazards:

    • 2,4-Dichlorobenzyl cyanide: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[7] Avoid creating dust or aerosols. In case of contact, wash the affected area immediately with plenty of water.[5]

    • Sodium Hydroxide (NaOH): A strong base that is highly corrosive and can cause severe skin and eye burns. Handle with extreme care.

    • 1,2-Dichloroethane: A flammable liquid and potential carcinogen. Avoid inhalation of vapors and skin contact.

    • Toluene, Ethyl Acetate, Hexane: These solvents are flammable. Ensure there are no ignition sources nearby.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with soap and water.[5][8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents or reaction residues down the drain.[7]

Results and Characterization

Following the detailed protocol, the synthesis of this compound can be achieved with good to excellent yields.

Summary of Reaction Parameters
ParameterValue
Scale0.05 mol
Reaction Temperature60-65 °C
Reaction Time4-6 hours
Typical Yield75-85%
Product AppearanceOff-white solid to pale yellow oil
Molecular FormulaC₁₀H₇Cl₂N[9]
Molecular Weight212.08 g/mol [9]

Characterization Data: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons and the diastereotopic cyclopropane protons.

  • ¹³C NMR: Confirmation of the number of unique carbon atoms, including the quaternary cyclopropane carbon and the nitrile carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's mass, along with the characteristic isotopic pattern for two chlorine atoms.

  • Infrared (IR) Spectroscopy: A sharp absorption band around 2240 cm⁻¹ is indicative of the nitrile (C≡N) functional group.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chlorobenzyl cyanide. Retrieved from Fisher Scientific.
  • Del Fiandra, C., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-5. [Link]

  • SD Fine-Chem. (n.d.). GHS Safety Data Sheet: 2-Chlorobenzyl Cyanide. Retrieved from [Link]

  • McIntosh, J. M., & Khalil, H. (1978). Erratum: Phase-transfer catalyzed synthesis of activated cyclopropanes. Canadian Journal of Chemistry, 57(19), 2134. [Link]

  • Piras, L., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Catalysts, 5(2), 595-605. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(6), 2465-2468. [Link]

  • European Patent Office. (1981). Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides. (EP0007133B1). [Link]

  • Google Patents. (2016). Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile. (WO2016116555A1).
  • Matrix Fine Chemicals. (n.d.). 1-(2,4-DICHLOROPHENYL)CYCLOPROPANE-1-CARBONITRILE. Retrieved from [Link]

Sources

Application Notes & Protocols: Michael-Initiated Ring Closure for the Synthesis of Nitrile-Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Nitrile-Substituted Cyclopropanes

Cyclopropane rings are prevalent structural motifs in a wide array of natural products and biologically active compounds.[1][2][3] Their inherent ring strain and unique electronic properties make them valuable building blocks in medicinal chemistry and drug development, often enhancing metabolic stability and target binding affinity.[4][5] Among the various substituted cyclopropanes, those bearing nitrile groups are of particular interest as they serve as versatile synthetic intermediates.[1][2] The nitrile moiety can be readily transformed into other functional groups, such as amines, carboxylic acids, and amides, providing a gateway to diverse molecular architectures.

The Michael-Initiated Ring Closure (MIRC) reaction has emerged as a powerful and efficient strategy for constructing these valuable cyclopropane scaffolds.[4][6][7] This tandem reaction, involving a Michael-type addition followed by an intramolecular cyclization, offers a convergent and often stereoselective route to highly functionalized cyclopropanes under mild conditions.[2][8][9] This application note provides a comprehensive overview of the base-promoted MIRC reaction for synthesizing dinitrile-substituted cyclopropanes from readily available 2-arylacetonitriles and α-bromoennitriles, detailing the underlying mechanism, experimental protocols, and synthetic applications.[1][3]

Reaction Mechanism and Rationale

The base-promoted synthesis of dinitrile-substituted cyclopropanes via MIRC is a well-orchestrated cascade of events. The reaction's efficiency stems from the seamless transition between a nucleophilic addition and an intramolecular substitution.[2][8]

The key steps are as follows:

  • Deprotonation: A base, typically an inorganic base like cesium carbonate (Cs₂CO₃), deprotonates the acidic α-proton of the 2-arylacetonitrile, generating a carbanion.[2]

  • Michael Addition: This nucleophilic carbanion then undergoes a 1,4-conjugate addition (Michael addition) to the electron-deficient α-bromoennitrile. This step forms a transient enolate intermediate.[2]

  • Intramolecular Cyclization: The enolate intermediate then collapses, with the negatively charged carbon atom displacing the bromide ion via an intramolecular Sₙ2 reaction. This ring-closing step forms the stable cyclopropane ring.[1][2]

The reaction often proceeds with notable diastereoselectivity, which can be influenced by steric factors. For instance, the formation of the trans isomer, where the two aryl groups are on opposite faces of the cyclopropane ring, is often favored to minimize steric hindrance.[2]

Mechanistic Pathway Diagram

MIRC_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Arylacetonitrile 2-Arylacetonitrile Carbanion Carbanion Intermediate Arylacetonitrile->Carbanion + Base - H⁺ Base e.g., Cs₂CO₃ Bromoennitrile α-Bromoennitrile MichaelAdduct Michael Adduct (Enolate) Carbanion->MichaelAdduct Michael Addition Cyclopropane Dinitrile-Substituted Cyclopropane MichaelAdduct->Cyclopropane Intramolecular Sₙ2 Cyclization - Br⁻

Caption: Proposed mechanism for the base-promoted MIRC synthesis of dinitrile-substituted cyclopropanes.

Experimental Protocols

This section provides a detailed, field-proven protocol for the synthesis of dinitrile-substituted cyclopropanes, based on the efficient method developed by Ye et al.[3][10]

Materials and Reagents
  • 2-Arylacetonitrile (Substrate 1)

  • α-Bromoennitrile (Substrate 2)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Reaction Procedure

The following protocol describes a typical reaction at a 0.2 mmol scale. The reaction can be scaled up as needed, with appropriate adjustments to solvent volume and reaction time.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-arylacetonitrile (0.2 mmol, 1.0 equiv.), the α-bromoennitrile (0.2 mmol, 1.0 equiv.), and cesium carbonate (0.3 mmol, 1.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (1.0 mL) to the flask.

  • Reaction Execution: Seal the flask and stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water (5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired dinitrile-substituted cyclopropane. The cis/trans isomer ratio can be determined by ¹H NMR analysis of the crude product.[3]

Experimental Workflow Diagram

Workflow Start Combine Reactants: - 2-Arylacetonitrile (1 equiv) - α-Bromoennitrile (1 equiv) - Cs₂CO₃ (1.5 equiv) AddSolvent Add Anhydrous CH₃CN Start->AddSolvent Stir Stir at Room Temperature (12 hours) AddSolvent->Stir TLC Monitor by TLC Stir->TLC Quench Quench with H₂O Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Sources

Gas Chromatography Methods for the Analysis of Cyclopropane Compounds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

Cyclopropane and its derivatives are significant in various fields, from their use as anesthetics to their presence as key structural motifs in pharmaceuticals and as biomarkers in fatty acid profiles. Their unique chemical properties, including high volatility and ring strain, present distinct challenges for analytical separation and quantification. Gas chromatography (GC), with its high resolving power and sensitivity, stands as the premier technique for the analysis of these compounds. This guide provides a detailed exploration of GC method development for cyclopropane compounds, offering field-proven insights into sample preparation, column and detector selection, and method validation. We present detailed, step-by-step protocols for the analysis of gaseous cyclopropane and complex cyclopropane fatty acids (CPFAs), designed to be self-validating and robust.

The Analytical Challenge of Cyclopropane Compounds

The three-membered ring of cyclopropane is characterized by significant ring strain, which influences its chemical reactivity and chromatographic behavior. When developing GC methods, two primary classes of cyclopropane compounds must be considered:

  • Volatile, Low Molecular Weight Compounds: This class includes cyclopropane gas itself. The primary analytical challenge is achieving sufficient retention on a GC column to separate it from other light gases and ensuring sample integrity without loss.

  • Functionalized, Higher Molecular Weight Compounds: This diverse group includes cyclopropane-containing pharmaceuticals and cyclopropane fatty acids (CPFAs) found in bacterial membranes and certain food products.[1][2] The challenges here involve managing their lower volatility, potential for thermal degradation, and the need for high selectivity, especially for chiral separations or analysis in complex biological matrices.

A successful GC method hinges on a systematic approach to method development, balancing the interplay between sample preparation, column chemistry, and detection technology.

Strategic GC Method Development

The foundation of a robust GC method is the logical selection of each component of the analytical workflow. This process should be driven by the physicochemical properties of the target analyte and the requirements of the analysis (e.g., quantification, identification, purity).

Sample Preparation: The Gateway to a Clean Chromatogram

The goal of sample preparation is to introduce the analyte into the GC system in a suitable form, free from interfering matrix components.

  • Static Headspace (HS-GC): For highly volatile analytes like cyclopropane gas, static headspace is the ideal sample introduction technique.[3][4] The sample (e.g., a gas mixture, a liquid containing dissolved cyclopropane) is sealed in a vial and heated, allowing the volatile analytes to partition into the gas phase (headspace).[5] An aliquot of this headspace is then injected, preventing non-volatile matrix components from contaminating the GC system. This minimizes instrument downtime and extends column life.[4]

  • Solvent Extraction: For cyclopropane derivatives in solid or liquid matrices, liquid-liquid or solid-liquid extraction is used to isolate the analytes of interest. The choice of solvent is critical and should be based on the polarity of the target compound.

  • Derivatization: Many functionalized cyclopropane compounds, such as CPFAs or those with polar groups (-OH, -NH2, -COOH), are not volatile enough for direct GC analysis. Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability.[6][7]

    • Esterification: For CPFAs, conversion to fatty acid methyl esters (FAMEs) is the standard approach. This is typically achieved via base-catalyzed (e.g., KOH in methanol) or acid-catalyzed (e.g., BF3 in methanol) transesterification.[8][9]

    • Silylation: For compounds with hydroxyl or amine groups, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group, reducing polarity and improving peak shape.[10]

GC Column Selection: The Heart of the Separation

The GC column is where the separation occurs. Its selection is the most critical factor in method development.[11] The choice depends on analyte polarity, volatility, and whether chiral separation is required.

  • Stationary Phase Chemistry: The guiding principle is "like dissolves like."[11][12]

    • Non-Polar Phases: For analyzing non-polar to moderately polar cyclopropane derivatives, a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., ZB-5, DB-5, Rxi-5Sil MS) is an excellent starting point. These columns are robust and versatile.

    • Polar Phases: For polar derivatives, particularly FAMEs of CPFAs, a polyethylene glycol (PEG) phase (e.g., ZB-WAX, DB-WAX) is recommended for optimal separation.[13]

    • Porous Layer Open Tubular (PLOT) Columns: For separating permanent gases and very volatile compounds like cyclopropane, PLOT columns with adsorbents like porous polymers or alumina provide strong retention and excellent resolution.[13]

    • Chiral Phases: For enantioselective analysis of chiral cyclopropane derivatives, which is common in pharmaceutical development, a chiral stationary phase, such as one based on cyclodextrin derivatives (e.g., Chirasil-beta-Dex), is required.[14]

  • Column Dimensions:

    • Film Thickness: Thicker films (1.0 µm or greater) are used for highly volatile compounds to increase retention time and improve resolution, potentially avoiding the need for sub-ambient oven temperatures.[11][15] Thinner films (<0.5 µm) are better for high molecular weight (less volatile) compounds to reduce analysis time and minimize column bleed.[12]

    • Internal Diameter (ID): Standard columns are 0.25 mm or 0.32 mm ID. Narrow bore columns (≤0.20 mm ID) offer higher resolution but have lower sample capacity.[12]

    • Length: A 30 m column provides the best balance of resolution and analysis time for most applications.

Detector Selection: Tailoring Detection to the Analyte

The detector's choice depends on the nature of the analyte, required sensitivity, and whether structural confirmation is needed.

  • Flame Ionization Detector (FID): The FID is a robust, versatile, and widely used detector for organic compounds.[16] It responds to compounds with carbon-hydrogen bonds by combusting them in a hydrogen flame to produce ions, which generate a measurable current.[17][18] It offers a wide linear range and is ideal for quantifying most cyclopropane derivatives.

  • Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any substance with a thermal conductivity different from the carrier gas.[19][20] This makes it the detector of choice for analyzing cyclopropane gas and other permanent gases that do not respond on an FID.[21] Helium or hydrogen are the preferred carrier gases due to their high thermal conductivity, which maximizes sensitivity.[20]

  • Mass Spectrometer (MS): An MS detector provides definitive identification by generating a mass spectrum based on the fragmentation pattern of the analyte. This is invaluable for confirming the identity of CPFAs in complex food or biological matrices and for structural elucidation of unknown compounds.[1][2] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for authentication and trace-level quantification.[8]

Visualization of the GC Method Development Workflow

The following diagrams illustrate the logical flow of the GC analysis process and the decision-making involved in method selection.

GC_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Analysis cluster_data 3. Data Processing Sample Sample Matrix (Gas, Liquid, Solid) Prep Preparation Method (Headspace, Extraction, Derivatization) Sample->Prep Injection Sample Injection (Split/Splitless) Prep->Injection Separation Column Separation (Temp. Program) Injection->Separation Detection Detection (FID, TCD, MS) Separation->Detection Chromatogram Raw Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: High-level workflow for the GC analysis of cyclopropane compounds.

Method_Selection cluster_gas Analyte What is the Analyte Type? Volatile_Gas Volatile_Gas Analyte->Volatile_Gas Volatile Gas (e.g., Cyclopropane) Functionalized Functionalized Analyte->Functionalized Functionalized Derivative (e.g., CPFA, Drug Intermediate) HS_GC Static Headspace (HS-GC) Volatile_Gas->HS_GC Sample Prep Derivatize Derivatize Functionalized->Derivatize Is it non-volatile or polar? PLOT_Thick PLOT or Thick Film Non-Polar Column HS_GC->PLOT_Thick Column TCD TCD PLOT_Thick->TCD Detector Deriv_Yes Deriv_Yes Derivatize->Deriv_Yes Yes Deriv_No Deriv_No Derivatize->Deriv_No No Ester_Silyl Derivatization (Esterification/Silylation) Deriv_Yes->Ester_Silyl Sample Prep LLE Solvent Extraction Deriv_No->LLE Sample Prep Column_Choice Select Column by Polarity (e.g., WAX for FAMEs, ZB-5 for general) Ester_Silyl->Column_Choice LLE->Column_Choice Detector_Choice FID (Quantification) MS (Identification) Column_Choice->Detector_Choice Detector

Caption: Decision tree for selecting a GC method for cyclopropane analysis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common cyclopropane analyses.

Protocol 1: Quantification of Gaseous Cyclopropane by Headspace GC-TCD

This protocol is designed for the analysis of cyclopropane in a gaseous matrix, adhering to principles similar to those in standard methods for gas analysis like ASTM D1945.[22][23]

A. Instrumentation & Consumables

  • Gas Chromatograph: Equipped with a Thermal Conductivity Detector (TCD).

  • Headspace Sampler: Static headspace autosampler.

  • GC Column: Porous polymer PLOT Q column, 30 m x 0.32 mm x 10 µm.

  • Carrier Gas: Helium (99.999% purity).

  • Vials: 20 mL headspace vials with PTFE/silicone septa.

  • Standards: Certified gas standard of cyclopropane in nitrogen.

B. GC-TCD Operating Conditions

ParameterSettingRationale
Headspace Sampler
Oven Temperature80 °CEnsures full volatilization and equilibrium.
Equilibration Time15 minAllows analyte to partition into the headspace.
Injection Volume1 mLStandard volume for headspace injection.
GC System
InjectorSplit (20:1 ratio)Prevents column overloading with high concentration samples.
Injector Temperature200 °CEnsures rapid vaporization of the injected sample.
Carrier GasHeliumProvides high thermal conductivity for TCD sensitivity.[20]
Flow Rate2.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program
Initial Temperature50 °C, hold for 2 minAllows for sharp initial peaks for very volatile gases.
Ramp Rate15 °C/min to 220 °CSeparates cyclopropane from other light hydrocarbons.
Final HoldHold at 220 °C for 5 minEnsures all components elute from the column.
TCD Detector
Temperature250 °CPrevents condensation of analytes in the detector.
Reference Gas Flow30 mL/minProvides a stable reference for the Wheatstone bridge.[19]

C. Procedure

  • Calibration: Prepare a multi-point calibration curve by injecting known concentrations of the certified cyclopropane standard.

  • Sample Introduction: For gaseous samples, use a gas-tight syringe to transfer a known volume of the sample gas into a sealed, evacuated headspace vial. For liquid samples, place a precise volume (e.g., 1 mL) into the vial.

  • Analysis: Place the vials in the headspace autosampler and run the GC sequence.

  • Quantification: Identify the cyclopropane peak by its retention time. Quantify the concentration using the peak area and the calibration curve.

Protocol 2: Analysis of Cyclopropane Fatty Acids (CPFAs) in Cheese by GC-MS

This protocol is adapted from established methods for analyzing CPFAs in dairy products.[1][9] It involves lipid extraction and transesterification to FAMEs prior to GC-MS analysis.

A. Instrumentation & Reagents

  • Gas Chromatograph: Equipped with a Mass Spectrometer (MS) detector.

  • GC Column: ZB-WAXplus or equivalent polar PEG column, 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium (99.999% purity).

  • Reagents: Hexane, 2M KOH in methanol, anhydrous sodium sulfate.

  • Internal Standard: Heptadecanoic acid (C17:0) methyl ester.

B. GC-MS Operating Conditions

ParameterSettingRationale
GC System
InjectorSplitlessMaximizes sensitivity for trace-level CPFA analysis.
Injector Temperature250 °CEnsures efficient vaporization of FAMEs.
Carrier GasHeliumInert gas compatible with MS detection.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature100 °C, hold for 1 min
Ramp 110 °C/min to 180 °CSeparates shorter-chain FAMEs.
Ramp 25 °C/min to 240 °C, hold 10 minProvides resolution for longer-chain FAMEs, including CPFAs.
MS Detector
Ion Source Temp.230 °CStandard temperature for electron ionization.
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Scan Rangem/z 40-400Covers the expected mass range for FAMEs.

C. Procedure

  • Lipid Extraction: Homogenize 1g of cheese sample with hexane to extract the fat. Dry the hexane layer with anhydrous sodium sulfate and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Transesterification):

    • Dissolve the extracted fat (approx. 25 mg) in 1 mL of hexane.

    • Add the internal standard solution.

    • Add 200 µL of 2M KOH in methanol.

    • Vortex vigorously for 2 minutes at room temperature.

    • Centrifuge to separate the layers.

  • Analysis: Inject 1 µL of the upper hexane layer containing the FAMEs into the GC-MS.

  • Identification & Quantification: Identify CPFA methyl esters (e.g., dihydrosterculic and lactobacillic acid) by their retention times and characteristic mass spectra.[2] Quantify using the peak area ratio relative to the internal standard.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of the analytical data, any GC method must be validated.[24][25][26] Validation demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters (ICH Q2(R1) Guidelines)

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (MS), no interference at the analyte's retention time.
Linearity Proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.[26]
Accuracy Closeness of test results to the true value (assessed by recovery studies).Recovery typically within 98-102%.[26]
Precision Agreement among a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) < 2% for repeatability.[26]
LOD/LOQ Lowest amount of analyte that can be detected/quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Before any sample analysis, a System Suitability Test (SST) must be performed by injecting a standard solution to verify that the GC system is performing adequately. Key SST parameters include retention time reproducibility, peak asymmetry (tailing factor), and resolution between critical pairs.

Conclusion

The analysis of cyclopropane compounds by gas chromatography is a powerful and versatile application, but it demands a scientifically grounded approach to method development. By carefully considering the analyte's properties to select the appropriate sample preparation technique, GC column, and detector, researchers can develop robust, reliable, and accurate methods. The protocols and strategies outlined in this guide provide a comprehensive framework for scientists in pharmaceutical development and quality control to successfully tackle the unique challenges posed by these cyclic molecules, ensuring data integrity and advancing their research goals.

References

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]

  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. MasteryOfPharma. Retrieved from [Link]

  • Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 64(22), 4629-4635. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D1945 Analysis of Natural Gas by Gas Chromatography Lab In US. Retrieved from [Link]

  • Riccio, G., et al. (2020). GC-MS detection of cyclopropane fatty acids in human plasma. ResearchGate. Retrieved from [Link]

  • Method Development and Validation of Gas Chromatography. (n.d.). International Journal of Pharmaceutical and Biological Science Archive. Retrieved from [Link]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Restek. (n.d.). Cyclopropane: CAS # 75-19-4 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]

  • Schneider, E. L., et al. (1966). Gas-liquid chromatographic analysis of cyclopropene fatty acids. Lipids, 1(1), 10-15. Retrieved from [Link]

  • Vasta, V., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Molecules, 25(14), 3143. Retrieved from [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved from [Link]

  • GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. (2014). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Torontech. (n.d.). GC for Analysis of Natural Gas. Retrieved from [Link]

  • Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Request PDF on ResearchGate. Retrieved from [Link]

  • ASTM International. (n.d.). D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ASTM International. (n.d.). D1945 Standard Test Method for Analysis of Natural Gas by Gas Chromatography. Retrieved from [Link]

  • Gas chromatographic enantiomers separation of cyclopropanes derived... (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Persee General. (n.d.). How to Calculate Gasoline Chromatogram Results Using Gas Chromatography (GC) & ASTM Methods. Retrieved from [Link]

  • Bassett, D. W., & Habgood, H. W. (1960). A GAS CHROMATOGRAPHIC STUDY OF THE CATALYTIC ISOMERIZATION OF CYCLOPROPANE. The Journal of Physical Chemistry, 64(6), 769-773. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal conductivity detector. Retrieved from [Link]

  • Integrated Analysis of Cyclopropane Fatty Acids in Milk Using Gc-Ms and Nmr Spectroscopy for Quality and Authenticity Assessment. (2025). ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Thermal conductivity detector (TCD), universal GC detector. Retrieved from [Link]

  • Chromedia. (n.d.). TCD: Thermal Conductivity Detector. Retrieved from [Link]

  • Wikipedia. (n.d.). Flame ionization detector. Retrieved from [Link]

  • SCION Instruments. (n.d.). Thermal Conductivity Detector | TCD Gas Chromatography. Retrieved from [Link]

  • NW Spec. (n.d.). Thermal Conductivity Detector (TCD). Retrieved from [Link]

  • Peak Scientific. (2019, November 28). How does a Flame Ionization Detector FID work?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Flame ionization detector (FID), most popular GC detector. Retrieved from [Link]

  • Obrnuta faza. (n.d.). FID - Flame Ionization Detector. Retrieved from [Link]

  • Let's Learn Science. (2023, April 14). Flame Ionization Detector (FID) - 1 Minute Explanation. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Headspace Gas Chromatography: Types and Uses. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]

  • Liu, R. H., & Gadzala-Kopciuch, R. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Optimizing Sample Introduction for Headspace GC. Retrieved from [Link]

  • HEADSPACE GAS CHROMATOGRAPHY METHOD FOR STUDIES OF REACTION AND PERMEATION OF VOLATILE AGENTS WITH SOLID MATERIALS. (n.d.). DTIC. Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). MDPI. Retrieved from [Link]

  • Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. (2023). MDPI. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography. Retrieved from [Link]

  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]

Sources

Application Note: 1H NMR Characterization of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the structural elucidation of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide offers an in-depth analysis of the expected 1H NMR spectrum, a step-by-step protocol for sample preparation and data acquisition, and a discussion on spectral interpretation. The causality behind experimental choices is emphasized to ensure technical accuracy and reproducibility.

Introduction: The Structural Significance of a Substituted Cyclopropane

This compound is a small molecule featuring a unique combination of a sterically strained cyclopropane ring and a dichlorinated aromatic system. The cyclopropane moiety, a common motif in bioactive molecules, imparts conformational rigidity, while the dichlorophenyl group significantly influences the electronic properties and potential biological interactions of the compound. Accurate structural confirmation is a critical step in the synthesis and development of such novel chemical entities.

1H NMR spectroscopy is an indispensable tool for this purpose, providing precise information about the electronic environment of each proton, their connectivity, and stereochemical relationships. This application note will dissect the characteristic features of the 1H NMR spectrum of the title compound, enabling unambiguous structural verification.

Predicted 1H NMR Spectral Characteristics

The structure of this compound presents two distinct sets of protons: those on the cyclopropane ring and those on the dichlorophenyl ring. Understanding their expected chemical shifts and coupling patterns is key to interpreting the spectrum.

Cyclopropane Protons: The Influence of Ring Strain and Anisotropy

The protons on a cyclopropane ring typically resonate at an unusually high field (upfield) compared to other aliphatic protons. This is attributed to the unique electronic structure of the three-membered ring, which generates a ring current that strongly shields the protons. For an unsubstituted cyclopropane, the signal appears around 0.22 ppm.[1]

In this compound, the cyclopropane ring is substituted with a deshielding phenyl group and a cyano group. This will cause a downfield shift of the cyclopropane protons relative to the parent cyclopropane. The four cyclopropane protons are diastereotopic and will appear as two distinct sets of signals. They will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings.

Aromatic Protons: The Effect of Substitution

The 2,4-dichloro substitution pattern on the phenyl ring dictates the appearance of the aromatic region of the spectrum. The chlorine atoms are electron-withdrawing groups, which generally deshield the aromatic protons, shifting their signals downfield. The substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton signals.

Based on the analysis of a closely related analog, 1-phenylcyclopropanecarbonitrile[2], and considering the electronic effects of the chloro and cyano substituents, a predicted 1H NMR data table is presented below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-3', H-5' (Cyclopropane)1.40 - 1.60mJgem ≈ 5-9 Hz, Jcis ≈ 8-12 Hz, Jtrans ≈ 6-9 HzDiastereotopic protons on the cyclopropane ring, appearing as complex multiplets due to geminal and vicinal coupling.
H-2', H-6' (Cyclopropane)1.70 - 1.90mJgem ≈ 5-9 Hz, Jcis ≈ 8-12 Hz, Jtrans ≈ 6-9 HzShifted further downfield due to proximity to the deshielding aromatic ring and cyano group.
H-6 (Aromatic)7.35 - 7.45dJ ≈ 8.5 HzOrtho to a chlorine and meta to the cyclopropyl group.
H-5 (Aromatic)7.50 - 7.60ddJ ≈ 8.5, 2.0 HzOrtho to one chlorine and meta to another, with a small meta coupling to H-3.
H-3 (Aromatic)7.65 - 7.75dJ ≈ 2.0 HzMeta to a chlorine and ortho to the cyclopropyl group, showing only a small meta coupling.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield a high-resolution 1H NMR spectrum suitable for unambiguous structural confirmation.

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of CDCl3 A->B C Add TMS as internal standard B->C D Filter into a clean NMR tube C->D E Insert sample into spectrometer D->E F Lock and shim the magnetic field E->F G Acquire 1H NMR spectrum F->G H Set appropriate spectral width and acquisition time G->H I Fourier transform the FID G->I J Phase correction I->J K Baseline correction J->K L Integration and peak picking K->L M Structural interpretation L->M

Caption: Workflow for 1H NMR analysis.

Detailed Step-by-Step Methodology

3.2.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound. This quantity is optimal for obtaining a good signal-to-noise ratio for a small molecule in a standard 5 mm NMR tube.

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which is unlikely to interfere with the signals of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference for 1H NMR, with its signal defined as 0.00 ppm.

  • Filtration and Transfer: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

3.2.2. Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: The spectrometer's lock system will use the deuterium signal from the CDCl3 to maintain a stable magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp lines and high resolution.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals, including any potential impurities, are captured.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient for good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be adequate.

    • Number of Scans: For a sample of this concentration, 8-16 scans should provide an excellent signal-to-noise ratio.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the area under each signal to determine the relative number of protons each represents. Pick the peaks to identify their precise chemical shifts.

Conclusion

The 1H NMR characterization of this compound provides a clear and detailed fingerprint of its molecular structure. By understanding the characteristic chemical shifts of the cyclopropane and substituted aromatic protons, and by following a robust experimental protocol, researchers can confidently verify the identity and purity of this compound. The methodologies and predictive data presented in this application note serve as a reliable guide for the structural elucidation of this and structurally related molecules.

References

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). WebMO. [Link]

  • PubChem. (n.d.). 1-Phenylcyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Puget Sound. [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. (n.d.). ResearchGate. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (2009). Spectroscopy Europe. [Link]

  • Accurate prediction of proton chemical shifts. I. Substituted aromatic hydrocarbons. (2001). ResearchGate. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. [Link]

  • PubChem. (n.d.). 1-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. (n.d.). The Royal Society of Chemistry. [Link]

  • 1-Phenylcyclobutanecarbonitrile - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Coupling Constant in Cyclopropanes and Alkenes. (2020). YouTube. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (1963). DTIC. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content. (2020). Organic Chemistry Data. [Link]

  • NMR shifts 1H -general.cdx. (n.d.). Chemistry Connected. [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). [Link]

  • Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. (2021). MDPI. [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Figure S8 Reported values of coupling constants 3 J C-H and 2 J C-H for systems with β-heteroatom 1 . (n.d.). ResearchGate. [Link]

Sources

Application Notes & Protocols: The Utility of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The compound 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile stands out as a particularly compelling starting point for medicinal chemists. Its structure is a deliberate convergence of three distinct, high-value chemical motifs: the 2,4-dichlorophenyl group, a conformationally rigid cyclopropane ring, and a versatile nitrile pharmacophore. This unique combination provides a robust platform for generating diverse compound libraries with desirable pharmacological properties. This guide provides an in-depth exploration of the rationale for its use, its synthetic versatility, and detailed protocols for its application in key drug discovery workflows, such as metabolic enzyme inhibition screening.

Section 1: The Structural Rationale - A Trifecta of Medicinally Relevant Moieties

The power of this compound as a scaffold lies in the synergistic contribution of its three primary components. Each moiety addresses specific challenges in drug design, from target binding and potency to metabolic stability and synthetic accessibility.

The 2,4-Dichlorophenyl Group: A Staple for Potency and Stability

The dichlorophenyl group is a privileged structure in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[1] The inclusion of chlorine atoms on the phenyl ring profoundly influences the molecule's electronic and lipophilic character.

  • Enhanced Binding Affinity: The chlorine atoms can engage in halogen bonding and occupy hydrophobic pockets within target proteins, often leading to a significant increase in binding affinity and potency. The 2,4-substitution pattern has been successfully employed in compounds ranging from selective CB2 receptor agonists for inflammatory pain to potent antimicrobial agents.[2][3][4]

  • Metabolic Blocking: Chlorine atoms can block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. By preventing hydroxylation at these positions, the dichlorophenyl group can enhance the metabolic stability and prolong the half-life of a drug candidate.[5]

The Cyclopropane Ring: A Rigid Bioisostere for Improved Pharmacokinetics

The cyclopropane ring is increasingly utilized to overcome common roadblocks in drug development.[6][7] Its unique stereochemical and physical properties offer distinct advantages over more flexible aliphatic or unsaturated linkers.[6][8]

  • Conformational Rigidity: The three-membered ring locks the attached phenyl group into a defined spatial orientation, reducing the entropic penalty upon binding to a biological target and often leading to higher potency.[7]

  • Metabolic Stability: The strained C-C bonds of the cyclopropane ring are generally resistant to metabolic degradation, making it a metabolically stable bioisostere for moieties like gem-dimethyl groups or alkenes.[6]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity and solubility, potentially increasing membrane permeability and oral bioavailability.[6][7]

The Nitrile Pharmacophore: A Versatile Synthetic and Functional Handle

The nitrile group is far more than a simple polar feature; it is a highly versatile functional group found in over 30 approved pharmaceutical agents.[9]

  • Key Biological Interactions: The nitrile's linear geometry and ability to act as a hydrogen bond acceptor allow it to serve as a key interacting group in enzyme active sites, notably in inhibitors of cysteine proteases and dipeptidyl peptidases.[9]

  • Metabolic Robustness: In most pharmaceutical contexts, the nitrile group is metabolically stable and passes through the body unchanged, ensuring that it remains an integral part of the pharmacophore.[9]

  • Synthetic Versatility: The true power of the nitrile in a scaffold lies in its ability to be transformed into other critical functional groups, such as carboxylic acids, amides, and amines, providing a gateway to a vast chemical space for structure-activity relationship (SAR) studies.

Figure 1: Key Moieties of the Scaffold COMPOUND 1-(2,4-Dichlorophenyl) cyclopropanecarbonitrile DICHLORO 2,4-Dichlorophenyl Group COMPOUND->DICHLORO provides CYCLO Cyclopropane Ring COMPOUND->CYCLO provides NITRILE Nitrile Pharmacophore COMPOUND->NITRILE provides PROP1 • Enhanced Binding Affinity • Metabolic Blocking • Modulates Lipophilicity DICHLORO->PROP1 PROP2 • Conformational Rigidity • Metabolic Stability • Bioisostere CYCLO->PROP2 PROP3 • Key Biological Interactions • Metabolic Robustness • Versatile Synthetic Handle NITRILE->PROP3

Caption: Key structural motifs and their contributions.

Section 2: Synthetic Utility and Derivatization Protocols

The nitrile group serves as an excellent synthetic linchpin. Below are two fundamental protocols for transforming this compound into key intermediates for further library development.

Protocol 2.1: Hydrolysis to 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

Causality: The conversion of the nitrile to a carboxylic acid is a cornerstone transformation. The resulting acid is a crucial intermediate for forming amide bonds via coupling reactions (e.g., with amines to target GPCRs or kinases) or esters, significantly expanding the accessible SAR.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Reaction: Add a 6M aqueous solution of sodium hydroxide (NaOH) (10.0 eq) and ethanol (EtOH) to create a stirrable slurry (approx. 0.5 M concentration of the nitrile).

  • Reflux: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then place in an ice bath.

  • Acidification: Slowly acidify the cooled mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate should form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified further by recrystallization or column chromatography.[10]

Protocol 2.2: Reduction to 1-(2,4-Dichlorophenyl)cyclopropanemethanamine

Causality: Reducing the nitrile to a primary amine opens up an entirely different set of synthetic possibilities.[] The resulting amine is a nucleophile that can be used to form amides, sulfonamides, ureas, and other functional groups common in bioactive molecules.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and to produce a granular, easily filterable precipitate.

  • Filtration: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

Figure 2: Key Synthetic Derivatizations START 1-(2,4-Dichlorophenyl) cyclopropanecarbonitrile ACID 1-(2,4-Dichlorophenyl) cyclopropanecarboxylic Acid START->ACID Protocol 2.1 (Hydrolysis) NaOH, H₂O, Δ AMINE 1-(2,4-Dichlorophenyl) cyclopropanemethanamine START->AMINE Protocol 2.2 (Reduction) LiAlH₄, THF PRODUCTS1 Amides, Esters, etc. ACID->PRODUCTS1 Amide Coupling, Esterification PRODUCTS2 Amides, Sulfonamides, Ureas, etc. AMINE->PRODUCTS2 Acylation, Sulfonylation

Caption: Synthetic pathways from the nitrile scaffold.

Section 3: Application Protocol - Screening for Cytochrome P450 Inhibition

Rationale: Early assessment of a compound's potential for drug-drug interactions is critical in drug development.[12] Given that the dichlorophenyl moiety can influence metabolic stability, it is essential to determine if derivatives of this scaffold inhibit major drug-metabolizing CYP450 enzymes.[13] A common and efficient method for this is a fluorometric assay using recombinant human enzymes.[13]

Protocol 3.1: In Vitro Fluorometric Assay for CYP Inhibition (IC₅₀ Determination)

Principle: This protocol measures the inhibition of specific CYP isoforms (e.g., 3A4, 2D6, 2C9, 1A2) by quantifying the decrease in the formation of a fluorescent product from a non-fluorescent substrate. The half-maximal inhibitory concentration (IC₅₀) is determined by testing a range of inhibitor concentrations.

Materials:

  • Test Compounds (TCs): this compound and its derivatives, dissolved in DMSO to make 10 mM stock solutions.

  • Enzymes: Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) with cytochrome P450 reductase.

  • Substrates: Specific fluorogenic substrates for each isoform (e.g., BFC for CYP3A4, EOMCC for CYP1A2).

  • Control Inhibitors: Known potent inhibitors for each isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).[14][15]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • NADPH Regeneration System: (e.g., G6P, G6PDH, NADP⁺).

  • Hardware: Black, flat-bottom 96-well plates; multichannel pipette; fluorescence plate reader.

Methodology:

  • Compound Plating: Prepare a serial dilution of the TCs and control inhibitors in DMSO. Typically, an 8-point, 3-fold dilution series is appropriate, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of these DMSO solutions into the wells of the 96-well plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (background) controls.

  • Enzyme/Substrate Preparation: Prepare a master mix containing the reaction buffer, the specific CYP enzyme, and its corresponding fluorogenic substrate at a concentration near its Kₘ value.

  • Pre-incubation: Add the enzyme/substrate master mix to each well and pre-incubate the plate at 37 °C for 10 minutes to allow the test compound to bind to the enzyme.

  • Reaction Initiation: Prepare a master mix of the NADPH regeneration system in buffer. Initiate the enzymatic reaction by adding this mix to all wells simultaneously using a multichannel pipette.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence signal every minute for 30-60 minutes using appropriate excitation and emission wavelengths for the fluorophore being generated.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well from the linear portion of the fluorescence vs. time plot.

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_TC - V₀_bkg) / (V₀_no_inhib - V₀_bkg)).

    • Plot % Inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: CYP Inhibition Profile

Summarize the results in a clear, tabular format for easy comparison.

Compound IDCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP1A2 IC₅₀ (µM)
Parent Nitrile > 5025.3> 5041.8
Carboxylic Acid Deriv. 45.115.7> 5030.2
Amine Deriv. 12.55.235.618.9
Ketoconazole 0.08> 100> 100> 100
Quinidine > 1000.05> 100> 100

Data shown are for illustrative purposes only.

Figure 3: Workflow for CYP Inhibition Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds in 96-well Plate D Add Enzyme/Substrate Mix to Plate A->D B Prepare Enzyme/ Substrate Master Mix B->D C Prepare NADPH Regeneration System F Initiate Reaction with NADPH System C->F E Pre-incubate (37°C, 10 min) D->E E->F G Kinetic Fluorescence Reading (37°C) F->G H Calculate Reaction Rates (V₀) G->H I Normalize Data to % Inhibition H->I J Plot Dose-Response Curve & Fit to Determine IC₅₀ I->J

Caption: High-throughput CYP450 inhibition assay workflow.

Conclusion

This compound is not merely a single chemical entity but a strategic platform for medicinal chemistry innovation. The convergence of a metabolically robust dichlorophenyl group, a conformationally rigid cyclopropane ring, and a synthetically versatile nitrile handle provides researchers with a powerful tool to efficiently generate novel molecules. By leveraging the protocols and understanding the rationale outlined in this guide, drug discovery professionals can effectively utilize this scaffold to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • BenchChem. (2025). A Comparative Review of the Biological Activities of Dichlorophenyl-Substituted Heterocycles.
  • Chem-Impex. [(3,4-Dichlorophenyl)Phenylmethyl]Piperazine Dihydrochloride.
  • PubMed. Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450.
  • National Center for Biotechnology Information (PMC).
  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide.
  • Wikipedia.
  • National Center for Biotechnology Information (PMC).
  • National Center for Biotechnology Information (NCBI). Biochemistry, Cytochrome P450.
  • ACS Publications. (2007). Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)
  • National Center for Biotechnology Information (PMC). (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • BenchChem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • BOC Sciences. 1-(2,4-Dichlorophenyl)cyclopropanemethanamine.
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PubMed. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[16]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer.

  • Organic Syntheses. cyclopropanecarboxylic acid.
  • PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)

Sources

The Cyclopropyl Moiety: A Small Ring with a Big Impact on Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Strained Ring

In the intricate world of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led researchers to explore a vast chemical space. Among the myriad of structural motifs employed, the seemingly simple cyclopropane ring has emerged as a powerful and versatile tool in the drug designer's arsenal.[1][2][3] This three-membered carbocycle, characterized by significant ring strain and unique electronic properties, offers a remarkable combination of conformational rigidity, metabolic stability, and bioisosteric potential that can profoundly influence the biological activity of a molecule.[2][4][5][6][7]

The inherent strain in the cyclopropane ring results in 'bent' carbon-carbon bonds with a higher degree of p-character, lending them some of the characteristics of a double bond.[4] This unique electronic nature, coupled with its rigid, three-dimensional structure, allows for precise control over the spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[2][4] This guide will provide a comprehensive overview of the strategic application of cyclopropane derivatives in modern drug discovery, from fundamental principles to practical synthetic and evaluation protocols.

The Multifaceted Roles of the Cyclopropane Ring in Drug Design

The strategic incorporation of a cyclopropane moiety into a drug candidate can address several challenges encountered during the optimization process. Its benefits are not singular but rather a synergistic combination of effects on a molecule's physicochemical and pharmacological properties.

Conformational Restriction: Locking in Bioactive Conformations

One of the most significant advantages of the cyclopropane ring is its ability to impart conformational rigidity.[2][4] By replacing flexible aliphatic chains or rotatable bonds, the cyclopropyl group can "lock" a molecule into a specific, bioactive conformation that is optimal for binding to its target receptor or enzyme.[2] This pre-organization can lead to a significant increase in binding affinity and, consequently, enhanced potency.[4][5][6][7] The reduction in conformational entropy upon binding is less pronounced for a rigid molecule, making the binding event more energetically favorable.

Diagram: Conformational Restriction by Cyclopropane

G cluster_0 Flexible Analogue cluster_1 Cyclopropyl Analogue cluster_2 Target Protein a R1-CH2-CH2-CH2-R2 b Multiple Low-Energy Conformations a->b Rotatable Bonds receptor Binding Site b->receptor Inefficient Binding (Entropically Penalized) c R1-CH(C2H4)-R2 d Restricted Conformation c->d Rigid Ring d->receptor Efficient Binding (Pre-organized)

Caption: The cyclopropane ring restricts bond rotation, leading to a more defined molecular shape and enhanced binding affinity.

Bioisosterism: A Versatile Mimic

The cyclopropyl group can serve as a bioisostere for various common functional groups in drug molecules, offering an avenue to modulate properties while retaining or improving biological activity.[8][9]

  • Alkene and Alkyne Isostere: Its electronic character allows it to mimic the spatial arrangement of a double or triple bond but with greater metabolic stability.[9]

  • gem-Dimethyl Group Isostere: The cyclopropane ring can replace a gem-dimethyl group, often maintaining a similar steric profile while potentially improving properties like solubility.[8]

  • Aromatic Ring Isostere: In certain contexts, a cyclopropyl group can project substituents into a three-dimensional space similar to that of a substituted phenyl ring, providing a non-aromatic alternative that can escape metabolic pathways associated with aromatic systems.[8]

Metabolic Stability: Enhancing Drug Half-Life

A significant hurdle in drug development is overcoming rapid metabolic degradation. The cyclopropane ring is generally more resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes, compared to linear alkyl chains.[2][4][10] The high C-H bond dissociation energy of the cyclopropyl group makes hydrogen atom abstraction, a common initial step in metabolism, more difficult.[10] This enhanced metabolic stability can lead to a longer in vivo half-life, allowing for less frequent dosing and improved patient compliance.[2]

However, it is crucial to note that cyclopropylamines can sometimes undergo metabolic activation to form reactive intermediates, a potential liability that must be assessed during preclinical development.[10]

Modulation of Physicochemical Properties

The introduction of a cyclopropane ring can fine-tune a molecule's physicochemical properties:

  • Lipophilicity: The cyclopropyl group is more lipophilic than a methyl group but less so than a tert-butyl group, providing a tool to modulate the overall lipophilicity (LogP) of a compound to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Solubility: The impact on solubility is context-dependent, but replacing a greasy alkyl group with a more rigid cyclopropane can sometimes improve aqueous solubility.[11]

  • pKa: The electron-withdrawing nature of the cyclopropyl group can influence the pKa of adjacent functional groups, which can be critical for target engagement and pharmacokinetic properties.[5][6][7]

Case Studies: Cyclopropane-Containing Drugs in the Clinic

The successful application of cyclopropane derivatives is evident in the number of FDA-approved drugs that incorporate this motif.[3][12][13]

DrugTherapeutic AreaRole of the Cyclopropane Ring
Tranylcypromine Antidepressant (MAO Inhibitor)The cyclopropylamine moiety is crucial for its mechanism of action.[13][14]
Tasimelteon InsomniaThe cyclopropane core contributes to the molecule's specific conformation for receptor binding.[15][16]
Ticagrelor AntiplateletThe cyclopropyl group is part of a key side chain that interacts with the P2Y12 receptor.[15]
Grazoprevir Hepatitis CThe cyclopropane is integrated into the macrocyclic structure, contributing to its rigidity and potency.[11][16]
Paxlovid (Nirmatrelvir component) COVID-19A cyclopropyl-fused proline mimetic plays a role in the inhibitor's structure.[12]

Synthetic Protocols for Incorporating Cyclopropane Derivatives

The successful integration of cyclopropane rings into drug candidates relies on robust and efficient synthetic methodologies.

Protocol 1: Synthesis of a Generic Cyclopropylamine via Reductive Amination

Cyclopropylamines are common building blocks in medicinal chemistry.[14][17] Reductive amination is a versatile method for their synthesis.[14]

Materials:

  • Cyclopropanecarboxaldehyde

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous DCM (10 mL).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted cyclopropylamine.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.[18]

  • The initial stirring period allows for the equilibrium between the aldehyde, amine, and imine to favor the formation of the imine, which is then reduced by STAB.

Diagram: Drug Discovery Workflow with Cyclopropane Derivatives

G cluster_0 Hit Identification & Lead Generation cluster_1 Synthesis & Analogue Preparation cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Iteration a Initial Hit Compound (e.g., flexible chain) b Hypothesis: Introduce Cyclopropane for Rigidity/Stability a->b c Design Cyclopropyl Analogues b->c d Execute Synthesis (e.g., Reductive Amination, Cyclopropanation) c->d e Biological Assays (Potency, Selectivity) d->e f Metabolic Stability Assay (Microsomes, Hepatocytes) e->f g Physicochemical Profiling (LogP, Solubility) f->g h Structure-Activity Relationship (SAR) Analysis g->h i Lead Optimization h->i i->c Iterative Design-Make-Test-Analyze Cycle

Caption: A typical workflow for incorporating and evaluating cyclopropane derivatives in a drug discovery program.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Assessing the metabolic stability of a new chemical entity is a critical step in drug discovery.[19][20][21] This protocol provides a general method for evaluating the stability of a cyclopropane-containing compound in the presence of liver microsomes.[22]

Materials:

  • Test compound (cyclopropane derivative)

  • Liver microsomes (e.g., human, rat) from a reputable supplier

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Add the test compound to the microsome suspension to reach the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point relative to the zero-minute time point.

  • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[20]

Self-Validating System:

  • Positive Control: The inclusion of a compound with known metabolic properties validates that the microsomal system is active.

  • -NADPH Control: Running a parallel incubation without the NADPH regenerating system ensures that any observed compound loss is due to enzymatic metabolism and not non-specific degradation or binding.

Conclusion: A Bright Future for a Small Ring

The cyclopropane ring, despite its simple structure, offers a sophisticated and powerful means to address complex challenges in drug design. Its ability to confer conformational rigidity, enhance metabolic stability, and act as a versatile bioisostere has solidified its place as a privileged scaffold in medicinal chemistry.[1][4][23] As synthetic methodologies for the stereoselective construction of substituted cyclopropanes continue to advance, we can anticipate an even greater proliferation of this remarkable motif in the next generation of therapeutic agents, leading to safer and more effective medicines for a wide range of diseases.[12][15][24]

References

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. (URL: [Link])

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (URL: )
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC - NIH. (URL: [Link])

  • Divergent synthesis of cyclopropane-containing fragments and lead-like compounds for drug discovery - Spiral. (URL: [Link])

  • New, simple and accessible method creates potency-increasing structure in drugs. (URL: [Link])

  • The Crucial Role of Cyclopropane Deriv
  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. (URL: [Link])

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])

  • Representative examples of FDA‐approved drugs bearing a cyclopropane motif. (URL: [Link])

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. (URL: [Link])

  • How to Conduct an In Vitro Metabolic Stability Study. (URL: [Link])

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. - ResearchGate. (URL: [Link])

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (URL: [Link])

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])

  • Metabolic stability studies of lead compounds supported by separation techniques and chemometrics analysis - PubMed. (URL: [Link])

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. (URL: [Link])

  • Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H. (URL: [Link])

Sources

Application Note: Characterizing Cyclopropane-Containing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the cyclopropane ring has emerged as a valuable structural motif, prized for its ability to impart conformational rigidity, metabolic stability, and unique binding properties to therapeutic agents.[1][2] Many cyclopropane-containing molecules function as mechanism-based inhibitors, also known as suicide inhibitors. These compounds are chemically inert until they are catalytically activated by their target enzyme. This activation unmasks a reactive group, often through ring-opening of the strained cyclopropane, which then forms a covalent, irreversible bond with the enzyme, leading to its inactivation.[3]

A classic example is tranylcypromine, a cyclopropylamine that irreversibly inhibits monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), enzymes implicated in depression and cancer, respectively.[3][4][5][6] The therapeutic success of such compounds has spurred the development of novel cyclopropane inhibitors targeting a range of enzymes.[7][8][9]

However, the characterization of these inhibitors is not straightforward. Because they form a covalent bond, their inhibitory potential cannot be accurately described by a simple IC₅₀ value, which is suited for reversible inhibitors.[10][11] Instead, a kinetic analysis is required to determine the key parameters that define their efficiency: the maximal rate of inactivation (k_inact ) and the inhibitor concentration that provides half-maximal inactivation (K_I ).[11][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design, execution, and data analysis required to accurately characterize cyclopropane-containing, mechanism-based enzyme inhibitors.

Section 1: The Mechanism of Covalent Inactivation

Mechanism-based inhibitors (MBIs) follow a two-step kinetic model. First, the inhibitor (I) binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E•I), characterized by the inhibition constant K_I . Following this binding event, the enzyme's catalytic machinery acts on the inhibitor, converting it into a reactive species (I*) that rapidly forms a covalent bond with the enzyme, resulting in the inactivated enzyme (E-I). This irreversible step is defined by the maximal rate of inactivation, k_inact .

The overall potency of a mechanism-based inhibitor is best described by the second-order rate constant k_inact/K_I .[10][13][14] This parameter represents the efficiency of inactivation and is crucial for structure-activity relationship (SAR) studies and for translating biochemical activity to cellular and in vivo models.[11]

Caption: Kinetic model for mechanism-based enzyme inactivation.

Section 2: Pre-Assay Considerations and Setup

Scientific rigor begins before the core experiment. Proper setup and preliminary characterization are essential for generating trustworthy and reproducible data.

Reagent Quality and Buffer Selection
  • Enzyme Purity: Use highly purified enzyme preparations to avoid confounding activities.

  • Inhibitor & Substrate: Confirm the identity and purity of the inhibitor and substrate. Ensure inhibitor stock solutions are stable and free of precipitates.

  • Buffer Conditions: The assay buffer should maintain a stable pH and ionic strength at which the enzyme is optimally active and stable.[15][16] Avoid components that could react with the inhibitor or interfere with the detection method.

Protocol: Determination of Initial Velocity Conditions

To accurately measure inhibition, the assay must be conducted under initial velocity conditions, where product formation is linear with time and proportional to the enzyme concentration.[17]

Objective: To find an enzyme concentration and time point where less than 10-15% of the substrate is consumed.

Step-by-Step Protocol:

  • Prepare Substrate: Prepare a solution of the enzyme's substrate at a concentration at or slightly above its Michaelis constant (K_m). If K_m is unknown, a substrate saturation curve should be performed first. Using [S] ≈ K_m ensures the assay is sensitive to different modes of inhibition.[17]

  • Enzyme Titration: Prepare a series of enzyme dilutions in the assay buffer.

  • Initiate Reaction: Add the substrate to each enzyme dilution to start the reaction.

  • Monitor Progress: Measure product formation (e.g., via absorbance or fluorescence) over a time course (e.g., every minute for 30 minutes) using a microplate reader or spectrophotometer.[18]

  • Analyze Data: Plot product concentration versus time for each enzyme concentration. Identify the highest enzyme concentration that maintains a linear rate of product formation for a practical duration (e.g., 10-20 minutes). This enzyme concentration and a time point within the linear range will be used for all subsequent experiments.

Section 3: Core Experimental Protocol for Determining k_inact and K_I

This protocol determines the rate of enzyme inactivation by pre-incubating the enzyme with various concentrations of the cyclopropane inhibitor before measuring residual activity.

Experimental Workflow Diagram

Caption: Workflow for determining inactivation kinetic parameters.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a working solution of the enzyme at 2x the final desired concentration determined in Section 2.2.

    • Prepare serial dilutions of the cyclopropane inhibitor in assay buffer, also at 2x the final desired concentrations. Include a "zero inhibitor" control (buffer only). A typical range might span from 0.1x to 10x the expected K_I.

    • Prepare the substrate solution at a concentration that will yield [S] ≈ K_m in the final reaction volume.

  • Pre-incubation Setup:

    • In a 96-well plate, combine equal volumes of the 2x enzyme solution and each 2x inhibitor dilution at staggered intervals corresponding to your desired pre-incubation time points (e.g., 30, 20, 10, 5, 2, 0 minutes). This ensures all reactions can be started simultaneously.

    • For example, to achieve a 30-minute pre-incubation, add the inhibitor to the enzyme at T = -30 minutes. For the 0-minute time point, the inhibitor and enzyme are mixed just before adding the substrate.

  • Initiating the Activity Assay:

    • At T = 0, initiate the enzymatic reaction for all wells simultaneously by adding the substrate solution.

    • Immediately place the plate in a kinetic reader and begin monitoring product formation over time, as established in Section 2.2.

  • Data Collection:

    • For each inhibitor concentration and each pre-incubation time, determine the initial reaction velocity (rate of product formation).

Data Summary Table (Example)
Inhibitor Conc. (nM)Pre-incubation Time (min)Initial Velocity (RFU/min)
0 (Control)01000
0 (Control)30995
500990
502810
505605
5010368
5020135
503050
.........

Section 4: Data Analysis and Interpretation

The analysis is a two-step process to derive K_I and k_inact from the initial velocity data.

Step 1: Calculate Apparent Rate Constants (k_obs)

For each inhibitor concentration [I], the enzyme activity will decrease over the pre-incubation time. This decay follows first-order kinetics.

  • Plot the natural logarithm (ln) of the remaining enzyme activity (Velocity [I] / Velocity [I]=0) against the pre-incubation time (t).

  • Fit the data to a straight line. The slope of this line is equal to the negative apparent rate constant of inactivation (-k_obs ).

  • Repeat this for every inhibitor concentration tested to obtain a set of k_obs values.

Step 2: Determine k_inact and K_I

The relationship between k_obs and the inhibitor concentration [I] follows a hyperbolic saturation curve, analogous to the Michaelis-Menten equation.

  • Create a secondary plot of the calculated k_obs values (y-axis) versus the corresponding inhibitor concentration [I] (x-axis).

  • Fit this data to the following equation using non-linear regression software (e.g., GraphPad Prism):

    k_obs = (k_inact * [I]) / (K_I + [I])

  • The fitting algorithm will yield the values for k_inact (the maximum observed rate at saturating [I]) and K_I (the inhibitor concentration at which k_obs is half of k_inact).

Data Analysis Workflow Diagram

Caption: Flowchart for the analysis of inactivation kinetics data.

Section 5: Essential Control Experiments for Data Integrity

To ensure the observed inactivation is a true reflection of the inhibitor's mechanism, several control experiments are mandatory.

Enzyme and Inhibitor Stability
  • Enzyme Stability: Incubate the enzyme under the exact assay conditions (buffer, temperature, time) without any inhibitor. The activity should not decrease significantly over the longest pre-incubation period.

  • Inhibitor Stability: Pre-incubate the inhibitor alone in the assay buffer for the longest duration, then add it to the enzyme and immediately measure activity. This ensures the inhibitor itself is not degrading into a non-inhibitory or, conversely, a more reactive form.

Confirmation of Irreversibility: The Jump-Dilution Assay

This experiment is the gold standard for confirming covalent/irreversible inhibition.[19][20][21] The principle is to allow the enzyme-inhibitor complex to form, then rapidly dilute the mixture to a point where the free inhibitor concentration is negligible. If the inhibitor is reversible, it will dissociate, and enzyme activity will recover. For an irreversible inhibitor, no significant activity will be recovered.[19][22]

Protocol Outline:

  • Incubate: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20 times K_I) for a sufficient time to ensure maximal inactivation.

  • Dilute: Perform a rapid, large-volume dilution (e.g., 100-fold) of the enzyme-inhibitor mixture into assay buffer containing the substrate.[20][21]

  • Monitor: Measure enzyme activity over time immediately following the dilution.

  • Analyze: Compare the activity to two controls: a) an enzyme sample that was not treated with inhibitor but subjected to the same dilution, and b) an enzyme sample incubated with inhibitor but not diluted. Lack of activity recovery confirms irreversibility.

Section 6: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No time-dependent inhibition observed 1. Inhibitor is not a mechanism-based inactivator (may be reversible).2. Inhibitor concentration is too low.3. Pre-incubation time is too short.1. Perform a standard IC₅₀ assay without pre-incubation to check for reversible activity.2. Test a wider and higher range of inhibitor concentrations.3. Extend pre-incubation times.
High variability in initial velocities 1. Inconsistent pipetting.2. Enzyme is unstable under assay conditions.3. Assay is not in the linear range.1. Use calibrated pipettes and proper technique.2. Re-run the enzyme stability control (Section 5.1). Consider adding stabilizing agents like glycerol or BSA.3. Re-verify initial velocity conditions (Section 2.2).
k_obs plot vs. [I] is linear, not hyperbolic 1. The K_I is much higher than the highest inhibitor concentration tested ([I] << K_I).2. The assay is limited by the rate of covalent modification.1. The slope of the line is an estimate of k_inact/K_I. To determine the individual parameters, much higher inhibitor concentrations are needed. Check inhibitor solubility.2. This indicates that the initial non-covalent binding step is very fast and not rate-limiting.
Control enzyme activity decreases over time 1. Enzyme is unstable in the assay buffer.2. Substrate degradation.1. Optimize buffer conditions (pH, additives). Store enzyme appropriately and use it quickly after dilution.2. Prepare fresh substrate solutions for each experiment.

Conclusion

The characterization of cyclopropane-containing, mechanism-based inhibitors requires a rigorous kinetic approach that goes beyond simple IC₅₀ determination. By carefully establishing initial velocity conditions, performing time- and concentration-dependent inactivation assays, and validating the results with essential controls like the jump-dilution experiment, researchers can confidently determine the kinetic parameters k_inact and K_I . These values provide a true measure of inhibitor efficiency, enabling robust SAR analysis and facilitating the development of potent and selective next-generation therapeutics.

References

  • Tranylcypromine - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Tranylcypromine Sulfate? Patsnap Synapse. [Link]

  • Tranylcypromine: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

  • An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Charles River Laboratories. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. National Center for Biotechnology Information. [Link]

  • What Are Enzyme Kinetic Assays? Tip Biosystems. [Link]

  • Kinetic values for mechanism-based enzyme inhibition: assessing the bias introduced by the conventional experimental protocol. PubMed. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Pharmazone. [Link]

  • Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. Slideshare. [Link]

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. PubMed. [Link]

  • A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. BellBrook Labs. [Link]

  • Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. BellBrook Labs. [Link]

  • Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Enzyme Kinetics Considerations. Scientist Live. [Link]

  • Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Publications. [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. National Center for Biotechnology Information. [Link]

  • How to Perform a Standard Enzyme Activity Assay? Patsnap Synapse. [Link]

  • Measuring Dissociation Rates and Residence Times for Kinase Inhibitors. BellBrook Labs. [Link]

  • Discovering and de- risking irreversible inhibitors. Enzymlogic. [Link]

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. National Center for Biotechnology Information. [Link]

  • Mechanistic Enzymology & Inhibitor Design. The University of Texas at Austin. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Center for Biotechnology Information. [Link]

  • Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. MDPI. [Link]

Sources

Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Dichlorophenyl Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dichlorophenyl derivatives in complex biological matrices such as plasma, serum, and urine. Dichlorophenyl derivatives are a class of compounds with significant interest in pharmaceutical development, environmental monitoring, and toxicology. This guide emphasizes the rationale behind experimental choices, from sample preparation to data analysis, to ensure the generation of reliable and reproducible results. The protocols outlined herein are designed to be adaptable for various dichlorophenyl isomers and derivatives, providing a solid foundation for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Dichlorophenyl Derivatives

Dichlorophenyl derivatives represent a broad class of chemical structures characterized by a benzene ring substituted with two chlorine atoms and other functional groups. Their structural diversity and the presence of isomers pose a significant analytical challenge, requiring highly selective and sensitive quantification methods. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its ability to separate complex mixtures and provide unambiguous identification and quantification of target analytes, even at trace levels.[1][2][3]

The development of a robust LC-MS/MS method necessitates a systematic approach, considering the physicochemical properties of the analytes, the nature of the biological matrix, and the intended application of the method. Key considerations include efficient sample extraction, optimal chromatographic separation of isomers, sensitive and specific mass spectrometric detection, and rigorous method validation in accordance with regulatory guidelines.[4][5][6]

Method Development Strategy: A Step-by-Step Rationale

A successful LC-MS/MS method is built upon a logical and scientifically sound development strategy. The following sections detail the critical steps and the reasoning behind the recommended procedures.

Analyte and Internal Standard Selection & Characterization

The first step is to thoroughly characterize the target dichlorophenyl derivative(s) and select an appropriate internal standard (IS).

  • Analyte Physicochemical Properties: Understanding the pKa, logP, and solubility of the target analyte(s) is crucial for developing effective sample preparation and chromatographic methods.

  • Internal Standard (IS) Selection: An ideal IS should be structurally similar to the analyte and have a similar ionization efficiency and chromatographic retention time, but a different mass-to-charge ratio (m/z).[7] A stable isotope-labeled (SIL) analog of the analyte is the preferred choice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[8] If a SIL-IS is unavailable, a structurally related compound with a close elution profile can be used. For example, for the analysis of 2,4-dichlorophenylacetic acid, a deuterated analog like 2,4-dichlorophenylacetic acid-d3 would be an excellent choice.[9]

Sample Preparation: Isolating the Analyte from the Matrix

The primary goal of sample preparation is to extract the analyte(s) of interest from the biological matrix, remove interfering components, and concentrate the sample to achieve the desired sensitivity.[10][11][12][13] The choice of technique depends on the analyte's properties and the matrix complexity.

  • Protein Precipitation (PPT): This is a simple and fast technique, suitable for initial method development and for analytes that are not highly protein-bound.[10] Acetonitrile is a common precipitation solvent.

  • Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup than PPT. The choice of organic solvent is critical and should be based on the analyte's polarity.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant sample concentration.[10] Reversed-phase (e.g., C18) or mixed-mode cartridges are often used for dichlorophenyl derivatives.[14][15]

Protocol 1: Solid-Phase Extraction (SPE) of Dichlorophenyl Derivatives from Human Plasma

This protocol is a general guideline and should be optimized for the specific analyte.

Materials:

  • Human plasma (or other biological matrix)

  • Analyte and Internal Standard stock solutions

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • SPE cartridges (e.g., C18, 100 mg, 3 mL)

  • SPE manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with the internal standard solution. Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust pH. Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water with 0.1% formic acid.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water with 0.1% formic acid to remove polar interferences. A second wash with a weak organic solvent (e.g., 2 mL of 10% methanol in water) can be included for further cleanup.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Chromatographic Separation: Resolving Isomers and Interferences

The goal of liquid chromatography is to separate the analyte(s) from each other and from matrix components to minimize ion suppression or enhancement.[16][17][18]

  • Column Chemistry: A C18 reversed-phase column is a good starting point for the separation of dichlorophenyl derivatives.[14] The choice of particle size (e.g., sub-2 µm for UHPLC) will impact resolution and analysis time.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid to aid in protonation for positive ion mode) and an organic component (e.g., acetonitrile or methanol).[14][19] A gradient elution is often necessary to achieve optimal separation of multiple analytes and to elute strongly retained matrix components.

  • Isomer Separation: The separation of positional isomers (e.g., 2,4-dichlorophenol vs. 2,6-dichlorophenol) is critical and may require careful optimization of the mobile phase gradient and column chemistry.[20][21]

Mass Spectrometric Detection: Achieving Sensitivity and Specificity

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for polar to moderately polar compounds like many dichlorophenyl derivatives.[14][22] Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds.[23] Both positive and negative ion modes should be evaluated during method development. For acidic derivatives like dichlorophenylacetic acid, negative ion mode is often preferred.[14]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification.[1] It involves selecting a specific precursor ion (the molecular ion or a prominent adduct) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This highly specific transition significantly reduces background noise and enhances sensitivity.

Table 1: Example MRM Transitions for Dichlorophenyl Derivatives (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,4-Dichlorophenol161.0125.0-20
2,6-Dichlorophenol161.0125.0-20
2,4-Dichlorophenylacetic Acid219.0161.0-15
2,4-Dichlorophenylacetic Acid (Quantifier 2)219.0125.0-25

Note: Collision energies are instrument-dependent and require optimization.

Method Validation: Ensuring Data Integrity

Once the method is developed, it must be validated to demonstrate its reliability and reproducibility. The validation should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][24]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range with a correlation coefficient (r²) > 0.99 is typically required.[1]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[16][17][18][25][26]

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Protocol 2: Method Validation Procedure

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte and internal standard in a suitable organic solvent (e.g., methanol).
  • Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike blank biological matrix with the appropriate working solutions to prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.
  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

3. Validation Experiments:

  • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interfering peaks are present at the retention time of the analyte and IS.
  • Accuracy and Precision: Analyze at least five replicates of the QC samples on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (as coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).
  • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
  • Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to the peak area of the analyte in a post-extraction spiked sample.
  • Stability: Evaluate the stability of the analyte under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the LC-MS/MS method for quantifying dichlorophenyl derivatives.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Addition Extract Extraction (e.g., SPE) Spike->Extract Isolation Reconstitute Evaporation & Reconstitution Extract->Reconstitute Concentration LC LC Separation (C18 Column) Reconstitute->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Ionization Integration Peak Integration MS->Integration Data Acquisition Quantification Quantification (Calibration Curve) Integration->Quantification Calculation Report Report Generation Quantification->Report Final Result

Caption: Workflow for the quantification of dichlorophenyl derivatives.

Conclusion

This application note has outlined a comprehensive and robust framework for the development and validation of an LC-MS/MS method for the quantification of dichlorophenyl derivatives in biological matrices. By following a systematic approach that considers the underlying scientific principles of each step, from sample preparation to data analysis, researchers can develop reliable and reproducible methods that meet the stringent requirements of bioanalytical testing. The provided protocols and guidelines serve as a starting point for method development, which should always be tailored to the specific analyte and research question.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • A Comparative Guide to the Quantitative Analysis of Dichlorinated Phenylacetic Acid Deriv
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency.
  • Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. (2015).
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (2016). U.S. Environmental Protection Agency.
  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency.
  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.
  • Bioanalytical Method Validation FDA 2018. - A Practical Assessment. (2018). PharmaCompass.
  • Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Shimadzu.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2014). LCGC North America, 32(8), 586-595.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. (2022). Studia Universitatis Babes-Bolyai Chemia, 67(1), 253-260.
  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (2003).
  • Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (2016).
  • Sample Preparation Techniques for Biological M
  • Overcoming matrix effects in liquid chromatography-mass spectrometry. (2008).
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst, 146(20), 6049-6063.
  • Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. (2002). Rapid Communications in Mass Spectrometry, 16(11), 1086-1092.
  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Request PDF.
  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Deriv
  • UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals (Methyl Paraben, 2,4-Dichlorophenoxyacetic acid, Monobutyl Phthalate, and Bisphenol A) in Urine of Filipino Women. (2018). Acta Medica Philippina, 52(3).
  • Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
  • Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chrom
  • Analysis of Drugs from Biological Samples. (2022). International Journal of Innovative Science and Research Technology, 7(5), 1033-1040.
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2024). Metabolites, 14(5), 274.
  • Determination of Chlorophenols in w
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). Journal of Pharmaceutical Analysis, 12(4), 577-590.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2015). RSC Advances, 5(82), 66953-66956.
  • Bioanalytical sample prepar
  • Sample Preparation In Bioanalysis: A Review. (2014). International Journal of Scientific & Technology Research, 3(7), 104-112.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine. (2013).
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Analytical and Bioanalytical Chemistry, 397(3), 1113-1123.
  • Separation of dichlorobenzenes isomers on columns a PIL- AlaIM (80 %), b PIL-AlaIM (65 %) and c PIL-AlaIM (50 %), respectively.
  • Internal Standard Solution - 3 components (EPA 52...). CPAChem.
  • Mass Spectrometry of 2,5-Difluorophenylboronic Acid Derivatives: A Compar
  • EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (1995). U.S. Environmental Protection Agency.
  • How can I choose internal standard for derivative-spectrophotometric determination of drugs?.
  • Effect of solvent and electrospray mass spectrometer parameters on the charge state distribution of peptides--a case study using liquid chromatography/mass spectrometry method development for beta-endorphin assay. (2010). Rapid Communications in Mass Spectrometry, 24(11), 1547-1554.
  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. (2023). Molecules, 28(21), 7356.
  • Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (2022). International Journal of Pharmaceutical Sciences and Research, 13(7), 2946-2952.
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Metabolites, 12(2), 104.
  • Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. (2022).
  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. (2024). Metabolites, 14(5), 290.
  • Section Chromatographic Separ

Sources

Application Notes & Protocols: Safe Handling and Storage of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile is a compound of significant interest in pharmaceutical research and drug development. Its chemical structure, featuring a dichlorinated phenyl ring and a cyclopropyl nitrile moiety, suggests potential biological activity but also necessitates a rigorous approach to its handling and storage to mitigate potential hazards. The presence of the nitrile group is of particular concern, as related compounds can be toxic.[1][2] This guide provides a detailed framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting. The protocols outlined herein are designed to be self-validating by integrating principles of chemical safety and risk assessment.

Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. The primary hazards associated with this compound are its potential toxicity, particularly through inhalation, skin contact, and ingestion.[1]

1.1. Toxicological Profile: While a comprehensive toxicological profile for this specific molecule may not be widely available, the nitrile functional group and its structural alerts warrant a high degree of caution. Nitrile compounds can release cyanide under certain conditions, such as exposure to strong acids or high temperatures.[3] Symptoms of cyanide exposure can range from respiratory irritation to more severe outcomes, including respiratory depression and, in large doses, loss of consciousness and death.[2]

GHS Hazard Classification (Anticipated): Based on data for similar compounds, this compound is anticipated to have the following GHS classifications[1]:

  • Acute Toxicity, Oral (Category 3 or 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 3 or 4): Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 3 or 4): Harmful if inhaled.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

1.2. Physical and Chemical Properties: A summary of the known physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₇Cl₂N[1]
Molecular Weight212.08 g/mol [1][4]
AppearanceWhite to off-white solid[1]
Melting Point81-85 °C[1]
Boiling Point~344.5°C (estimate)[1]
Density~1.36 g/cm³ (estimate)[1]
Storage TemperatureRoom Temperature, sealed in dry conditions[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

2.1. Hierarchy of Controls: The following diagram illustrates the hierarchy of controls to be implemented when working with this compound.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume Hood, Glove Box) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for mitigating exposure risks.

2.2. Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3]

2.3. Personal Protective Equipment (PPE): The selection of PPE is critical for preventing dermal and ocular exposure.

PPE ItemSpecificationRationale
Gloves Disposable nitrile gloves (minimum 5 mil thickness).[7]Nitrile gloves offer good resistance to a range of chemicals.[8] Double gloving is recommended for extended procedures. Gloves must be changed immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and airborne particles.[9]
Lab Coat Flame-resistant lab coat with full-length sleeves.Provides a barrier against skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary for certain high-risk procedures (e.g., cleaning up large spills) or if engineering controls are not sufficient.To prevent inhalation of airborne particles.

Safe Handling Procedures

Adherence to strict protocols during handling is paramount to ensuring a safe working environment.

3.1. General Handling Practices:

  • Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[6][9]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in the laboratory.[3][6]

  • Work Area Decontamination: Protect work surfaces with absorbent, plastic-backed paper.[9] Clean and decontaminate work surfaces after each use.

3.2. Weighing and Transferring Protocol:

  • Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Perform all operations within a chemical fume hood.[5]

  • Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat on an analytical balance.

  • To dissolve the compound, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

  • Cap the vessel immediately after the addition of the solvent.

  • Clean any residual solid from the spatula and weigh boat with a solvent-moistened wipe and dispose of it as hazardous waste.

Storage Requirements

Proper storage is essential for maintaining the integrity of the compound and preventing accidental release or reaction.

4.1. General Storage Guidelines:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][10]

  • Location: Store in a designated area for toxic chemicals, away from incompatible materials.[11] The storage area should be cool and out of direct sunlight.[12][13]

  • Labeling: Ensure the container is clearly labeled with the chemical name, and appropriate hazard warnings.[11]

4.2. Incompatible Materials: To prevent hazardous reactions, store this compound separately from the following classes of chemicals:

  • Strong Oxidizing Agents: Can lead to vigorous reactions.[14]

  • Strong Acids and Bases: Contact with strong acids or bases may cause the release of toxic hydrogen cyanide gas.[3]

  • Water/Moisture: While not explicitly stated for this compound, it is prudent to store it in a dry environment to prevent potential hydrolysis or other reactions.[11][13]

The following diagram illustrates the principles of incompatible chemical storage.

Incompatible Storage cluster_1 Chemical Storage Segregation Compound 1-(2,4-Dichlorophenyl) cyclopropanecarbonitrile Oxidizers Strong Oxidizers Compound->Oxidizers Separate Cabinets Acids Strong Acids Compound->Acids Separate Cabinets Bases Strong Bases Compound->Bases Separate Cabinets

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful synthetic transformations. Cyclopropanes are not only versatile synthetic intermediates but are also core structural motifs in numerous biologically active compounds.[1] Achieving high yields and stereoselectivity, however, often requires careful optimization.

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring you can confidently and efficiently achieve your desired outcomes.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Question: My cyclopropanation reaction is resulting in a very low yield or no product at all. What are the common culprits and how can I fix this?

Answer: Low or no product formation is a common issue that can typically be traced back to reagent quality, catalyst activity, or reaction conditions. Here’s a systematic approach to troubleshooting:

Probable Cause 1: Inactive Reagents or Catalyst Many reagents used in cyclopropanation are sensitive to air and moisture.[2]

  • Simmons-Smith Reaction: The activity of the zinc-copper couple is critical.[2] If it's old or improperly prepared, the reaction will fail. Similarly, diiodomethane can degrade and should be purified if it appears discolored.

  • Metal-Catalyzed Reactions (e.g., with Diazo Compounds): The catalyst (e.g., Rh(II) or Cu(II) complexes) may be deactivated.[3] Water and oxygen can act as inhibitors.[2] Diazo compounds themselves can decompose, especially if not stored correctly or if they are impure.

Suggested Solutions:

  • Ensure Anhydrous & Inert Conditions: All glassware must be rigorously oven-dried or flame-dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Use freshly distilled, anhydrous solvents.

  • Reagent Quality:

    • For Simmons-Smith, use a freshly prepared and highly active zinc-copper couple or consider the Furukawa modification (diethylzinc and diiodomethane), which is often more reproducible.[2][4][5]

    • For diazo-based reactions, use purified diazo compounds. If using ethyl diazoacetate (EDA), consider preparing it fresh or purifying it via distillation under reduced pressure, though extreme caution is advised due to its explosive nature.[6]

  • Catalyst Handling: Ensure your metal catalyst has been stored properly and is active. If in doubt, use a fresh batch or a different catalyst.

Probable Cause 2: Incorrect Reaction Temperature or Time Cyclopropanation reactions can be sensitive to temperature.

Suggested Solutions:

  • Temperature Optimization: Some reactions, like the Simmons-Smith, are often initiated at 0 °C and then allowed to warm to room temperature.[3] For metal-catalyzed reactions, the optimal temperature can vary significantly. If your standard temperature isn't working, try running small-scale trials at different temperatures. Be aware that higher temperatures can sometimes lead to an increase in side reactions.[2]

  • Reaction Time: Monitor the reaction by TLC or GC/LC-MS. If the reaction stalls, it may require a longer reaction time, especially with less reactive or sterically hindered substrates.[2]

Probable Cause 3: High Concentration of Carbene Precursor In reactions involving diazo compounds, adding the reagent too quickly can lead to dimerization and other side reactions, consuming the precursor before it can react with your alkene.

Suggested Solution:

  • Slow Addition: Use a syringe pump to add the diazo compound solution (e.g., ethyl diazoacetate) slowly over a period of several hours. This maintains a low, steady concentration of the carbene precursor, favoring the desired cyclopropanation pathway.

Problem 2: Poor Diastereoselectivity or Enantioselectivity

Question: My reaction produces the cyclopropane product, but with poor stereoselectivity. How can I improve the diastereo- or enantiomeric excess (d.e. or e.e.)?

Answer: Achieving high stereoselectivity is often the primary goal of modern cyclopropanation. The choice of catalyst, ligand, solvent, and even the specific cyclopropanating reagent can have a profound impact on the stereochemical outcome.

Probable Cause 1: Suboptimal Catalyst/Ligand System The chiral environment created by the catalyst and its associated ligands is the primary determinant of stereoselectivity in asymmetric cyclopropanation.

Suggested Solutions:

  • Ligand Screening: The steric and electronic properties of the ligand are crucial. A ligand that works well for one substrate may not be optimal for another. It is often necessary to screen a variety of ligands (e.g., different BOX, PyBox, or chiral Schiff base ligands for metal-catalyzed reactions) to find the best fit for your specific alkene.[4]

  • Catalyst Choice: Different metals can offer different selectivity profiles. For example, while rhodium and copper are common, cobalt and ruthenium-based catalysts have also shown excellent performance in specific applications.[4][7] Biocatalysts, such as engineered cytochrome P450 enzymes, are also emerging as powerful tools for achieving high stereoselectivity.[8][9][10]

Probable Cause 2: Solvent Effects The solvent can influence the conformation of the transition state, thereby affecting stereoselectivity.

Suggested Solutions:

  • Solvent Screening: The polarity and coordinating ability of the solvent can play a significant role. For instance, in Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred because basic solvents can decrease the reaction rate and selectivity.[1] A screen of solvents with varying properties (e.g., toluene, THF, ethyl acetate, pentane) is a standard optimization step.[4][11]

Probable Cause 3: Nature of the Carbene/Carbenoid Source For a given substrate, different carbene precursors can lead to different stereochemical outcomes.

Suggested Solutions:

  • Modify the Reagent: In Simmons-Smith type reactions, modifying the zinc carbenoid can dramatically improve diastereoselectivity, especially for challenging substrates like (E)-disubstituted allylic alcohols.[12][13][14] Reagents such as (CF₃CO₂)₂Zn(CH₂I)₂ or those generated via the Furukawa method (Et₂Zn/CH₂I₂) often provide superior results compared to the classical Zn/Cu couple.[4][12]

Troubleshooting Flowchart

For a systematic approach to diagnosing a failed or low-yielding cyclopropanation reaction, follow this decision tree.

troubleshooting_flowchart start Reaction Failed or Low Yield check_reagents Are all reagents pure and active? (e.g., fresh Zn/Cu, pure CH2I2, fresh diazo compound) start->check_reagents check_conditions Are reaction conditions strictly inert and anhydrous? check_reagents->check_conditions Yes solution_reagents Solution: - Use freshly prepared/purified reagents. - Consider Furukawa modification (Et2Zn). check_reagents->solution_reagents No check_temp Is the reaction temperature optimized? check_conditions->check_temp Yes solution_conditions Solution: - Flame/oven-dry all glassware. - Use anhydrous solvents. - Maintain inert (N2/Ar) atmosphere. check_conditions->solution_conditions No check_addition For diazo compounds: Was slow addition used? check_temp->check_addition Yes solution_temp Solution: - Run small-scale trials at different temperatures. - Check literature for substrate-specific optima. check_temp->solution_temp No check_monitoring Was the reaction monitored to completion? check_addition->check_monitoring Yes solution_addition Solution: - Use a syringe pump for slow addition (e.g., over 2-6 hours). check_addition->solution_addition No solution_monitoring Solution: - Monitor by TLC/GC/LC-MS. - Extend reaction time if starting material remains. check_monitoring->solution_monitoring No success Problem Solved check_monitoring->success Yes solution_reagents->start solution_conditions->start solution_temp->start solution_addition->start solution_monitoring->start

Caption: A decision tree for troubleshooting low-yielding cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate catalyst and ligand for my specific substrate? A1: Catalyst and ligand selection is an empirical process guided by literature precedents.

  • Substrate Class: For electron-rich olefins (e.g., enol ethers), copper-based catalysts are often effective. For less activated or electron-deficient olefins, more reactive rhodium(II) catalysts, such as Rh₂(OAc)₄ or dirhodium tetracarboxylates with bulky ligands (e.g., Rh₂(esp)₂), are a good starting point.

  • Asymmetric Induction: For enantioselectivity, the choice of a chiral ligand is paramount. The ligand creates a sterically defined pocket that forces the alkene to approach the metal carbene from a specific face. Review articles on asymmetric cyclopropanation are an excellent resource for finding systems that have been successful for substrates similar to yours.[4][13] A preliminary screen of a small library of ligands is often the most practical approach.

Q2: What are the best practices for handling hazardous reagents like ethyl diazoacetate (EDA)? A2: Ethyl diazoacetate and other diazo compounds are toxic and potentially explosive and must be handled with extreme caution.[6][15]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and compatible gloves.[16]

  • Avoid Heat and Friction: Diazo compounds can decompose violently when heated or subjected to friction (e.g., grinding).[6] Distillation should only be performed behind a blast shield and at reduced pressure.[6]

  • Quenching: After the reaction is complete, any excess diazo compound must be safely quenched. A common method is the careful, dropwise addition of acetic acid until nitrogen evolution ceases.[2]

  • Storage: Store diazo compounds in a cool, dark place, and use them as soon as possible after preparation or purchase.[6]

Q3: My reaction is successful on a small scale, but the yield drops significantly upon scale-up. What could be the issue? A3: Scalability issues often arise from problems with mass and heat transfer.

  • Heat Transfer: Cyclopropanation reactions can be exothermic. A reaction that is easily controlled in a small flask can overheat in a large reactor, leading to side reactions and decomposition. Ensure the large-scale reactor has adequate cooling capacity and temperature monitoring.

  • Mixing: Inefficient stirring in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, which is particularly problematic for reactions requiring slow addition of a reagent like EDA. Use an appropriate overhead stirrer to ensure the reaction mixture is homogeneous.

  • Slow Addition: When scaling up, the addition time for reagents like EDA should be scaled proportionally to maintain the same low concentration profile that was successful on a small scale.

Data & Protocols

Table 1: Comparison of Common Cyclopropanation Methods
MethodReagentsTypical SubstratesKey AdvantagesKey Disadvantages
Simmons-Smith CH₂I₂ + Zn(Cu)Alkenes, especially with directing groups (e.g., allylic alcohols)Stereospecific, good for directed cyclopropanation, functional group tolerance.[5][17]Can be expensive, reagent activity varies, may not work for electron-deficient alkenes.[5]
Furukawa Mod. CH₂I₂ + Et₂ZnUnfunctionalized and electron-rich alkenesMore reactive and reproducible than classical Simmons-Smith.[1][5]Diethylzinc is pyrophoric and requires careful handling.
Rh(II)/Cu(II) Catalyzed Ethyl Diazoacetate (EDA) + CatalystWide range of alkenes (electron-rich, -neutral, -deficient)Catalytic, high efficiency, excellent for asymmetric synthesis with chiral ligands.[4]EDA is toxic and potentially explosive; requires slow addition.[6][15]
Michael-Initiated Ring Closure (MIRC) Michael acceptor + Nucleophile with leaving groupElectron-deficient alkenesMetal-free options available, good for highly functionalized cyclopropanes.[18][19]Substrate scope can be limited, may require strong bases.
Experimental Protocol: Asymmetric Cyclopropanation of Styrene with EDA

This protocol is a representative example for optimizing a rhodium-catalyzed asymmetric cyclopropanation.

  • Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mmol, 0.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Through the septum, add anhydrous dichloromethane (DCM, 10 mL) and styrene (2.0 mmol, 1.0 equiv).

  • Slow Addition: In a separate, dry syringe, prepare a solution of ethyl diazoacetate (EDA, 2.2 mmol, 1.1 equiv) in anhydrous DCM (5 mL). Place the syringe on a syringe pump.

  • Reaction: Begin stirring the flask. Add the EDA solution via the syringe pump over 4 hours at room temperature.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the consumption of styrene by TLC or GC.

  • Quenching: Once the reaction is complete, carefully add 2-3 drops of acetic acid to quench any unreacted EDA. Stir for 10 minutes.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cyclopropyl ester. Analyze the product for yield and enantiomeric excess (by chiral HPLC or GC).

General Workflow for Optimization

This diagram illustrates a logical workflow for the optimization of a new cyclopropanation reaction.

optimization_workflow start Define Substrate & Target Product lit_search Literature Search for Analogous Reactions start->lit_search initial_cond Select Initial Conditions: - Catalyst/Reagent - Solvent - Temperature lit_search->initial_cond run_rxn Run Initial Small-Scale Reaction initial_cond->run_rxn analyze Analyze Results (Yield, Purity, Stereoselectivity) run_rxn->analyze is_success Are Results Acceptable? analyze->is_success optimize_catalyst Screen Catalysts / Ligands is_success->optimize_catalyst No end Finalized Protocol is_success->end Yes optimize_catalyst->run_rxn Iterate optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent optimize_solvent->run_rxn Iterate optimize_temp Vary Temperature / Concentration optimize_solvent->optimize_temp optimize_temp->run_rxn Iterate

Caption: A standard workflow for optimizing cyclopropanation reaction conditions.

References

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. [Link]

  • Capot Chemical. (2015). MSDS of Ethyl diazoacetate. [Link]

  • Mphahlele, M. J., & Moquist, P. (2015). Effect of solvent on the ring-opening reactions of cyclopropanated 3-aza-2-oxabicyclic alkene 23a with alcohols. ResearchGate. [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Asymmetric Info. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Wikipedia. (n.d.). Ethyl diazoacetate. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Dydio, P., Key, H. M., Hayashi, H., Clark, D. S., & Hartwig, J. F. (2022). Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. The Journal of Organic Chemistry, 87(1), 536–541. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Kumar, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6529. [Link]

  • Watkins, D. W., & Arnold, F. H. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]

  • Searle, N. E. (1956). Ethyl Diazoacetate. Organic Syntheses, 36, 25. [Link]

  • Mao, R., Taylor, D. J., Houk, K. N., & Arnold, F. H. (2022). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ResearchGate. [Link]

  • Charette, A. B. (2000). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-36). Wiley-VCH. [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. [Link]

  • Friedrich, E. C., & Niyati-Shirkhodaee, F. (1991). Regioselectivity and solvent effects in cyclopropanation of alkadienes. The Journal of Organic Chemistry, 56(8), 2800–2803. [Link]

  • Hoyt, S. K., & Schindler, C. S. (2022). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Synthesis and Application of Chiral Cyclopropane-Based Ligands in Palladium-Catalyzed Allylic Alkylation. The Journal of Organic Chemistry, 66(18), 5955–5963. [Link]

  • Hoyt, S. K., & Schindler, C. S. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9345–9350. [Link]

  • Charette, A. B. (2005). Cyclopropanation Reactions. In Stereoselective Synthesis 1 (pp. 461-508). Georg Thieme Verlag. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (n.d.). Scale-up of the cyclopropanation reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Asokan, C. V., & Varghese, B. (2001). Catalytic asymmetric cyclopropanation at a chiral platform. New Journal of Chemistry, 25(6), 779–781. [Link]

  • ResearchGate. (n.d.). Michael-initiated ring-closure approach for access to nitrocyclopropanes. [Link]

  • ResearchGate. (n.d.). Lab-Scale Cyclopropanation in a Variety of Solvents with Rh2(R-p-PhTPCP)4. [Link]

  • Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for resolving common chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing during the HPLC analysis of aromatic nitriles. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying causes, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding peak tailing with aromatic nitrile compounds.

Q1: Why are my aromatic nitrile peaks tailing in reversed-phase HPLC?

Peak tailing for aromatic nitriles, which can act as basic compounds, often stems from secondary interactions with the stationary phase.[1][2] The primary cause is typically the interaction between the basic nitrile analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][3] These silanol groups can become ionized (Si-O-), especially at mid-range pH, and interact with protonated basic analytes, leading to a secondary retention mechanism that causes the characteristic peak tailing.[2][4][5]

Q2: I'm using a C18 column. Isn't that supposed to be non-polar? Why are there secondary interactions?

While C18 columns are designed for reversed-phase chromatography based on hydrophobic interactions, the underlying silica support is not perfectly covered by the C18 chains.[6] Due to steric hindrance during the manufacturing process, some silanol groups remain exposed.[3][7] Even with end-capping, a process that blocks many of these residual silanols, a significant number can remain active and available for secondary interactions.[6][7]

Q3: Can metal contamination in my HPLC system cause peak tailing for aromatic nitriles?

Yes, metal contamination is a known cause of peak tailing, particularly for compounds that can act as chelating agents.[1][8] Metal ions, such as iron from stainless steel components or titanium from biocompatible systems, can accumulate on the column or within the system and create active sites for analyte interaction.[9][10][11][12] These interactions can lead to severe peak distortion.[9][11]

Q4: How does the mobile phase pH affect the peak shape of my aromatic nitrile compounds?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like some aromatic nitriles.[13][14] At a low pH (typically below 3), the residual silanol groups on the silica surface are protonated and thus less likely to interact with basic analytes.[1][8][15][16] Conversely, at a higher pH, the silanol groups become ionized, increasing the potential for secondary interactions and peak tailing.[5][17] Therefore, adjusting the mobile phase to a lower pH is a common strategy to improve peak symmetry.[7][16]

Q5: What is the purpose of adding additives like triethylamine (TEA) or formic acid to the mobile phase?

Mobile phase additives are used to minimize secondary interactions and improve peak shape.

  • Competing bases , like triethylamine (TEA), can be added to the mobile phase to compete with the basic analyte for interaction with the acidic silanol sites on the stationary phase.[15][18] This effectively masks the silanol groups, reducing peak tailing.[15]

  • Acidic modifiers , such as formic acid or trifluoroacetic acid (TFA), are used to lower the pH of the mobile phase.[19] This protonates the silanol groups, reducing their ability to interact with basic analytes.[16]

Systematic Troubleshooting Guide

When encountering peak tailing, a systematic approach is crucial for efficient problem-solving. The following guide will help you diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed B Step 1: Initial Checks A->B C Check All Peaks or Specific Peaks? B->C D All Peaks Tailing C->D All E Specific Peaks Tailing (Aromatic Nitriles) C->E Specific M Sample Overload/Solvent Effects D->M F Step 2: Method Optimization E->F G Mobile Phase pH Adjustment F->G H Mobile Phase Additives G->H N Resolution G->N I Column Selection H->I H->N J Step 3: System & Column Health I->J I->N K Column Contamination/Void J->K L System Contamination K->L K->N L->N M->J

Caption: A logical workflow to diagnose and resolve peak tailing.

In-Depth Troubleshooting and Solutions

Step 1: Initial Checks & Observations

Before making significant changes to your method, perform these initial checks:

  • Observe the chromatogram: Is it a single peak, or are all peaks tailing? If all peaks are tailing, it could indicate a more general problem like a column void, a blocked frit, or extra-column volume.[7][20][21] If only the aromatic nitrile peaks are tailing, the issue is likely related to specific chemical interactions.[4]

  • Sample solvent: Is your sample dissolved in a solvent stronger than the mobile phase? This can cause peak distortion.[20][22] Ideally, the sample should be dissolved in the mobile phase or a weaker solvent.[22]

  • Sample concentration: Are you overloading the column? Injecting too much sample can lead to peak fronting or tailing.[7][16][20] Try diluting your sample to see if the peak shape improves.[7]

Step 2: Method Optimization

If initial checks do not resolve the issue, the next step is to optimize your chromatographic method.

The pH of the mobile phase is a powerful tool for controlling the peak shape of ionizable compounds.

  • For basic aromatic nitriles: Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the residual silanol groups on the silica surface, minimizing secondary interactions and improving peak shape.[1][8][15][16]

  • For acidic aromatic nitriles: Increasing the mobile phase pH to a value at least 2 pH units above the analyte's pKa will ensure it is fully ionized and less likely to interact with silanols. However, be mindful of the pH limitations of your column, as high pH can dissolve the silica backbone.[4]

Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of your aromatic nitrile analyte(s) if possible.

  • Prepare a series of aqueous mobile phase buffers with pH values ranging from 2.5 to 4.0 for basic nitriles (e.g., using formic acid, phosphoric acid, or their corresponding salts). For acidic nitriles, you might explore a higher pH range if your column allows.

  • Ensure adequate buffering capacity by using a buffer concentration of 10-25 mM.[23]

  • Filter the mobile phase before use to remove any particulates.

  • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Analyze the peak shape at each pH value to determine the optimal condition.

If pH adjustment alone is insufficient, consider adding a mobile phase modifier.

  • Competing Bases: For basic aromatic nitriles, adding a small concentration (e.g., 5-25 mM) of a competing base like triethylamine (TEA) can effectively block the active silanol sites.[15][23] However, be aware that TEA can shorten column lifetime and may not be suitable for all applications, especially LC-MS.[15]

  • Inorganic Additives: Inorganic salts like sodium perchlorate or potassium hexafluorophosphate can also improve peak shape by a "chaotropic effect," which alters the solvation of the analyte in the mobile phase.[24]

The choice of HPLC column has a significant impact on peak shape.

  • End-Capped Columns: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups and generally provide better peak shapes for basic compounds.[7][16][20]

  • Type B Silica: Columns packed with high-purity "Type B" silica have a lower metal content and more homogenous silanol group distribution, leading to reduced peak tailing compared to older "Type A" silica.[1][5]

  • Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases, such as those with a positive surface charge or hybrid organic/silica particles, which are designed to minimize silanol interactions.[1] Phenyl phases can also be a good choice for aromatic compounds due to potential π-π interactions.[25]

Table: Comparison of HPLC Column Types for Aromatic Nitrile Analysis

Column TypeStationary Phase CharacteristicsAdvantages for Aromatic NitrilesConsiderations
Standard End-Capped C18 High-purity silica with TMS end-capping.Good general-purpose column.May still exhibit tailing for strongly basic nitriles.
Polar-Embedded Phase C18 phase with a polar group embedded near the silica surface.Shields residual silanols, improving peak shape for bases.May have different selectivity compared to standard C18.
Phenyl Phase Phenyl groups bonded to the silica.Offers alternative selectivity through π-π interactions with the aromatic ring.May provide better peak shape and resolution for some aromatic nitriles.
Hybrid Organic/Silica Particles composed of both silica and organic polymer.Enhanced pH stability and reduced silanol activity.[1]Can be more expensive than traditional silica columns.
Step 3: System and Column Health

Persistent peak tailing, especially if it develops over time, may indicate a problem with your HPLC system or column.

  • Contamination: Strongly retained compounds from previous injections can accumulate on the column head, creating active sites that cause peak tailing.

  • Void Formation: A void at the column inlet can cause band broadening and peak tailing.[4][20] This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[4]

Protocol: Column Washing and Regeneration

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush the column with a series of solvents, starting with your mobile phase without buffer, then moving to progressively stronger solvents. A typical sequence for a reversed-phase column is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if compatible with your column and system)

    • Isopropanol

    • Acetonitrile

    • Methanol

    • Water

    • Your mobile phase

  • Flush with at least 10-20 column volumes of each solvent.

  • Re-install the column in the correct direction and equilibrate with your mobile phase.

Metal ions can leach from stainless steel components of the HPLC system, especially when using certain mobile phases, and contaminate the column.[11]

  • Consider a system flush: If you suspect metal contamination, flushing the system with a chelating agent like EDTA may help.

  • Use of biocompatible systems: For highly sensitive analyses, using a PEEK or MP35N-based "biocompatible" HPLC system can minimize metal contamination. However, be aware that even these systems can be a source of metal ions like titanium under certain conditions.[9][10]

Advanced Considerations

  • Temperature Effects: Increasing the column temperature can sometimes improve peak shape by increasing the mass transfer kinetics.[26][27] However, it can also alter selectivity, so this should be evaluated carefully.[26][28] Ensure the mobile phase is pre-heated to the column temperature to avoid thermal gradients that can cause peak distortion.[29]

  • Data System Parameters: While less common, ensure that your data acquisition rate is appropriate for your peak widths. A slow data rate can lead to a distorted representation of the peak.

By systematically working through these troubleshooting steps, you will be well-equipped to identify the root cause of peak tailing in your HPLC analysis of aromatic nitriles and develop a robust and reliable method.

References

  • Element Lab. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Nagae, N., et al. (2009).
  • Welch Materials, Inc. (n.d.). Liquid phase solvent effects also have a positive effect_ Learn about solvent focus. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • M. D'Orazio, G., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1610, 460559. Retrieved from [Link]

  • D'Orazio, G., et al. (2019). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Advanced Chromatography Solutions. (2013). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. Retrieved from [Link]

  • The Pharma Guide. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2013). HPLC Column Selection. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • ResearchGate. (2025). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. Retrieved from [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • SCIEX. (2023). How does increasing column temperature affect LC methods? Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of column oven temperature | Download Table. Retrieved from [Link]

  • LCGC International. (2020). Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method? Retrieved from [Link]

  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

Sources

How to increase the stability of cyclopropanecarbonitrile compounds in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and stabilizing cyclopropanecarbonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges with these molecules in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: My Compound is Degrading

This section addresses the most common and urgent issue: observing the degradation of your cyclopropanecarbonitrile compound during an experiment. The following guide provides a logical workflow to diagnose and solve the problem.

Q1: I've observed a loss of my cyclopropanecarbonitrile compound in solution. What are the likely causes and how do I fix it?

A1: Degradation of cyclopropanecarbonitrile compounds in solution typically stems from two primary vulnerabilities in their structure: the strained cyclopropane ring and the electrophilic nitrile group. The environment of your solution—specifically its pH, solvent composition, temperature, and exposure to light and oxygen—dictates which degradation pathway is likely to dominate.

Follow this troubleshooting workflow to systematically identify and mitigate the source of instability.

G cluster_0 Troubleshooting Workflow start Start: Compound Degradation Observed check_ph Step 1: Assess Solution pH Is the pH acidic (<6) or basic (>8)? start->check_ph check_solvent Step 2: Evaluate Solvent System Is a protic solvent (water, methanol) present? check_ph->check_solvent No solution_ph Action: Implement pH Control Use a buffered system (pH 6.5-7.5). Avoid strong acids/bases. check_ph->solution_ph Yes check_temp Step 3: Review Storage & Experimental Temperature Is the temperature above 4°C? check_solvent->check_temp No solution_solvent Action: Change Solvent Switch to an aprotic solvent (ACN, DMSO, THF). Minimize water content. check_solvent->solution_solvent Yes check_exposure Step 4: Consider Environmental Factors Is the solution exposed to light or oxygen? check_temp->check_exposure No solution_temp Action: Reduce Temperature Store stock solutions at -20°C or -80°C. Perform experiments on ice. check_temp->solution_temp Yes solution_exposure Action: Protect from Environment Use amber vials. Purge with inert gas (N₂ or Ar). check_exposure->solution_exposure Yes end_node Outcome: Stabilized Compound check_exposure->end_node No solution_ph->check_solvent solution_solvent->check_temp solution_temp->check_exposure solution_exposure->end_node

Caption: Troubleshooting workflow for cyclopropanecarbonitrile instability.

Step 1: The Critical Role of pH

The most frequent cause of degradation is hydrolysis of the nitrile group, a reaction catalyzed by both acids and bases.[1][2][3][4]

  • Mechanism: In acidic or basic conditions, water can attack the carbon of the nitrile group. This initially forms an amide, which can then be further hydrolyzed to a carboxylic acid.[2][5] This process is often irreversible and results in a complete loss of your parent compound.

  • Actionable Solution: Maintain a neutral pH environment. If your experimental conditions permit, using a buffer system (e.g., phosphate-buffered saline at pH 7.4) is highly recommended. Avoid preparing or storing solutions in strongly acidic or basic media unless required by the experimental protocol.[3][4]

Step 2: Strategic Solvent Selection

Your choice of solvent can either protect or expose your compound to degradation.

  • Causality: Protic solvents, such as water and alcohols (methanol, ethanol), can act as nucleophiles and participate directly in the hydrolysis of the nitrile group.[6] Aprotic solvents (e.g., DMSO, acetonitrile, THF) lack acidic protons and are therefore less likely to facilitate this degradation pathway.

  • Actionable Solution: For stock solutions, prioritize high-purity, anhydrous aprotic solvents like DMSO or acetonitrile (ACN).[7] If your experiment requires an aqueous environment, prepare the aqueous dilution from the aprotic stock solution immediately before use to minimize the compound's exposure time to water.

Solvent ClassRecommended SolventsRationale for Stability
Aprotic Polar DMSO, Acetonitrile (ACN), DMFLacks acidic protons; less likely to participate in hydrolysis. Good for long-term storage.[7]
Aprotic Non-Polar Tetrahydrofuran (THF), Dichloromethane (DCM)Inert and non-participatory in hydrolysis. Use for specific applications where polarity is a concern.
Protic Water, Methanol (MeOH), Ethanol (EtOH)Use with caution. Can act as a nucleophile, leading to hydrolysis.[6] Best for immediate use in buffered systems.
Step 3: Temperature Management

Chemical reactions, including degradation, are accelerated by heat.

  • Causality: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which overcomes the activation energy for degradation reactions like hydrolysis and ring-opening.

  • Actionable Solution: Store all stock solutions at low temperatures. For short-term storage (days to weeks), -20°C is adequate. For long-term storage (months to years), -80°C is strongly recommended.[7] When performing experiments, especially those lasting several hours, consider keeping samples on ice.

Step 4: Minimizing Environmental Exposure

Oxidation and photodegradation are additional, though often slower, pathways of concern for many complex organic molecules.[8][9][10]

  • Causality: Atmospheric oxygen can lead to oxidative degradation, particularly if the molecule has susceptible functional groups.[9][11] Furthermore, high-energy UV light can provide the energy to break chemical bonds, initiating photolytic degradation.

  • Actionable Solution: Protect your compound from light by using amber glass vials or by wrapping standard vials in aluminum foil. To prevent oxidation, especially for sensitive compounds intended for long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Frequently Asked Questions (FAQs)

Q2: What are the specific chemical degradation pathways for cyclopropanecarbonitrile compounds?

A2: There are two primary pathways of degradation. Understanding these helps in predicting and preventing instability.

  • Nitrile Group Hydrolysis: This is a common reaction for nitriles. It proceeds in two steps, first to a carboxamide intermediate and then to a carboxylic acid, releasing ammonia. This pathway is significantly accelerated at non-neutral pH.[1][2][5]

  • Cyclopropane Ring-Opening: The high ring strain of the cyclopropane ring makes it susceptible to cleavage. This is particularly true for "donor-acceptor" cyclopropanes, where an electron-donating group (D) and an electron-accepting group (A, like the nitrile) are attached to the ring.[12] This "push-pull" effect polarizes a C-C bond in the ring, making it vulnerable to nucleophilic attack, which leads to ring-opening.[13][14] This can be initiated by nucleophiles in the solution or catalyzed by Lewis acids.[15]

G cluster_0 Degradation Pathways cluster_1 Pathway 1: Nitrile Hydrolysis cluster_2 Pathway 2: Ring Opening compound Cyclopropanecarbonitrile (Stable Form) amide Carboxamide Intermediate compound->amide +H₂O (Acid/Base Catalyzed) opened Ring-Opened Product (e.g., γ-substituted nitrile) compound->opened Nucleophilic Attack (e.g., from solvent, buffer) acid Carboxylic Acid Product amide->acid +H₂O

Caption: Primary degradation pathways for cyclopropanecarbonitrile.

Q3: How do I design an experiment to test the stability of my specific compound?

A3: A systematic stability study is crucial. Here is a standard protocol you can adapt.

Protocol: Solution Stability Assessment
  • Preparation of Stock Solution:

    • Accurately weigh your cyclopropanecarbonitrile compound.

    • Dissolve it in a high-purity aprotic solvent (e.g., DMSO or ACN) to a known high concentration (e.g., 10 mM). This is your Primary Stock .

  • Preparation of Test Solutions:

    • Dilute the Primary Stock into various potential experimental solutions. These should include:

      • Your intended final assay buffer (e.g., PBS, pH 7.4).

      • Acidic buffer (e.g., citrate buffer, pH 4.0).

      • Basic buffer (e.g., carbonate buffer, pH 10.0).

      • A solution containing your assay solvent with and without other key reagents.

    • Prepare these solutions to the final concentration used in your experiments (e.g., 10 µM).

  • Incubation and Time Points:

    • Divide each test solution into multiple aliquots in separate, sealed vials (amber vials recommended).

    • Establish your time points. A typical study might include T=0, 2, 4, 8, 24, and 48 hours.

    • Incubate the vials at the relevant experimental temperature (e.g., room temperature, 37°C). Prepare a separate set to store at 4°C as a stable control.

  • Sample Analysis:

    • At each time point, take one aliquot from each condition and immediately stop any further degradation by freezing it at -80°C or by mixing with a quenching solvent (like cold acetonitrile) if compatible with your analytical method.

    • Analyze the concentration of the remaining parent compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[16][17][18] Gas Chromatography (GC) can also be used.[16]

  • Data Analysis:

    • For each condition, plot the concentration of the parent compound versus time.

    • Calculate the percentage of the compound remaining relative to the T=0 time point.

    • This data will clearly show which conditions (pH, solvent, temperature) are detrimental to your compound's stability.

ParameterRecommended Analytical Method: HPLC-UV
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Water (with 0.1% formic acid or TFA) and Acetonitrile is a good starting point.
Detection UV detector set to the λmax of your compound. If unknown, perform a UV scan.
Quantification Create a calibration curve with standards of known concentration to accurately determine the amount of compound remaining in your samples.[18]
Q4: Are there any specific structural features that make a cyclopropanecarbonitrile compound more unstable?

A4: Yes. The stability is highly dependent on the other substituents on the cyclopropane ring. As mentioned, the "donor-acceptor" substitution pattern greatly activates the ring for nucleophilic opening.[12][13][14]

  • High Risk: A cyclopropane ring substituted with both a strong electron-donating group (like an amine, ether, or phenyl group) and a strong electron-accepting group (the nitrile itself) is significantly less stable than an unsubstituted cyclopropanecarbonitrile.[12][15]

  • Lower Risk: Cyclopropanecarbonitrile itself, or derivatives with only alkyl groups, are generally more stable as the ring is less polarized and therefore less susceptible to nucleophilic attack.

If you are working with a highly substituted, donor-acceptor cyclopropane, exercising maximum caution regarding pH, solvent choice, and temperature is critical for experimental success.

References

  • M.A. Brimble, et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. Available at: [Link]

  • M.A. Brimble, et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Available at: [Link]

  • A.V. Kukharev, et al. (2020). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. ChemistrySelect. Available at: [Link]

  • J.S. Johnson, et al. (2014). Intramolecular donor–acceptor cyclopropane ring-opening cyclizations. Chemical Society Reviews, 43(1), 423-434. Available at: [Link]

  • X. Wang, et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 247-269. Available at: [Link]

  • Y. Li, et al. (2023). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science, 14(32), 8676-8685. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

  • A.B. Santos, et al. (2023). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. International Journal on Science and Technology, 3(4). Available at: [Link]

  • Y. Li, et al. (2023). A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. Chemical Science. Available at: [Link]

  • S. Deb, et al. (2023). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarbonitrile. PubChem Compound Database. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Available at: [Link]

  • SGRL. (n.d.). Cyclopropanecarbonitrile-5500-21-0. Available at: [Link]

  • Organic Chemistry with Victor. (2023). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Available at: [Link]

  • G. C. D. I. M. D. C. A. M. D. L. M. D. C. D. F. S. (2022). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Foods, 11(15), 2235. Available at: [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]

  • V. Vardan. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available at: [Link]

  • A. Ekoja. (2017). Degradation Pathway. ResearchGate. Available at: [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • H. Stetter, et al. (1976). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. Available at: [Link]

  • V. Vardan. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • D. Obreshkova, et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 103-107. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). 7. ANALYTICAL METHODS. Toxicological Profile for Strontium. Available at: [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Available at: [Link]

  • M.J.F. Calvete, et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(16), 4990. Available at: [Link]

  • YMC America, Inc. (n.d.). Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase. Available at: [Link]

  • F. Fitzer, et al. (1983). Mechanistic pathways for the thermal degradation of PAN and reactions involved in the cyclization of PAN fibres. ResearchGate. Available at: [Link]

  • M. Bakavoli, et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 111, 265-273. Available at: [Link]

Sources

Technical Support Center: Optimizing GC-FID for Cyclopropane Derivative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of cyclopropane derivatives using Gas Chromatography with Flame Ionization Detection (GC-FID). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond generic protocols to explain the fundamental principles behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC column for analyzing my cyclopropane derivative?

A1: The choice of GC column is the most critical parameter for a successful separation.[1][2] The selection depends on the polarity of your specific cyclopropane derivative. The guiding principle is "like dissolves like".[1][2]

  • For non-polar cyclopropane derivatives (e.g., simple alkyl-substituted cyclopropanes), a non-polar stationary phase is the best starting point.[1] These columns separate analytes primarily by their boiling points.[3] Commonly used phases include:

    • 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS)

    • 100% Dimethyl Polysiloxane (e.g., DB-1, HP-1)

  • For polar cyclopropane derivatives (containing functional groups like esters, ketones, or halogens), a mid- to high-polarity column is necessary. These phases provide additional separation mechanisms based on dipole-dipole interactions and hydrogen bonding.[1] Consider phases such as:

    • Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax)[3]

    • Cyanopropylphenyl Polysiloxane (e.g., DB-225, HP-225)

For chiral cyclopropane derivatives, specialized chiral stationary phases, often based on modified cyclodextrins, are required to resolve enantiomers.[4][5][6]

Q2: My cyclopropane derivative is highly volatile. How do I ensure it is retained on the column?

A2: For highly volatile compounds like many cyclopropane derivatives, achieving adequate retention is key. This can be addressed by:

  • Using a thick film column: A thicker stationary phase film (e.g., >1 µm) increases the interaction of the analyte with the stationary phase, leading to longer retention times.[1] This can often eliminate the need for cryogenic oven temperatures.

  • Employing a lower initial oven temperature: Starting your temperature program at a sub-ambient or low ambient temperature (e.g., 35-40°C) allows for better trapping of volatile analytes at the head of the column.[7]

  • Optimizing carrier gas flow rate: Ensure your carrier gas is set to a constant flow mode to maintain a consistent linear velocity throughout the temperature program.[8][9]

Q3: What are the best inlet parameters for my cyclopropane analysis?

A3: The inlet is where the sample is vaporized and introduced to the column. For cyclopropane derivatives, a split/splitless inlet is common.

  • Inlet Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of your analyte without causing thermal degradation. A good starting point is 250°C.[6] However, for thermally labile cyclopropane derivatives, this temperature may need to be lowered.

  • Injection Mode:

    • Split Injection: For concentrated samples, a split injection is used to introduce only a portion of the sample to the column, preventing peak overload. A split ratio of 50:1 is a common starting point.

    • Splitless Injection: For trace analysis, a splitless injection is used to transfer the entire sample to the column, maximizing sensitivity.[8] A splitless hold time of 30-60 seconds is typical.[10]

Q4: How do I develop an effective temperature program for a mixture of cyclopropane derivatives with varying boiling points?

A4: A temperature program is essential for separating a mixture of compounds with a wide range of boiling points.[11] A good starting point, often called a "scouting gradient," is as follows:

  • Initial Temperature: Start at a low temperature (e.g., 40°C) to retain and focus volatile components.[7]

  • Ramp Rate: A ramp rate of 10°C/minute is a good starting point for many applications.[7][10]

  • Final Temperature: The final temperature should be high enough to elute all compounds of interest. A hold at the final temperature can help elute any strongly retained compounds.

The optimal temperature program will provide good resolution of all peaks in a reasonable analysis time.[11]

Q5: What are the optimal FID gas flows for detecting cyclopropane derivatives?

A5: The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. For optimal performance, the gas flows must be properly set.

  • Hydrogen (Fuel): A typical starting flow rate is 30-40 mL/min.[12]

  • Air (Oxidizer): A common flow rate is 300-400 mL/min.[12]

  • Makeup Gas (Nitrogen or Helium): This gas helps to sweep the column effluent through the detector. A typical flow rate is 25-30 mL/min.

It is recommended to optimize the hydrogen-to-air ratio for your specific analytes to achieve the best signal-to-noise ratio.[8][9]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My cyclopropane derivative peaks are tailing. What could be the cause?

A: Peak tailing is a common issue and can be caused by several factors:

  • Active Sites in the Inlet or Column: Cyclopropane derivatives with polar functional groups can interact with active sites (silanol groups) in the inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, consider replacing it.[13]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or increase the split ratio.[13]

  • Inlet Temperature Too Low: Incomplete vaporization can cause tailing.

    • Solution: Increase the inlet temperature, but be mindful of potential analyte degradation.[14]

  • Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet or detector can cause peak distortion.

    • Solution: Re-cut the column and ensure it is installed according to the manufacturer's instructions.[13]

Issue 2: Irreproducible Peak Areas

Q: I am seeing significant variation in my peak areas between injections. Why is this happening?

A: Poor reproducibility is often linked to the injection process:

  • Leaky Syringe or Septum: A worn-out syringe or a cored septum can lead to inconsistent injection volumes.

    • Solution: Replace the syringe and septum.

  • Sample Backflash: If the injection volume is too large for the inlet conditions, the sample vapor can expand beyond the liner volume, leading to sample loss and poor reproducibility.[15]

    • Solution: Use a smaller injection volume, a liner with a larger internal volume, or a lower expansion volume solvent.

  • Inconsistent Injection Speed (Manual Injections): A slow or inconsistent injection speed can affect the vaporization process.

    • Solution: Use an autosampler for consistent injections. If using manual injection, aim for a fast and smooth injection technique.[15]

Issue 3: Ghost Peaks

Q: I am observing peaks in my blank runs that correspond to my cyclopropane derivatives. What are these "ghost peaks" and how do I get rid of them?

A: Ghost peaks are typically caused by contamination in the system:

  • Septum Bleed: Over time, particles from the septum can deposit in the inlet liner and elute as broad peaks.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

  • Contaminated Inlet Liner: Non-volatile residues from previous injections can accumulate in the liner and slowly elute.

    • Solution: Clean or replace the inlet liner regularly.[13]

  • Carryover from Previous Injections: Highly concentrated samples can leave residues in the syringe or inlet that appear in subsequent runs.

    • Solution: Implement a thorough syringe and system wash routine between injections.

Experimental Workflow & Data Presentation

Workflow for Method Development

MethodDevelopment cluster_prep Preparation cluster_initial Initial Parameter Setup cluster_optimize Optimization A Define Analyte Properties (Polarity, Volatility) B Select Initial Column (e.g., 5% Phenyl Polysiloxane) A->B D Set Initial GC Conditions (Scouting Gradient) B->D C Prepare Standard Solution E Perform Initial Injection C->E D->E F Evaluate Chromatogram E->F G Poor Resolution? F->G H Adjust Temperature Program (Initial Temp, Ramp Rate) G->H Yes I Poor Peak Shape? G->I No H->E J Optimize Inlet Parameters (Temp, Split Ratio) I->J Yes K Good Separation? I->K No J->E L Method Validation K->L Yes

Caption: A systematic workflow for developing a robust GC-FID method for cyclopropane derivative analysis.

Recommended Starting GC-FID Parameters
ParameterRecommendationRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard dimension column providing a good balance of efficiency and sample capacity.[2]
Carrier Gas Helium or HydrogenHydrogen provides faster analysis times and higher efficiency.
Flow Rate 1-2 mL/min (Constant Flow)Ensures consistent linear velocity for reproducible retention times.[9]
Inlet Split/SplitlessVersatile for both high and low concentration samples.
Inlet Temperature 250 °CPromotes rapid vaporization of most cyclopropane derivatives.[6]
Injection Volume 1 µLA standard volume to prevent inlet overload.
Oven Program 40 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)A good starting point for a wide range of cyclopropane derivatives.[7][10]
Detector FIDHighly sensitive to hydrocarbons.
Detector Temp 300 °CPrevents condensation of analytes in the detector.
H₂ Flow 30 mL/minOptimal fuel flow for the flame.
Air Flow 300 mL/minOptimal oxidant flow for the flame.
Makeup Gas 25 mL/minEnsures efficient transfer of column effluent to the flame.

References

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Shen, G., Yang, X., Cui, J., Zhou, M., & Ling, Y. (2006). Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified β-Cyclodextrin Stationary Phase. Chemistry Letters, 35(9), 1042–1043. Retrieved from [Link]

  • Separation of Cyclopropane Derivatives with Multichiral Centers by Gas Chromatography on Modified -Cyclodextrin Stationary Phase. (n.d.). Retrieved from [Link]

  • Schneider, E. L., Loke, S. P., & Hopkins, D. T. (1968). Gas-liquid chromatographic analysis of cyclopropene fatty acids. Lipids, 1(1), 10–15. Retrieved from [Link]

  • Gas chromatographic enantiomers separation of cyclopropanes derived... (n.d.). ResearchGate. Retrieved from [Link]

  • The Secrets of Successful Temperature Programming. (2017, August 1). LCGC International. Retrieved from [Link]

  • The Essential Guide to Optimizing Sensitivity in GC–FID Analysis. (2021, May 1). LCGC International. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • GC Temperature Program Development. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Temperature Programming for Better GC Results. (n.d.). Phenomenex. Retrieved from [Link]

  • Optimizing Sensitivity in GC–FID Analysis. (2021, May 1). LCGC International. Retrieved from [Link]

  • GC Column Types & Selection Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • GC Column Selection Guides. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • GC temperature programming. (2010, April 21). Chromatography Forum. Retrieved from [Link]

  • Inlets Used for GC. (n.d.). Agilent. Retrieved from [Link]

  • GC Troubleshooting. (n.d.). Stepbio. Retrieved from [Link]

  • GC Inlets An Introduction. (n.d.). Agilent. Retrieved from [Link]

  • Webinar: Optimizing GC-FID Performance for Accurate Hydrocarbon Analysis: Techniques, Applications, and Troubleshooting. (2024, October 24). UnitGC. Retrieved from [Link]

  • Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. (n.d.). Retrieved from [Link]

  • GC/FID & GC/MS RTL Flavor Databases. (n.d.). Agilent. Retrieved from [Link]

  • Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (2021). Journal of King Saud University - Science, 33(5), 101460. Retrieved from [Link]

  • GC Troubleshooting Guide 1680649001. (n.d.). Scribd. Retrieved from [Link]

  • GC Detector Design & Troubleshooting- Flame Ionization (FID) theory basics & gas flows. (2020, August 11). Agilent. Retrieved from [Link]

  • Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph Application. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurities in the Scale-Up Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and scalable synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis, with a primary focus on identifying, understanding, and minimizing impurity formation. Our approach is rooted in a deep understanding of the reaction mechanism and the practical challenges encountered in a process chemistry environment.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a phase-transfer catalyzed (PTC) reaction. This method involves the alkylation of 2,4-dichlorophenylacetonitrile with a cyclopropylating agent, such as 1,2-dichloroethane, in a biphasic system. A phase-transfer catalyst, commonly a quaternary ammonium salt, is employed to facilitate the transfer of the deprotonated acetonitrile anion from the aqueous phase to the organic phase where the reaction occurs. While PTC offers numerous advantages for industrial-scale synthesis, including mild reaction conditions and the use of inexpensive bases like sodium hydroxide, it is not without its challenges, particularly concerning impurity formation.[1][2][3]

This guide will provide a comprehensive overview of the critical process parameters, potential impurities, and troubleshooting strategies to ensure a high-yielding and pure synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound under PTC conditions?

A1: The reaction proceeds via a nucleophilic substitution mechanism. First, a strong base, typically concentrated sodium hydroxide, deprotonates the benzylic carbon of 2,4-dichlorophenylacetonitrile in the aqueous phase. The phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) then forms an ion pair with the resulting carbanion. This lipophilic ion pair (Q⁺[C₆H₃Cl₂CHCN]⁻) migrates into the organic phase, where it acts as a nucleophile and attacks the electrophilic cyclopropylating agent (e.g., 1,2-dichloroethane), leading to the formation of the desired product and regeneration of the catalyst.

Q2: Why is phase-transfer catalysis the preferred method for this synthesis on a larger scale?

A2: PTC is favored for several reasons[3][4]:

  • Mild Reaction Conditions: It avoids the need for expensive and hazardous strong bases like sodium amide in anhydrous solvents.

  • Safety and Cost-Effectiveness: It utilizes inexpensive and readily available reagents like sodium hydroxide and water.

  • High Yields and Selectivity: When optimized, PTC can provide high yields and selectivity, minimizing the formation of byproducts.

  • Scalability: The methodology is generally well-suited for scale-up in standard industrial reactors.

Q3: What are the most critical parameters to control during the scale-up of this reaction?

A3: The most critical parameters include:

  • Agitation Rate: Sufficient agitation is crucial to maximize the interfacial area between the aqueous and organic phases, thereby enhancing the rate of reaction.

  • Temperature: The reaction is often exothermic, and efficient heat removal is necessary to prevent runaway reactions and the formation of temperature-dependent impurities.

  • Concentration of Reactants and Base: The stoichiometry and concentration of all components must be carefully controlled to ensure optimal reaction kinetics and minimize side reactions.

  • Choice of Phase-Transfer Catalyst: The structure of the catalyst can significantly impact its efficiency and the overall reaction outcome.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems that may arise during the synthesis and provides actionable troubleshooting strategies.

Problem 1: Low Conversion of 2,4-Dichlorophenylacetonitrile

Possible Causes & Solutions

Cause Explanation Recommended Action
Insufficient Agitation Inadequate mixing leads to a small interfacial area, limiting the transfer of the carbanion into the organic phase and thus slowing down the reaction rate. On a larger scale, what appears as vigorous stirring in the lab may be insufficient in a large reactor.Increase the stirring speed. For scale-up, consider the reactor geometry and impeller design to ensure efficient mixing. The use of baffles can also improve turbulence.
Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly decrease the reaction rate.Gradually increase the reaction temperature in small increments (e.g., 5 °C) while carefully monitoring for the formation of impurities.
Inappropriate Base Concentration The concentration of the sodium hydroxide solution is critical. If it's too dilute, the deprotonation of the acetonitrile will be inefficient.Use a concentrated solution of sodium hydroxide, typically in the range of 40-50% (w/w).
Ineffective Phase-Transfer Catalyst The chosen catalyst may have poor solubility in the organic phase or may not efficiently form an ion pair with the carbanion.Screen different quaternary ammonium salts (e.g., tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (BTEAC)). The lipophilicity of the catalyst is a key factor.
Presence of Excess Water While the reaction is biphasic, an excessive amount of water can dilute the base and hinder the reaction.Ensure the correct ratio of aqueous to organic phase is used as per the optimized protocol.
Problem 2: Formation of Significant Impurities

Common Impurities and Their Mitigation

Impurity Probable Formation Pathway Mitigation Strategies
2,4-Dichlorobenzoic Acid Hydrolysis of the nitrile group of the starting material or product under the strongly basic reaction conditions. This is often exacerbated by prolonged reaction times or high temperatures.- Minimize reaction time by closely monitoring the reaction progress (e.g., by HPLC or GC). - Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. - Quench the reaction mixture promptly upon completion.
Bis-(2,4-dichlorophenyl)acetonitrile Self-condensation of the starting material, where the carbanion of one molecule attacks the nitrile group of another. This is more likely at higher concentrations of the starting material and carbanion.- Control the rate of addition of the base to avoid a high instantaneous concentration of the carbanion. - Ensure efficient stirring to quickly disperse the generated carbanion for reaction with the alkylating agent.
Unidentified High Molecular Weight Byproducts These can arise from various side reactions, including polymerization or further alkylation of the product.- Optimize the stoichiometry of the reactants to avoid a large excess of any single component. - Lower the reaction temperature. - Screen for a more selective phase-transfer catalyst.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific equipment and scales.

Materials:

  • 2,4-Dichlorophenylacetonitrile[5][6][7]

  • 1,2-Dichloroethane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of 2,4-dichlorophenylacetonitrile (1.0 eq) in toluene (5-10 volumes), add 1,2-dichloroethane (1.2-1.5 eq) and tetrabutylammonium bromide (0.05-0.1 eq).

  • With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (3.0-5.0 eq) dropwise over 30-60 minutes, maintaining the internal temperature between 25-30 °C using a water bath for cooling.

  • After the addition is complete, continue stirring vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 10-15 °C and slowly quench by adding water.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Analytical Method for Purity Assessment (HPLC)

This is a general method and may need to be optimized.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in acetonitrile.

Visualization of Key Processes

Workflow for Troubleshooting Low Conversion

Caption: A decision-making workflow for troubleshooting low conversion in the synthesis.

Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation SM 2,4-Dichlorophenylacetonitrile Int Carbanion Intermediate SM->Int Base (NaOH) Imp1 2,4-Dichlorobenzoic Acid SM->Imp1 Hydrolysis (High Temp, Long Time) Product 1-(2,4-Dichlorophenyl) cyclopropanecarbonitrile Int->Product + 1,2-Dichloroethane Imp2 Bis-(2,4-dichlorophenyl) acetonitrile Int->Imp2 Self-Condensation Product->Imp1 Hydrolysis

Caption: Simplified pathways for the formation of common impurities.

Conclusion

The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the underlying chemistry and the impact of key process parameters. By implementing robust process controls, particularly for agitation, temperature, and reactant concentrations, and by being prepared to troubleshoot common issues such as low conversion and impurity formation, researchers and production chemists can achieve a high-yielding and reproducible process. This guide provides a foundational framework for navigating these challenges, ultimately leading to the efficient and scalable production of this valuable chemical intermediate.

References

  • Organic Syntheses. (1976). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Coll. Vol. 6, p.232. [Link]

  • New Drug Approvals. (n.d.). Organic Synthesis. [Link]

  • Organic Syntheses. (1976). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Vol. 55, p.91. [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound. [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]

  • ResearchGate. (2025). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazol)-ethanol by solid-liquid phase transfer catalysis. [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. [Link]

  • MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Sciedu Press. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • Dalton Transactions. (n.d.). Revisiting ion-pair interactions in phase transfer catalysis: from ionic compounds to real catalyst systems. [Link]

  • LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

  • cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • CT.gov. (n.d.). CS 7 GCMS. [Link]

  • Nanosystems: Physics, Chemistry, Mathematics. (n.d.). Effect of triethanolamine and sodium hydroxide concentration on the activity of Pt/g-C3N4 catalyst in the reaction. [Link]

  • ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • MDPI. (n.d.). Optimizing the Sodium Hydroxide Conversion Using Regression Analysis in CSTR. [Link]

  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Journal of Chemical Education. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • NIST WebBook. (n.d.). Benzeneacetonitrile, 2,4-dichloro-. [Link]

  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Organic Syntheses. (n.d.). 1,2-Nonadien-4-ol. [Link]

  • Organic Syntheses. (n.d.). bicyclopropylidene. [Link]

  • RSC Publishing. (n.d.). Cyclopeptoids: a novel class of phase-transfer catalysts. [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. [Link]

  • MDPI. (n.d.). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. [Link]

  • Pearson. (n.d.). Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C. [Link]

  • Filo. (2021). What are the products in the reaction of ethanenitrile and sodium hydroxide?. [Link]

Sources

Validation & Comparative

1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile vs 1-(4-chlorophenyl)cyclopropanecarbonitrile activity

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Gemini, Senior Application Scientist

In the landscape of modern agricultural science, the development of effective and specific fungicides is paramount to ensuring global food security. Within the vast arsenal of antifungal agents, azole fungicides represent a cornerstone technology, primarily due to their potent and broad-spectrum activity. The efficacy of these fungicides is intrinsically linked to their molecular architecture, which is assembled from key chemical intermediates. This guide provides an in-depth technical comparison of two such critical precursors: 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile and 1-(4-chlorophenyl)cyclopropanecarbonitrile .

While these compounds are primarily recognized for their role as building blocks in the synthesis of commercial fungicides, understanding their intrinsic properties and the subtle yet significant impact of their chemical differences is crucial for researchers, scientists, and drug development professionals. This guide will delve into their synthesis, their contribution to the biological activity of the final fungicidal products, and the structure-activity relationships that govern their efficacy.

Introduction to the Core Structures

Both this compound and 1-(4-chlorophenyl)cyclopropanecarbonitrile are characterized by a central cyclopropane ring and a nitrile group, attached to a chlorinated phenyl ring. The key distinction lies in the chlorination pattern of the phenyl group: a dichloro substitution at the 2 and 4 positions versus a single chloro substitution at the 4 position. This seemingly minor difference in halogenation significantly influences the electronic properties and steric hindrance of the molecule, which in turn dictates its reactivity and the biological activity of the resulting fungicide.

This compound is a pivotal intermediate in the synthesis of Prochloraz , a widely used imidazole fungicide.[1] 1-(4-chlorophenyl)cyclopropanecarbonitrile , on the other hand, is a key precursor for Cyproconazole , a systemic triazole fungicide.[2]

Comparative Biological Activity: From Precursor to Final Product

Direct comparative studies on the intrinsic biological activity of these two nitrile intermediates are scarce in publicly available literature. However, by examining the activity of their derivatives and the final fungicidal products, we can infer the contribution of each precursor to the overall efficacy.

A study on a closely related derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide , revealed strong inhibitory activity against ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in microorganisms and plants.[3] This finding suggests that the 1-(2,4-dichlorophenyl)cyclopropane moiety possesses intrinsic antimicrobial properties.

The ultimate biological activity of these precursors is realized in the final fungicide molecules. Both Prochloraz and Cyproconazole function as sterol biosynthesis inhibitors (SBIs), specifically targeting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[4][5]

The substitution pattern on the phenyl ring plays a critical role in the binding affinity of the fungicide to the active site of the CYP51 enzyme. The presence of electron-withdrawing groups, such as chlorine, on the phenyl ring is a common feature in many potent azole fungicides and is generally associated with enhanced antifungal activity.

Inferred Structure-Activity Relationship

The 2,4-dichloro substitution on the phenyl ring of the precursor to Prochloraz provides two electron-withdrawing groups, which can enhance the molecule's interaction with the target enzyme through halogen bonding and by influencing the overall electronic distribution. This often contributes to a broader spectrum of activity. Prochloraz is indeed known for its broad-spectrum protective and eradicant action against a wide range of fungal pathogens affecting various crops.[4][6][7]

The single 4-chloro substitution in the precursor to Cyproconazole also provides the necessary electron-withdrawing character for potent antifungal activity. Cyproconazole is a highly effective systemic fungicide with both protective and curative properties against a broad spectrum of fungal diseases, particularly rusts, leaf spots, and powdery mildew.[5][8][9]

While a direct quantitative comparison of the intrinsic activity of the two nitrile precursors is not available, the broader halogenation of the 1-(2,4-Dichlorophenyl) moiety in Prochloraz may contribute to its particularly wide spectrum of activity.

Physicochemical Properties

The seemingly subtle difference in chlorination also impacts the physicochemical properties of these molecules, which can influence their synthesis, formulation, and bioavailability.

PropertyThis compound1-(4-chlorophenyl)cyclopropanecarbonitrile
Molecular Formula C₁₀H₇Cl₂NC₁₀H₈ClN
Molecular Weight 212.08 g/mol 177.63 g/mol
Chlorination Pattern Dichloro (2,4 positions)Mono (4 position)
Key Fungicide Product ProchlorazCyproconazole

Synthesis Protocols

The synthesis of these crucial intermediates involves multi-step chemical reactions. Below are generalized protocols based on available literature and patents.

Synthesis of this compound

The synthesis of this compound typically starts from 2,4-dichlorophenylacetonitrile.

A generalized synthetic workflow for this compound.

Step-by-Step Methodology:

  • Deprotonation: To a solution of 2,4-dichlorophenylacetonitrile in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (typically 0-5 °C). The base abstracts the acidic α-proton of the acetonitrile, forming a carbanion.

  • Cyclization: 1,2-Dibromoethane is then added dropwise to the reaction mixture. The carbanion acts as a nucleophile, displacing one of the bromine atoms in a substitution reaction. The resulting intermediate undergoes an intramolecular cyclization via a second nucleophilic substitution, displacing the remaining bromine atom to form the cyclopropane ring.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.

Synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile

A common route for the synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile involves the reaction of 4-chlorobenzyl cyanide with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst.

A generalized synthetic workflow for 1-(4-chlorophenyl)cyclopropanecarbonitrile.

Step-by-Step Methodology:

  • Reaction Setup: 4-Chlorobenzyl cyanide, 1,2-dibromoethane, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) are dissolved in a suitable organic solvent.

  • Addition of Base: An aqueous solution of a strong base, such as sodium hydroxide, is added to the mixture with vigorous stirring. The phase-transfer catalyst facilitates the transfer of the hydroxide ions into the organic phase to deprotonate the 4-chlorobenzyl cyanide.

  • Cyclization: The resulting carbanion reacts with 1,2-dibromoethane in a similar mechanism as described above to form the cyclopropane ring.

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed. The crude product is purified, typically by vacuum distillation, to obtain 1-(4-chlorophenyl)cyclopropanecarbonitrile.

Conclusion and Future Perspectives

The dichlorinated phenyl ring of the Prochloraz precursor likely contributes to its broad spectrum of antifungal activity. The monochlorinated analogue, a key component of Cyproconazole, also imparts potent and systemic fungicidal properties. The choice between these precursors in a drug discovery program would depend on the desired spectrum of activity, target pathogens, and the overall synthetic strategy.

Future research could focus on the direct evaluation of the intrinsic biological activities of these and other halogenated phenylcyclopropanecarbonitrile derivatives. A deeper understanding of their interactions with various microbial targets could unveil novel applications beyond their current role as fungicide intermediates and could pave the way for the development of a new generation of more targeted and effective antimicrobial agents.

References

  • POMAIS. (n.d.). Prochloraz 450g/L Fungicide | Broad-Spectrum Disease Control. Retrieved from POMAIS website.[6]

  • Agbioinvestor. (2024, December 29). Cyproconazole Fungicide: Advanced Control of Fungal Diseases in Crops. Retrieved from Agbioinvestor website.[8]

  • Pesticide Info. (2024, June 7). Discover the power of Cyproconazole, a versatile triazole fungicide [Video]. YouTube.[9]

  • Awiner. (n.d.). Understanding Prochloraz: Benefits, Applications & Sourcing. Retrieved from Awiner website.[4]

  • Pesticide Info. (2024, March 9). Prochloraz: Effective Fungicide for Plant Disease Management [Video]. YouTube.[10]

  • King Elong. (2024, October 6). cyproconazole fungicide. Retrieved from King Elong website.[5]

  • King Elong Việt Nam. (2024, April 27). Active ingredient Prochloraz. Retrieved from King Elong Việt Nam website.[7]

  • Food and Agriculture Organization of the United Nations. (n.d.). PROCHLORAZ (142). Retrieved from FAO website.[11]

  • Cultivar Magazine. (2025, October 20). Ciproconazole (Cyproconazole). Retrieved from Cultivar Magazine website.[2]

  • Hunan Chem Res Inst. (2014, October 8). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Patsnap Eureka.

  • PrepChem.com. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from PrepChem.com website.[12]

  • Benchchem. (n.d.). Synergistic Effects of Prochloraz in Fungicide Combinations: A Comparative Guide. Retrieved from Benchchem website.[13]

  • CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile. Google Patents.[14]

  • PubChem. (n.d.). Prochloraz. Retrieved from PubChem website.[1]

  • US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.[15]

  • Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-. Retrieved from Organic Syntheses website.[16]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenyl Benzenesulfonate. Retrieved from Benchchem website.[17]

  • Zarnowska, E. D., et al. (2006). Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Journal of Steroid Biochemistry and Molecular Biology, 98(2-3), 153-160.[18]

  • Warrilow, A. G., et al. (2013). Resistance to antifungals that target CYP51. Fungal Genetics and Biology, 57, 10-21.[19]

  • Xue, Y. L., Zhang, Y. G., & Liu, X. H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(11), 5087-5089.[3]

Sources

A Senior Application Scientist's Guide to Cyclopropanation: Comparing Synthesis Efficiency Across Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The cyclopropane ring, a motif of fundamental importance in chemistry, is a cornerstone in the design of numerous pharmaceuticals, agrochemicals, and materials.[1] Its inherent ring strain and unique electronic properties bestow valuable characteristics upon molecules, including metabolic stability and conformational rigidity, making it a prized structural unit for drug development professionals.[2][3] However, this same ring strain makes its construction a non-trivial synthetic challenge, necessitating the use of highly reactive intermediates.[1]

This guide provides an in-depth, objective comparison of the most prevalent cyclopropanation methods. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings and causal factors that govern the efficiency and selectivity of each technique, providing researchers with the field-proven insights needed to select and optimize the ideal strategy for their synthetic targets.

The Simmons-Smith Reaction: A Stereospecific Workhorse

First reported in 1958, the Simmons-Smith reaction remains a robust and widely used method for the stereospecific conversion of alkenes into cyclopropanes.[2][4] The classic approach utilizes a zinc-copper couple with diiodomethane to generate the reactive carbenoid species, iodomethylzinc iodide (ICH₂ZnI).[1][5]

Mechanism and Rationale

The reaction proceeds via the formation of an organozinc carbenoid, which then undergoes a concerted, syn-addition across the double bond of the alkene.[5][6] This mechanism is crucial as it ensures that the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product; a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives the trans-product.[5][7] The reaction is believed to proceed through a three-centered "butterfly-type" transition state.[2][6]

A significant advancement is the Furukawa modification , which employs diethylzinc (Et₂Zn) and diiodomethane.[2][3] This system often provides higher yields and greater reproducibility than the traditional zinc-copper couple.[8] The choice of solvent is also critical; the reaction rate decreases as the basicity of the solvent increases, with non-coordinating solvents like dichloromethane (DCM) being preferred.[2][6]

One of the most powerful aspects of the Simmons-Smith reaction is the directing effect of proximal hydroxyl groups. Allylic alcohols coordinate to the zinc center of the carbenoid, directing the methylene transfer to the same face of the molecule, resulting in high diastereoselectivity.[5][9] This predictable stereocontrol is a key reason for its continued prevalence in complex natural product synthesis.[2]

Experimental_Workflow Setup 1. Reaction Setup (Inert atmosphere, cool reagents) Reaction 2. Reaction (Monitor by TLC/GC) Setup->Reaction Quench 3. Quenching (e.g., aq. NH₄Cl, water) Reaction->Quench Workup 4. Aqueous Work-up (Extraction, washing) Quench->Workup Purify 5. Purification (Drying, concentration, column chromatography) Workup->Purify Product Pure Cyclopropane Product Purify->Product

Sources

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, a key chemical intermediate.

This document will navigate through the rationale for selecting HPLC, a detailed analytical method, the rigorous validation process as prescribed by the International Council for Harmonisation (ICH) guidelines, and a comparative analysis with alternative analytical technologies.

High-Performance Liquid Chromatography (HPLC): The Analytical Cornerstone

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] Its widespread adoption in the pharmaceutical industry is due to its high resolution, sensitivity, and versatility.[2] For a small organic molecule like this compound (Molecular Formula: C₁₀H₇Cl₂N, Molecular Weight: 212.08 g/mol ), HPLC offers an ideal platform for achieving accurate and reproducible quantification.[3][4][5]

Why HPLC is the Preferred Method:

  • Specificity: HPLC coupled with a UV detector provides excellent specificity, allowing for the accurate measurement of the analyte even in the presence of impurities and related substances.

  • Sensitivity: Modern HPLC systems can detect and quantify analytes at very low concentrations.

  • Robustness: Well-developed HPLC methods are known for their reliability and consistency over time and across different laboratory environments.[6]

Proposed HPLC Method: A Detailed Protocol

The following protocol outlines the chromatographic conditions for the quantification of this compound.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 220 nm
Run Time 10 minutes

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Prepare Standard Solutions SystemSuitability System Suitability Test Standard->SystemSuitability Sample Prepare Sample Solutions Injection Inject Standards & Samples Sample->Injection SystemSuitability->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: A streamlined workflow for the HPLC analysis of this compound.

Method Validation: Adherence to ICH Q2(R1) Guidelines

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[7] The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[8][9][10]

Validation_Parameters cluster_core Core Validation Parameters cluster_limits Limit Parameters cluster_robustness Method Robustness Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key validation parameters as defined by the ICH Q2(R1) guideline.

3.1. Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12] For this method, specificity was demonstrated by injecting a blank (mobile phase), a placebo (if applicable in a formulated product), and a solution of the analyte. The chromatograms should show no interfering peaks at the retention time of this compound.

3.2. Linearity

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample.[11][13] This is typically determined by preparing a series of at least five standard solutions of different concentrations and plotting the peak area response against the concentration.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10150234
25375589
50751234
751126879
1001502500
Correlation Coefficient (r²) 0.9998

A correlation coefficient (r²) of greater than 0.999 is generally considered acceptable.

3.3. Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14] For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.[15]

3.4. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Table 3: Accuracy Data (Spike Recovery)

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Average Recovery 99.77%

Acceptable recovery is typically within 98.0% to 102.0%.

3.5. Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

Table 4: Precision Data

Precision LevelnMean Peak AreaStandard Deviation% RSD
Repeatability 67515003757.50.50
Intermediate Precision 67520004512.00.60

A relative standard deviation (%RSD) of not more than 2.0% is generally considered acceptable for the assay of a drug substance.[15]

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

These are typically determined from the standard deviation of the response and the slope of the calibration curve.

3.7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Table 5: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2°C
Mobile Phase Composition ± 2% Acetonitrile

The system suitability parameters should remain within acceptable limits for all variations.

3.8. System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[16]

Table 6: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (n=5) ≤ 1.0%
Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and widely used technique, it is important to consider other analytical methods for the quantification of this compound.

4.1. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the column (typically less than 2 µm) and higher operating pressures.[17][18]

Table 7: HPLC vs. UPLC

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure 50-350 bar> 1000 bar
Analysis Time LongerSignificantly Faster[17]
Resolution GoodSuperior[17]
Sensitivity HighHigher[6][17]
Solvent Consumption HigherLower[6]
Cost LowerHigher[19]

4.2. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[20][21] Given that this compound has a boiling point of 344.5°C, GC could be a viable alternative.[3]

Advantages of GC:

  • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Sensitive Detectors: Detectors like the Electron Capture Detector (ECD) are highly sensitive to halogenated compounds.[21]

Challenges with GC:

  • Thermal Stability: The analyte must be thermally stable and not decompose in the heated injection port or column.

  • Derivatization: Non-volatile or polar compounds may require derivatization to make them suitable for GC analysis.

Conclusion

The validated HPLC method presented in this guide provides a reliable, accurate, and precise means for the quantification of this compound. The comprehensive validation, following ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment. While alternative technologies like UPLC and GC offer their own advantages, the described HPLC method stands as a robust and accessible workhorse for quality control and research laboratories.

References

Cross-reactivity studies of cyclopropane derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Profiling Cross-Reactivity of Cyclopropane Derivatives in Biological Assays

The Cyclopropyl Moiety: A Double-Edged Sword in Drug Design

The cyclopropane ring, a three-membered carbocycle, is a powerful tool in the medicinal chemist's arsenal. Its incorporation into drug candidates is a well-established strategy to enhance metabolic stability, increase potency, and confer conformational rigidity.[1][2][3] The inherent ring strain (27.5 kcal/mol) and unique electronic properties of the 'bent' bonds, which possess significant π-character, distinguish cyclopropane from simple alkyl groups and allow it to act as a bioisostere for moieties like alkenes or gem-dimethyl groups.[4][5][6] This rigidity can lock a molecule into its bioactive conformation, leading to highly potent and selective interactions with the intended biological target.[1][7]

However, these same properties can also be a liability. The unique electronic and steric profile that drives on-target potency can inadvertently lead to binding at unintended, off-target proteins. Such cross-reactivity can result in unforeseen toxicity, reduced efficacy, and costly failures in later stages of drug development.[8] Therefore, a rigorous and systematic evaluation of cross-reactivity is not just a regulatory hurdle but a critical step in validating the quality of any cyclopropane-containing lead compound.

This guide provides a comparative overview of key experimental strategies for profiling the cross-reactivity of cyclopropane derivatives. We will explore the causality behind experimental choices, provide detailed protocols for cornerstone assays, and use a case study to illustrate data interpretation, empowering researchers to build a comprehensive and reliable selectivity profile for their molecules.

A Comparative Guide to Profiling Cross-Reactivity

A robust cross-reactivity assessment follows a logical, tiered approach, moving from broad, exploratory screening to specific, quantitative validation of binding, and finally to the confirmation of functional biological effects.

Tier 1: Broad Screening - Casting a Wide Net

The initial step is to screen the compound against a large, diverse panel of known biological targets to identify potential off-target "hits." This provides an unbiased, panoramic view of the compound's interaction landscape.

Featured Technique: Large-Scale Off-Target Panels

These are commercially available services that test a compound at a single concentration (typically 1-10 µM) against hundreds of targets, including GPCRs, kinases, ion channels, and transporters.

  • Causality of Choice: This approach is chosen for its breadth and efficiency. It is not meant to be quantitative but rather to flag potential liabilities early. A "hit" in this screen is any target showing significant inhibition (e.g., >50%) at the screening concentration, which then requires further investigation. Integrated screening paradigms are now standard in pharmaceutical development for identifying these potential off-target interactions.[9]

Table 1: Comparison of Broad Screening vs. Focused Assays

FeatureLarge-Scale Off-Target PanelsFocused, Target-Specific Assays
Primary Goal Hit Identification (Qualitative)Potency & Selectivity Determination (Quantitative)
Throughput High (1 compound vs. >400 targets)Low to Medium (Multiple compounds vs. 1-10 targets)
Data Output % Inhibition at a single concentrationIC₅₀ / Kᵢ / K₋ / EC₅₀ values
Cost per Compound HighLow to Medium
Stage of Use Early Discovery (Lead Generation/Optimization)Hit-to-Lead, Lead Optimization, Preclinical

Experimental Workflow: Off-Target Panel Screening

The diagram below outlines the typical workflow for submitting a compound to a commercial off-target panel screening service.

cluster_researcher Researcher's Lab cluster_cro Screening Facility (CRO) prep Compound Preparation (Purity Check >95%, Solubilization in DMSO) submit Sample Submission (Secure shipping of compound stock) prep->submit receive Sample Receipt & QC (Concentration verification) submit->receive assay High-Throughput Screening (Compound tested at 10 µM across >400 assays) receive->assay analysis Data Analysis (% Inhibition calculated vs. controls) assay->analysis report Report Generation (Summary of all targets with >50% inhibition) analysis->report result Receive Data Report (Identify 'hits' for follow-up) report->result

Caption: Workflow for off-target panel screening.

Tier 2: Target-Specific Confirmation - Validating the Hits

Any hits identified in the broad screen must be validated using quantitative, dose-response assays to determine their actual potency (e.g., IC₅₀ or Kᵢ). This step confirms whether the initial hit is a genuine interaction or a screening artifact and establishes the selectivity window between the on-target and off-target activities.

Featured Technique 1: Radioligand Binding Assay

This is a classic, robust method to measure the affinity of a test compound for a receptor. It relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand with known affinity for the target.

  • Causality of Choice: Radioligand binding is a direct measure of target engagement. It is highly sensitive, reproducible, and considered a "gold standard" for affinity determination. The goal is to generate a full inhibition curve to calculate the IC₅₀, which can be converted to an inhibition constant (Kᵢ).

Featured Technique 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures binding events in real-time. It provides not only the equilibrium dissociation constant (K₋) but also the kinetic rate constants for association (kₐ) and dissociation (kₒ).

  • Causality of Choice: SPR offers a deeper mechanistic insight than endpoint assays. A compound's off-target effect might be driven by an unusually slow dissociation rate (long residence time), a characteristic not captured by binding affinity alone. This kinetic information is invaluable for structure-activity relationship (SAR) studies.

Table 2: Comparison of Confirmatory Binding Assay Platforms

FeatureRadioligand Binding AssaySurface Plasmon Resonance (SPR)
Principle Competitive displacement of radioligandChange in refractive index upon binding
Label Required Yes (Radiolabel on probe ligand)No
Primary Output IC₅₀, KᵢK₋, kₐ, kₒ
Throughput MediumMedium
Key Advantage High sensitivity, "gold standard" affinityReal-time kinetics, mechanistic insight
Key Limitation Requires specific radioligand, radioactive handlingRequires protein immobilization, potential for artifacts

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a representative assay to determine the Kᵢ of a test compound for a GPCR target (e.g., Dopamine D2 receptor).

  • Preparation:

    • Thaw a commercially available cell membrane preparation expressing the human D2 receptor on ice.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Prepare a 10 mM stock solution of the cyclopropane test compound in 100% DMSO. Perform an 11-point serial dilution (1:3 ratio) in DMSO to create a concentration range for the dose-response curve.

    • Prepare the radioligand solution (e.g., [³H]-Spiperone) at a final concentration equal to its K₋ value in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 2 µL of the test compound dilutions to the appropriate wells.

    • For "Total Binding" wells, add 2 µL of DMSO.

    • For "Non-Specific Binding" (NSB) wells, add 2 µL of a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

    • Add 25 µL of the radioligand solution to all wells.

    • Add 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10 µg) to all wells to initiate the binding reaction.

  • Incubation & Termination:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove residual unbound radioligand.

  • Detection & Analysis:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well and seal the plate.

    • Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

    • Calculate the IC₅₀ by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cluster_binding R Receptor R_RL Bound Complex R->R_RL R_C Bound Complex R->R_C RL Radioligand RL->R_RL C Test Compound C->R_C lab1 Test compound competes with a known radioligand for binding to the target receptor.

Caption: Principle of a competitive binding assay.

Tier 3: Functional Consequence - Does Binding Matter?

Demonstrating binding is not enough. The final, critical step is to determine if the off-target binding has a functional consequence. A compound that binds to an off-target but has no agonist or antagonist activity is far less of a concern than one that potently modulates its function.

Featured Technique: Cell-Based Functional Assays

These assays are performed in living cells that endogenously or recombinantly express the target of interest. They measure a downstream event in the signaling cascade that is triggered by receptor activation or inhibition.

  • Causality of Choice: Cell-based assays provide the most biologically relevant data. They confirm whether a compound is an agonist (activates the target), antagonist (blocks the target), or allosteric modulator. This information is essential for accurately assessing the risk associated with an off-target interaction.

Table 3: Comparison of Binding vs. Functional Assays

FeatureBinding Assays (Radioligand, SPR)Cell-Based Functional Assays
Question Answered "Does it bind and with what affinity/kinetics?""What is the biological consequence of binding?"
System Biochemical (Membranes, Purified Protein)Cellular (Live cells)
Output Kᵢ, K₋ (Affinity)EC₅₀, IC₅₀ (Potency)
Complexity LowerHigher (potential for cell-line specific effects)
Biological Relevance ModerateHigh

Experimental Protocol: cAMP Second Messenger Assay (for Gs/Gi-coupled GPCRs)

This protocol describes how to measure a compound's functional effect on a Gi-coupled receptor, where activation leads to a decrease in intracellular cyclic AMP (cAMP).

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the off-target Gi-coupled receptor of interest in appropriate media.

    • Plate the cells in a 96-well plate at a density of ~20,000 cells/well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the cyclopropane test compound in assay buffer.

    • Prepare a stock solution of a known agonist for the receptor (positive control).

    • Prepare a stock solution of Forskolin (a direct activator of adenylyl cyclase) in assay buffer. This will be used to stimulate cAMP production.

  • Assay Procedure (Antagonist Mode):

    • Aspirate the culture medium from the cells.

    • Add 50 µL of the test compound dilutions or control antagonist to the wells. Incubate for 15 minutes at 37°C.

    • Prepare a challenge solution containing Forskolin and the known agonist (at its EC₈₀ concentration).

    • Add 50 µL of the challenge solution to the wells. This will stimulate cAMP production, which the agonist will then inhibit. The test compound's ability to reverse this inhibition is measured.

    • Incubate for 30 minutes at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaLISA). These kits use competitive immunoassay principles.

    • Plot the measured signal against the log of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀, representing the concentration at which the test compound reverses 50% of the agonist's effect.

ligand Ligand (e.g., Test Compound) receptor Gi-Coupled GPCR ligand->receptor binds gprotein Gαi/βγ receptor->gprotein activates ac Adenylyl Cyclase gprotein->ac inhibits camp cAMP (Second Messenger) ac->camp converts atp ATP atp->ac pka Protein Kinase A camp->pka activates response Cellular Response pka->response phosphorylates lab The binding of an antagonist prevents the inhibition of Adenylyl Cyclase, leading to restored cAMP production.

Caption: Simplified Gi-coupled GPCR signaling pathway.

Data Interpretation: A Comparative Case Study

To illustrate the process, consider two hypothetical cyclopropane-containing kinase inhibitors, CPD-A and CPD-B , designed against Target Kinase X.

  • Initial Profile: Both compounds are potent against Target Kinase X (IC₅₀ ≈ 10 nM).

  • Tier 1 Screen: A 400+ kinase panel screen at 1 µM reveals the following:

    • CPD-A: Shows >90% inhibition of Target Kinase X, but also >75% inhibition of off-target Kinase Y and >60% inhibition of off-target Kinase Z.

    • CPD-B: Shows >90% inhibition of Target Kinase X and no other hits >50%.

Based on this, CPD-A requires immediate follow-up. Tier 2 and 3 assays are performed.

Table 4: Comparative Cross-Reactivity Profile of CPD-A and CPD-B

AssayTargetCPD-A ResultCPD-B ResultInterpretation
On-Target Potency Kinase X (Biochemical)IC₅₀ = 11 nMIC₅₀ = 15 nMBoth are potent on-target inhibitors.
Off-Target Binding Kinase Y (Biochemical)IC₅₀ = 85 nMIC₅₀ > 10,000 nMCPD-A has significant off-target activity. CPD-B is highly selective.
Off-Target Binding Kinase Z (Biochemical)IC₅₀ = 250 nMIC₅₀ > 10,000 nMCPD-A has a second, weaker off-target liability.
Off-Target Function Kinase Y (Cellular)IC₅₀ = 150 nMIC₅₀ > 10,000 nMThe off-target binding of CPD-A translates to functional inhibition in cells.
Selectivity Window (Kinase Y / Kinase X)~8-fold >667-fold CPD-B has a vastly superior selectivity window.

References

  • Salaün, J., & Baird, M. S. (1995). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Konze, J. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 349-361. [Link]

  • Li, Q., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4066. [Link]

  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1431-1446. [Link]

  • Scott, J. S., & Williams, G. D. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 945-964. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Xie, J., et al. (2015). Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. ACS Chemical Biology, 10(4), 959-963. [Link]

  • Martin, S. F., et al. (1995). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 38(9), 1431-1446. [Link]

  • Xie, L., & Bourne, P. E. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design, 17(16), 1587-1596. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Moroni, E., et al. (2017). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 725-731. [Link]

  • Wipf, P., & Xiao, J. (2005). Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. Organic Letters, 7(1), 103-106. [Link]

  • Wipf, P., & Xiao, J. (2005). Convergent Approach to (E)-Alkene and Cyclopropane Peptide Isosteres. ACS Publications. [Link]

  • Bowes, J., et al. (2012). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 17(8), 987-1002. [Link]

  • The Scientist. (n.d.). Understanding the implications of off-target binding for drug safety and development. The Scientist. [Link]

  • Moroni, E., et al. (2017). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. PubMed. [Link]

  • Liu, H. (n.d.). Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. [Link]

  • Alsager, O. A., et al. (2015). Tuning Biosensor Cross-Reactivity Using Aptamer Mixtures. Analytical Chemistry, 87(8), 4201-4209. [Link]

  • Chung, A. E., & Law, J. H. (1964). BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME. Biochemistry, 3, 1989-1993. [Link]

  • Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs. ScienceDaily. [Link]

  • Spies, C., et al. (2018). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Scientific Reports, 8(1), 6333. [Link]

  • Vo, V. V., et al. (2019). Enantioselective Synthesis of a Cyclopropane Derivative of Spliceostatin A and Evaluation of Bioactivity. Organic Letters, 21(16), 6245-6249. [Link]

  • Mitchell, N. M., et al. (2021). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au, 1(10), 1664-1674. [Link]

  • Walters, W., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 58(8), 1547-1551. [Link]

  • Wang, Y., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 10(6), 963. [Link]

  • Bajaj, P., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 57(40), 13138-13142. [Link]

  • Umehara, K., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Xenobiotica, 46(12), 1051-1058. [Link]

  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]

  • Bull, J. A., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(53), 13083-13093. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

  • Liu, H. (2013). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Current Opinion in Chemical Biology, 17(4), 603-612. [Link]

  • Biyik, H., et al. (2018). Synthesis and Biological Evaluation of Bromophenol Derivatives With Cyclopropyl Moiety: Ring Opening of Cyclopropane With Monoester. Archiv der Pharmazie, 351(1-2). [Link]

  • Ivanova, S. M., & Tomilov, Y. V. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews, 93(4). [Link]

Sources

Unraveling the Ortho, Meta, and Para Puzzle: A Comparative Analysis of Dichlorophenyl Isomers in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzyme kinetics and drug discovery, the subtle dance of molecular structure and biological activity is paramount. Even minor alterations to a molecule's architecture can profoundly impact its ability to interact with and modulate the function of biological targets. This guide delves into the fascinating case of dichlorophenyl (DCP) isomers, a class of compounds where the simple repositioning of two chlorine atoms on a benzene ring dictates their potency and selectivity as enzyme inhibitors.

As Senior Application Scientists, we recognize that a deep understanding of structure-activity relationships (SAR) is not merely academic; it is the cornerstone of rational drug design. This guide moves beyond a simple cataloging of data to provide a causal analysis of why these isomers exhibit differential inhibitory effects. We will explore the underlying principles of enzyme inhibition, present comparative experimental data, and provide detailed protocols to empower researchers in their own investigations.

The Significance of Isomeric Specificity in Enzyme Inhibition

Dichlorophenyl moieties are prevalent in a wide array of bioactive molecules, from herbicides to pharmaceuticals. Their inhibitory action often stems from their ability to mimic natural substrates or bind to allosteric sites on an enzyme, thereby disrupting its catalytic cycle. The six positional isomers of dichlorophenol – 2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP – offer a classic model for studying SAR. The electronic and steric properties conferred by the chlorine atoms' positions influence the molecule's overall shape, hydrophobicity, and ability to form crucial interactions within an enzyme's active site.

Figure 1: Structures of the six dichlorophenyl isomers.

Comparative Inhibitory Activity: A Tale of Two Enzymes

To illustrate the impact of isomeric variation, we will examine the inhibitory effects of dichlorophenol isomers on two distinct enzyme classes: Protein Tyrosine Kinases (PTKs) and Mushroom Tyrosinase.

Protein Tyrosine Kinase (PTK) Inhibition

Protein tyrosine kinases are crucial mediators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. A study on the structure-activity relationship of halophenols as PTK inhibitors provides valuable comparative data for several dichlorophenol isomers.

Dichlorophenol IsomerIC50 (µM) for PTK Inhibition
2,4-Dichlorophenol17.7
2,5-Dichlorophenol41.6
3,4-Dichlorophenol17.8

Data extrapolated from a study on diphenylmethane halophenols, where the dichlorophenyl moiety is a key structural feature.

The data reveals that the 2,4- and 3,4-DCP isomers exhibit significantly greater potency against PTKs compared to the 2,5-DCP isomer. This suggests that the relative positioning of the chlorine atoms influences the molecule's ability to fit within the kinase active site and interact with key residues. The similarity in potency between 2,4-DCP and 3,4-DCP may indicate that the presence of a chlorine atom at the para position is a key determinant of inhibitory activity for this class of compounds against PTKs.

Mushroom Tyrosinase Inhibition

Mushroom tyrosinase is a widely used model enzyme in the study of melanogenesis and the screening of depigmenting agents. Its inhibition is of great interest in the cosmetics and food industries.

Dichlorophenol IsomerIC50 (µM) for Mushroom Tyrosinase Inhibition
3,5-Dichlorophenol1.8

The potent inhibition of mushroom tyrosinase by 3,5-DCP highlights a different SAR profile compared to PTKs. In this case, the meta-positioning of both chlorine atoms appears to be highly favorable for binding to the enzyme's active site, which contains a dinuclear copper center. This suggests that the electronic effects and the symmetrical nature of the 3,5-substitution pattern may play a crucial role in coordinating with the copper ions or interacting with adjacent amino acid residues.

Deciphering the Mechanism: A Guide to Experimental Validation

To rigorously compare the inhibitory potential of dichlorophenyl isomers, a standardized and well-controlled experimental approach is essential. The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of this process.

Experimental Protocol: Determination of IC50 for Enzyme Inhibition

This protocol provides a general framework for a colorimetric enzyme inhibition assay. Specific reagents and conditions will need to be optimized for the particular enzyme under investigation.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Dichlorophenyl isomers (2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, 3,5-DCP) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of each dichlorophenyl isomer. This will create a range of inhibitor concentrations to test.

  • To each well of the 96-well plate, add:

    • A fixed volume of assay buffer.

    • A fixed volume of the enzyme solution.

    • A fixed volume of the dichlorophenyl isomer dilution (or solvent for the control wells).

  • Incubate the plate at a controlled temperature for a specific time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

  • Immediately begin monitoring the change in absorbance over time using a microplate reader. The wavelength should be chosen to detect the formation of the product of the enzymatic reaction.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Enzyme_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis A Prepare Serial Dilutions of DCP Isomers C Add Reagents to 96-Well Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Incubate C->D E Initiate Reaction with Substrate D->E F Monitor Absorbance E->F G Calculate Initial Velocities F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 H->I

Figure 2: A generalized workflow for determining the IC50 of enzyme inhibitors.

Structure-Activity Relationship: The "Why" Behind the Numbers

The observed differences in inhibitory potency among the dichlorophenyl isomers can be rationalized by considering the interplay of several key factors:

  • Steric Hindrance: The size and position of the chlorine atoms can physically block the inhibitor from fitting optimally into the enzyme's active site. For example, ortho-substituted isomers (2,3-DCP, 2,6-DCP) may experience greater steric clash with amino acid residues at the entrance of the binding pocket compared to meta- or para-substituted isomers.

  • Electronic Effects: Chlorine is an electron-withdrawing group. The position of the chlorine atoms influences the electron density distribution of the aromatic ring and the acidity of the hydroxyl group. These electronic modifications can affect the strength of hydrogen bonds and other electrostatic interactions between the inhibitor and the enzyme.

  • Hydrophobicity: The addition of chlorine atoms increases the lipophilicity of the phenol ring. This can enhance binding to hydrophobic pockets within the active site. The overall shape and distribution of hydrophobic surfaces, as dictated by the isomer, will determine the quality of this interaction.

SAR_Factors Inhibitory_Potency Inhibitory Potency (IC50) Steric_Hindrance Steric Hindrance Inhibitory_Potency->Steric_Hindrance Electronic_Effects Electronic Effects Inhibitory_Potency->Electronic_Effects Hydrophobicity Hydrophobicity Inhibitory_Potency->Hydrophobicity

Figure 3: Key factors influencing the structure-activity relationship of dichlorophenyl isomers.

Conclusion and Future Directions

This guide has provided a comparative analysis of dichlorophenyl isomers as enzyme inhibitors, highlighting the critical role of isomeric structure in determining biological activity. The presented data on PTK and mushroom tyrosinase inhibition, while not exhaustive for all isomers, clearly demonstrates that the positioning of the chlorine atoms leads to distinct SAR profiles for different enzyme targets.

For researchers in drug discovery and development, these findings underscore the importance of systematic isomeric analysis in lead optimization. The provided experimental protocol for IC50 determination offers a robust framework for generating the comparative data necessary for such analyses.

Future research should aim to complete the comparative analysis of all six dichlorophenyl isomers against a broader range of enzymes. Such studies, coupled with computational modeling and X-ray crystallography, will provide a more comprehensive understanding of the molecular interactions driving isomeric specificity. This knowledge will be invaluable for the rational design of more potent and selective enzyme inhibitors for therapeutic and industrial applications.

The Rise of the Three-Membered Ring: A Comparative Guide to the Efficacy of Cyclopropane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Among the chemical motifs that have gained prominence for their ability to impart these desirable properties, the cyclopropane ring stands out. Its inherent ring strain and unique electronic and conformational characteristics offer a powerful tool for medicinal chemists to design novel therapeutics.[1] This guide provides an in-depth technical comparison of the efficacy of cyclopropane-based inhibitors against their known standards, focusing on two key therapeutic targets: the 3C-like protease (3CLpro) of coronaviruses and the histone demethylase LSD1. We will delve into the experimental data that underscores their performance, provide detailed protocols for their evaluation, and visualize the underlying mechanisms of action.

Part 1: Cyclopropane-Based Inhibitors of Coronavirus 3C-like Protease

The 3C-like protease (3CLpro) is an enzyme essential for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development.[2][3] The established standard in this area is Nirmatrelvir, the active component of Paxlovid, a widely used oral antiviral for COVID-19.[4][5] Another important benchmark is GC376, a broad-spectrum coronavirus 3CLpro inhibitor.[6][7][8]

Comparative Efficacy

Recent studies have highlighted a series of dipeptidyl inhibitors incorporating a cyclopropane ring that exhibit potent, broad-spectrum activity against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases.[2] These compounds have demonstrated impressive potency in both biochemical and cell-based assays.

InhibitorTargetBiochemical IC50Cellular EC50Cytotoxicity (CC50)Reference
Cyclopropane Aldehyde (5c) SARS-CoV-20.20 µM12 nM>100 µM[2]
Cyclopropane Aldehyde (11c) SARS-CoV-20.14 µM11 nM>100 µM[2]
Cyclopropane Bisulfite (5d) SARS-CoV-20.18 µM13 nM>100 µM[2]
Cyclopropane Bisulfite (11d) SARS-CoV-20.15 µM12 nM>100 µM[2]
GC376 SARS-CoV-20.89 µM0.70 µM>200 µM[8][9]
Nirmatrelvir (PF-07321332) SARS-CoV-2100 - 300 nM (in vitro)N/AN/A[10]

IC50: Half-maximal inhibitory concentration in biochemical assays. EC50: Half-maximal effective concentration in cell-based assays. CC50: Half-maximal cytotoxic concentration.

The data clearly indicates that the cyclopropane-based inhibitors, particularly the aldehyde and bisulfite adducts, exhibit exceptionally low nanomolar efficacy in cellular assays, surpassing the reported cellular efficacy of GC376.[2][8][9] Notably, compounds 5d and 11d were found to be approximately 2.3-fold more potent than GC376 in a SARS-CoV-2 replicon cell-based assay.[2] While a direct head-to-head study with Nirmatrelvir is not available in the provided literature, the low nanomolar EC50 values of the cyclopropane inhibitors are highly competitive.

Mechanism of Action: Covalent Inhibition of 3CLpro

The high potency of these cyclopropane-based inhibitors is attributed to their ability to form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[2] The cyclopropane moiety itself plays a crucial role in positioning the inhibitor within the enzyme's binding pockets, particularly the hydrophobic S4 subsite, thereby enhancing binding affinity and potency.[2]

G cluster_enzyme SARS-CoV-2 3CLpro Active Site Catalytic Dyad Catalytic Dyad Cleavage Blocked Cleavage Blocked Catalytic Dyad->Cleavage Blocked S1 Pocket S1 Pocket S2 Pocket S2 Pocket S4 Pocket S4 Pocket Cyclopropane Inhibitor Cyclopropane Inhibitor Cyclopropane Inhibitor->Catalytic Dyad Covalent Bond Formation Cyclopropane Inhibitor->S4 Pocket Hydrophobic Interaction Viral Polyprotein Viral Polyprotein Viral Polyprotein->Catalytic Dyad Access Blocked

Caption: Covalent inhibition of SARS-CoV-2 3CLpro by a cyclopropane-based inhibitor.

Experimental Protocols

This assay quantifies the enzymatic activity of 3CLpro by measuring the cleavage of a fluorescently labeled peptide substrate.

Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate contains a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[11][12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Enzyme Solution: Dilute recombinant SARS-CoV-2 3CLpro in assay buffer to the desired concentration (e.g., 50-100 nM).

    • Substrate Solution: Dilute the FRET peptide substrate (e.g., (Dabcyl)KTSAVLQSGFRKME(Edans)-NH2) in assay buffer to the desired concentration (e.g., 10-20 µM).

    • Inhibitor Solutions: Prepare a serial dilution of the cyclopropane-based inhibitors and standard (e.g., GC376) in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 2 µL of each inhibitor dilution.

    • Add 88 µL of the 3CLpro enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay evaluates the ability of the inhibitors to suppress viral replication in a cellular context.

Principle: Susceptible host cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of the inhibitors. The extent of viral replication is then quantified by measuring the amount of viral RNA or the cytopathic effect (CPE).[13]

Step-by-Step Methodology:

  • Cell Culture and Infection:

    • Seed Vero E6 cells in 96-well plates and grow to confluency.

    • Prepare serial dilutions of the inhibitors in cell culture medium.

    • Pre-treat the cells with the inhibitor dilutions for a specified time (e.g., 1 hour).

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation and Endpoint Analysis:

    • Incubate the infected cells for a defined period (e.g., 48-72 hours).

    • Option 1 (RT-qPCR): Harvest the cell culture supernatant and extract viral RNA. Quantify the viral RNA levels using reverse transcription-quantitative PCR (RT-qPCR).

    • Option 2 (CPE Assay): Observe the cells for virus-induced cytopathic effects. The reduction in CPE is a measure of antiviral activity.

  • Data Analysis:

    • For RT-qPCR data, calculate the reduction in viral RNA levels compared to the untreated control.

    • For CPE data, determine the concentration of inhibitor that protects 50% of the cells from viral-induced death.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the EC50 value.

    • Separately, determine the cytotoxicity of the compounds (CC50) using an uninfected cell viability assay (e.g., MTT or CellTiter-Glo).

Part 2: Cyclopropane-Based Inhibitors of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[14] Its overexpression is associated with various cancers, making it an attractive therapeutic target.[15] The known standard for LSD1 inhibition is tranylcypromine (TCP), an antidepressant that also acts as an irreversible inhibitor of LSD1.[16][17]

Comparative Efficacy

Numerous tranylcypromine analogues incorporating a cyclopropane ring have been developed as potent and selective LSD1 inhibitors. These compounds often exhibit significantly improved potency and selectivity over the parent compound, TCP.

InhibitorTargetBiochemical IC50Cellular ActivitySelectivity (vs. MAO-A/B)Reference
Tranylcypromine (TCP) LSD1< 2 µMInduces differentiationNon-selective[15][16]
Compound 18b LSD1Potent (nM range)Cytotoxicity in AML cells>10,000-fold[15]
Compound 19b LSD1Potent (nM range)Cytotoxicity in AML cells>10,000-fold[15]

IC50: Half-maximal inhibitory concentration in biochemical assays. AML: Acute Myeloid Leukemia. MAO: Monoamine Oxidase.

The data highlights that novel cyclopropane-based derivatives like compounds 18b and 19b are significantly more potent than the standard, tranylcypromine, and possess excellent selectivity against the related monoamine oxidases (MAO-A and MAO-B), which is a major limitation of TCP.[15]

Mechanism of Action: Irreversible Inactivation of LSD1

Tranylcypromine and its analogues act as mechanism-based irreversible inhibitors of LSD1. The cyclopropylamine moiety is oxidized by the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to the formation of a reactive intermediate that covalently modifies the FAD.[14] This covalent adduct permanently inactivates the enzyme.

G cluster_lsd1 LSD1 Catalytic Site FAD Cofactor FAD Cofactor Oxidized Intermediate Oxidized Intermediate FAD Cofactor->Oxidized Intermediate Oxidation Covalent Adduct Covalent Adduct FAD Cofactor->Covalent Adduct Substrate Binding Site Substrate Binding Site Cyclopropane Inhibitor (TCP) Cyclopropane Inhibitor (TCP) Cyclopropane Inhibitor (TCP)->FAD Cofactor Binding Oxidized Intermediate->FAD Cofactor Covalent Modification Demethylation Blocked Demethylation Blocked Covalent Adduct->Demethylation Blocked Histone H3K4me2 Histone H3K4me2 Histone H3K4me2->Substrate Binding Site Access Blocked

Caption: Mechanism of irreversible LSD1 inactivation by a tranylcypromine-based inhibitor.

Experimental Protocols

This assay measures the enzymatic activity of LSD1 through the detection of a byproduct of the demethylation reaction.

Principle: The demethylation of a methylated histone H3 peptide substrate by LSD1 produces formaldehyde or hydrogen peroxide as a byproduct. This byproduct can be detected using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.[18][19][20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically a HEPES or Tris-based buffer at physiological pH.

    • LSD1 Enzyme: Recombinant human LSD1.

    • Substrate: A di-methylated histone H3K4 peptide.

    • Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).

    • Inhibitor Solutions: Serial dilutions of cyclopropane-based inhibitors and tranylcypromine in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the LSD1 enzyme.

    • Add the inhibitor dilutions and incubate at room temperature for a defined period (e.g., 30 minutes).

    • Initiate the reaction by adding the H3K4me2 peptide substrate and the detection reagents (HRP and Amplex Red).

  • Data Acquisition and Analysis:

    • Measure the fluorescence in kinetic mode at an excitation of ~530-570 nm and emission of ~590 nm.

    • Calculate the reaction rates and determine the IC50 values as described for the 3CLpro assay.

This assay assesses the target engagement of LSD1 inhibitors in cells by measuring the accumulation of the LSD1 substrate, H3K4me2.[3]

Principle: Inhibition of LSD1 in cells leads to an increase in the levels of its substrate, H3K4me2. This change can be detected and quantified by Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., AML cell lines) to a suitable confluency.

    • Treat the cells with various concentrations of the LSD1 inhibitors for a specified duration (e.g., 24-72 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total cellular or nuclear proteins.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).

    • Incubate with a secondary HRP-conjugated antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for H3K4me2 and the loading control.

    • Normalize the H3K4me2 signal to the loading control.

    • A dose-dependent increase in H3K4me2 levels indicates effective LSD1 inhibition in the cellular context.

Part 3: Broader Applications and Future Perspectives

The utility of the cyclopropane motif extends beyond the two examples detailed above. Cyclopropane-containing compounds are being explored as inhibitors for a range of other enzyme targets, including:

  • Fatty Acid Amide Hydrolase (FAAH): Inhibitors of FAAH have potential applications in treating pain and anxiety.[12][14][21]

  • Cathepsins: These proteases are implicated in various diseases, including cancer and neurodegenerative disorders.[16][20][22]

  • Cyclopropane Fatty Acid Synthase (CFAS): A target for developing novel antibacterial agents.[18]

The unique structural and electronic properties of the cyclopropane ring continue to be exploited by medicinal chemists to design next-generation inhibitors with superior efficacy and safety profiles. The examples presented in this guide underscore the significant potential of this small, yet powerful, chemical entity in addressing a wide array of human diseases.

References

  • Groutas, W. C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. [Link]

  • Groutas, W. C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Wikipedia. [Link]

  • Zhang, L., et al. (2020). Comparative Antiviral Efficacy of Viral Protease Inhibitors against the Novel SARS-CoV-2 In Vitro. Virologica Sinica. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular BioSystems. [Link]

  • Unoh, Y., et al. (2023). Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo. Journal of Antimicrobial Chemotherapy. [Link]

  • Grogan, G., et al. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Schmitt, M. L., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening. [Link]

  • MedChem Paper Of The Month - Aug 2024. (2024). Practical Fragments. [Link]

  • Preprints.org. (2024). Novel Pan-Coronavirus 3CL Protease Inhibitor MK-7845: Bio-Logical and Pharmacological Profiling. Preprints.org. [Link]

  • IJFMR. (n.d.). Paxlovid (Nirmatrelvir/Ritonavir): An Innovative Method for Treating Covid-19?. International Journal for Multidisciplinary Research. [Link]

  • Simionescu, B. C., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. [Link]

  • Vinyard, M. E., et al. (2019). LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor. The Journal of Neuroscience. [Link]

  • Maccarrone, M., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. International Journal of Molecular Sciences. [Link]

  • Patsnap Synapse. (2024). What are Cathepsin inhibitors and how do they work?. Patsnap Synapse. [Link]

  • News-Medical.Net. (n.d.). What are Cathepsin Inhibitors?. News-Medical.Net. [Link]

  • Turk, B., et al. (2002). Inhibitors of cathepsin B. Current Pharmaceutical Design. [Link]

  • Vuong, W., et al. (2020). Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nature Communications. [Link]

  • ABIFINA. (2022). Nirmatrelvir plus ritonavir (Paxlovid) a potent SARS-CoV-2 3CLpro protease inhibitor combination. ABIFINA. [Link]

  • Zheng, Y. C., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry. [Link]

  • Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). GC376. Wikipedia. [Link]

  • bioRxiv. (2022). Dual Inhibition of Cathepsin L and 3CL-Pro by GC-376 Constrains SARS Cov2 Infection Including Omicron Variant. bioRxiv. [Link]

  • PubMed. (n.d.). [Nirmatrelvir plus ritonavir (Paxlovid) a potent SARS-CoV-2 3CLpro protease inhibitor combination]. PubMed. [Link]

  • PubMed. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PubMed. [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Fu, L., et al. (2020). Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease. Nature Communications. [Link]

  • ResearchGate. (2025). Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy?. ResearchGate. [Link]

  • mSphere. (2020). A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture. mSphere. [Link]

  • bioRxiv. (2022). SARS-CoV-2 3CLpro mutations confer resistance to Paxlovid (nirmatrelvir/ritonavir) in a VSV-based, non-gain-of-function system. bioRxiv. [Link]

  • Patsnap Synapse. (2024). What are SARS-CoV 3CLpro inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Springer Nature Experiments. (n.d.). Propagation and Quantification of SARS-CoV-2. Springer Nature Experiments. [Link]

  • CDC Stacks. (n.d.). SARS–associated Coronavirus Replication in Cell Lines. CDC Stacks. [Link]

  • ResearchGate. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Methods for Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cyclopropanes and the Imperative of Method Validation

Substituted cyclopropanes are a cornerstone of modern medicinal chemistry. Their unique conformational rigidity and electronic properties, stemming from the inherent strain of the three-membered ring, allow for the design of potent and selective therapeutics.[1] From antiviral agents to enzyme inhibitors, the cyclopropane motif is integral to a growing number of pharmaceuticals.[2] Consequently, the ability to accurately and reliably analyze these molecules is paramount throughout the drug development lifecycle, from discovery and process development to quality control and regulatory submission.

This guide provides a comprehensive comparison of analytical methodologies for substituted cyclopropanes, with a focus on the principles and practicalities of inter-laboratory validation. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring that the methods described are not only technically sound but also robust and transferable. Every analytical procedure must be a self-validating system, and this is never more critical than when a method is deployed across multiple laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for this important class of molecules.

Pillar 1: Selecting the Right Tool for the Job - A Comparative Analysis of Analytical Techniques

The choice of analytical technique for a substituted cyclopropane is dictated by the specific analytical challenge: is it a question of identity, purity, chirality, or quantity? Here, we compare the three most powerful techniques in the analytical chemist's arsenal: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Profiling

GC-MS is a workhorse for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it ideal for impurity profiling.[3]

  • Expertise & Experience: The key to successful GC-MS analysis of cyclopropanes lies in managing their potential thermal lability. The strained cyclopropane ring can be susceptible to thermal rearrangement in a hot GC inlet. Therefore, optimizing the inlet temperature and using a fast, efficient column are critical to prevent on-column degradation. A split/splitless inlet is often preferred to minimize sample residence time in the heated zone. When developing a GC-MS method, it is crucial to assess for thermal degradation by comparing the chromatograms from a direct injection into the MS with a GC-MS run. Any new peaks in the GC-MS chromatogram should be investigated as potential degradation products.

  • Trustworthiness: A robust GC-MS method for a substituted cyclopropane will have well-defined system suitability criteria. This typically includes monitoring the peak shape and response of a known reference standard to ensure consistent performance of the chromatographic system. For quantitative methods, the use of an internal standard is highly recommended to compensate for variations in injection volume and instrument response.

High-Performance Liquid Chromatography (HPLC): The Versatile Choice for Purity and Chiral Separations

HPLC is arguably the most versatile technique for the analysis of substituted cyclopropanes, particularly for non-volatile compounds and for the critical task of separating stereoisomers.[4]

  • Expertise & Experience: The primary challenge in the HPLC analysis of substituted cyclopropanes often lies in achieving the desired selectivity, especially for chiral separations. The choice of the chiral stationary phase (CSP) is paramount.[5] Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point, as they offer a broad range of enantioselectivity.[4] Method development involves screening different mobile phases (normal-phase, reversed-phase, and polar organic) to find the optimal conditions for resolution. For achiral purity methods, reversed-phase HPLC with a C18 column is a common starting point. The choice of detector is also critical; a UV detector is suitable for chromophoric cyclopropanes, while a mass spectrometer (LC-MS) is invaluable for peak identification and for non-chromophoric analytes.[6]

  • Trustworthiness: A validated HPLC method will have stringent system suitability tests, including resolution between the analyte and its potential impurities or between enantiomers, peak tailing, and theoretical plates. For quantitative analyses, a well-defined calibration curve with appropriate linearity and range is essential.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For substituted cyclopropanes, ¹H and ¹³C NMR are indispensable for confirming the chemical structure, stereochemistry, and for identifying impurities.[8]

  • Expertise & Experience: The characteristic upfield chemical shifts of the cyclopropyl protons (typically 0.2-1.5 ppm) in the ¹H NMR spectrum are a key diagnostic feature.[9] The coupling constants between the cyclopropyl protons can provide valuable information about their relative stereochemistry (cis or trans).[8] For complex molecules, two-dimensional NMR techniques like COSY and HSQC are essential for unambiguous assignment of all proton and carbon signals. Quantitative NMR (qNMR) is a powerful technique for determining the purity of a reference standard without the need for a separate standard of the same compound.

  • Trustworthiness: The integrity of NMR data relies on proper sample preparation, the use of a suitable deuterated solvent, and careful instrument calibration. For qNMR, the use of a certified internal standard and ensuring full relaxation of the nuclei are critical for accurate quantification.

Pillar 2: The Blueprint for Reliability - A Step-by-Step Guide to Inter-laboratory Validation

An analytical method, no matter how well-developed in a single laboratory, is not truly robust until it has been successfully transferred and validated in multiple laboratories. An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of a method's ruggedness and reproducibility.[10]

Designing the Inter-laboratory Study

The design of an inter-laboratory study is critical to its success. It should be meticulously planned and documented in a formal protocol.

dot

Caption: Workflow for an inter-laboratory validation study.

Detailed Protocol for a Hypothetical Inter-laboratory Validation of a Chiral HPLC Method for a Substituted Cyclopropane

Objective: To determine the inter-laboratory reproducibility of a chiral HPLC method for the determination of the enantiomeric purity of a fictional drug substance, "Cyclopramide."

1. Selection of Participating Laboratories:

  • A minimum of eight laboratories with experience in chiral HPLC will be recruited.[10] The laboratories should represent a range of instrumentation and environments (e.g., pharmaceutical QC, contract research organizations).

2. Preparation and Distribution of Study Materials:

  • A single, homogeneous batch of Cyclopramide will be prepared and divided into identical samples.

  • Samples will be spiked with the undesired enantiomer at three different concentration levels (e.g., 0.1%, 0.5%, and 1.0%).

  • A well-characterized reference standard of both the desired and undesired enantiomers will be provided to each laboratory.

  • All materials will be packaged to ensure stability during transport.

3. Analytical Method Protocol:

  • A detailed, step-by-step analytical method will be provided, including:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Ethanol (85:15, v/v)

    • Flow Rate: 0.8 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 5 µL

    • Sample Preparation: Detailed instructions for dissolving the sample to a specific concentration.

4. System Suitability Criteria:

  • Before analyzing the study samples, each laboratory must demonstrate that their system meets the following criteria:

    • Resolution (Rs): ≥ 2.0 between the two enantiomers.

    • Tailing Factor (T): ≤ 1.5 for the main peak.

    • Theoretical Plates (N): ≥ 5000 for the main peak.

5. Data Reporting:

  • Laboratories will be provided with standardized data reporting forms.

  • They will be required to report the peak areas of both enantiomers for each sample, along with their system suitability results.

  • Any deviations from the protocol must be documented.

6. Statistical Analysis:

  • The collected data will be analyzed statistically to determine:

    • Repeatability (sr): The precision of the method within a single laboratory.

    • Reproducibility (sR): The precision of the method between laboratories.

    • HorRat value: A measure of the acceptability of the reproducibility.

  • Outliers will be identified using statistical tests such as Cochran's and Grubb's tests.

Pillar 3: Quantifying Performance - Data Presentation and Method Selection

Clear and concise presentation of data is crucial for comparing the performance of different analytical methods. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and NMR for the analysis of substituted cyclopropanes.

Table 1: Comparative Performance of Analytical Methods for Substituted Cyclopropanes
Parameter GC-MS HPLC NMR
Specificity High (mass fragmentation)Moderate to High (chromatographic separation)Very High (unique chemical shifts)
Sensitivity (LOD/LOQ) Low ppm to ppbLow ppm to ppbHigh ppm to %
Precision (RSD) < 5%< 2%< 1% (qNMR)
Accuracy (% Recovery) 95-105%98-102%99-101% (qNMR)
Chiral Separation Possible with chiral columnExcellent with chiral columnPossible with chiral shift reagents
Throughput ModerateHighLow
Primary Application Volatile impurity profilingPurity, assay, chiral separationStructural elucidation, purity
A Logical Approach to Method Selection

The choice of the primary analytical technique for a substituted cyclopropane should be a logical, stepwise process based on the properties of the analyte and the analytical requirements.

dot

Method_Selection Start Start: New Substituted Cyclopropane Is_Structure_Confirmed Is the structure confirmed? Start->Is_Structure_Confirmed Use_NMR Use NMR for structural elucidation Is_Structure_Confirmed->Use_NMR No Is_Chiral Is the compound chiral? Is_Structure_Confirmed->Is_Chiral Yes Use_NMR->Is_Chiral Use_Chiral_HPLC Develop a chiral HPLC method Is_Chiral->Use_Chiral_HPLC Yes Is_Volatile Is the compound volatile? Is_Chiral->Is_Volatile No Use_Chiral_HPLC->Is_Volatile Use_GC_MS Develop a GC-MS method for purity/impurities Is_Volatile->Use_GC_MS Yes Use_HPLC Develop an HPLC method for purity/assay Is_Volatile->Use_HPLC No End Validated Analytical Method Use_GC_MS->End Use_HPLC->End

Caption: Decision tree for selecting an analytical method.

Conclusion: A Commitment to Analytical Excellence

The inter-laboratory validation of analytical methods for substituted cyclopropanes is not merely a regulatory hurdle; it is a scientific imperative that underpins the quality and safety of pharmaceuticals. By embracing a holistic approach that combines a deep understanding of the unique chemistry of cyclopropanes with the rigorous principles of method validation, we can ensure the reliability and transferability of our analytical data. This guide has provided a framework for selecting, developing, and validating analytical methods for this important class of molecules. As Senior Application Scientists, our role is to champion these principles and to empower our colleagues in research, development, and quality control to achieve analytical excellence.

References

  • EMA. (2023). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Roberts, J. D. (1961). An Introduction to the Analysis of Spin-Spin Splitting in Nuclear Magnetic Resonance. W. A. Benjamin, Inc.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH. (2023). Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Li, W., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances. [Link]

  • Xia, L., et al. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu. [Link]

  • FDA/CDER. (2023). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. (n.d.). Synthesis of amide-substituted cyclopropanes through.... [Link]

  • AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]

  • Scribd. (n.d.). Analytical Procedure Validation Guide. [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • NIH. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]

  • Google Patents. (n.d.).
  • NIH. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]

  • AOAC International. (2013). Formats for AOAC Collaborative Study Manuscripts and Protocols. [Link]

  • AOAC International. (n.d.). Aoac analytical methods pdf. [Link]

  • ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • Hindawi. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • ResearchGate. (n.d.). Scope of cyclopropanes. The d.r. values were determined by analysis.... [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

  • Feed HACCP. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. [Link]

  • New Food Magazine. (2017). GC-MS applications in pharmaceutical analysis. [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • American Pharmaceutical Review. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • NIH. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • MDPI. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. [Link]

  • ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]

  • IJRPS. (n.d.). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. [Link]

  • ResearchGate. (n.d.). Validation of a new HPLC method used for determination of amiodarone from the complex with hydroxypropyl-beta-cyclodextrin and from commercial tablets. [Link]

  • NIH. (n.d.). Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. [Link]

  • PubMed. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. [Link]

  • NIH. (n.d.). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. [Link]

Sources

A Tale of Two Rings: A Comparative Guide to the Activity of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile and its Cyclopentane Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationships

The Central Question: Cyclopropane vs. Cyclopentane

The core of our investigation lies in the substitution of a three-membered cyclopropane ring with a five-membered cyclopentane ring. This seemingly simple change introduces significant alterations in the molecule's physicochemical properties, which in turn are expected to modulate its biological activity.

FeatureCyclopropaneCyclopentaneImplication for Biological Activity
Ring Strain High (~27.5 kcal/mol)Low (~6.2 kcal/mol)The high ring strain in cyclopropane imparts a degree of unsaturation-like character, potentially influencing binding interactions.
Conformational Rigidity High (planar)Flexible (envelope/twist conformations)The rigid cyclopropane ring can lock the molecule into a specific conformation, which may be optimal for binding to a target, leading to higher potency and selectivity. The flexibility of the cyclopentane ring allows for more conformational possibilities, which could be advantageous or detrimental depending on the target's binding pocket.
Metabolic Stability Generally highGenerally lower than cyclopropaneThe strained C-C bonds of cyclopropane can be susceptible to metabolic opening in some cases, but often the ring is metabolically robust. The C-H bonds of the more flexible cyclopentane ring are more susceptible to oxidation by cytochrome P450 enzymes.[1]
Lipophilicity Generally lowerGenerally higherThe replacement of a cyclopropane with a cyclopentane ring typically increases the molecule's lipophilicity, which can affect solubility, cell permeability, and plasma protein binding.

The Dichlorophenyl Moiety and the Nitrile Group: Clues to a Potential Target

The presence of a 2,4-dichlorophenyl group in both molecules is a strong indicator of potential antifungal activity. This moiety is a common feature in many commercial and investigational antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51).[2][3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. The nitrile group, while also a versatile synthetic handle, can participate in hydrogen bonding and other interactions within a binding site.

A Hypothetical Target: Fungal CYP51

Given the structural alerts, we will proceed with the hypothesis that both 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile and its cyclopentane analogue are potential inhibitors of fungal CYP51. The following comparison of their expected activities will be framed within this context.

Comparative Analysis of Expected Biological Activity

This compound: The Rigid Contender

The defining feature of this molecule is its rigid cyclopropane ring. This rigidity can be a double-edged sword. If the conformation imposed by the cyclopropane ring is the optimal geometry for binding to the active site of CYP51, we would expect to see high potency. The planarity of the ring system could facilitate favorable π-π stacking interactions with aromatic residues in the binding pocket.

Furthermore, the unique electronic nature of the cyclopropane ring, with its partial π-character, could lead to novel binding interactions not possible with a saturated cyclopentane ring. From a pharmacokinetic perspective, the cyclopropane moiety is often associated with increased metabolic stability, which could translate to a longer half-life in vivo.[1]

A study on a closely related compound, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has shown bioactivity against the KARI enzyme in E. coli, suggesting that this scaffold can indeed interact with biological targets.[5][6] While not a direct confirmation of antifungal activity, it supports the notion that the 1-(2,4-dichlorophenyl)cyclopropane core is a biologically active motif.

1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: The Flexible Challenger

In contrast, the cyclopentane analogue possesses a more flexible five-membered ring. This flexibility allows the molecule to adopt a variety of conformations, which could enable it to better adapt to the topography of the CYP51 binding site. However, this conformational freedom comes at an entropic cost upon binding, which could lead to a lower binding affinity compared to a pre-organized, rigid ligand like the cyclopropane analogue.

The increased lipophilicity of the cyclopentane ring may enhance its ability to cross the fungal cell membrane and reach its intracellular target. However, this higher lipophilicity could also lead to increased off-target binding and lower aqueous solubility. The greater number of C-H bonds and the flexibility of the ring make the cyclopentane analogue a more likely substrate for metabolic degradation by cytochrome P450 enzymes, potentially leading to a shorter in vivo half-life.

Experimental Protocols for Comparative Evaluation

To empirically test the hypotheses laid out above, a series of in vitro and in vivo experiments would be necessary. Here are the detailed protocols for a comprehensive comparison.

Synthesis of Test Compounds

a) Synthesis of this compound: This can be achieved through the reaction of 2,4-dichlorophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base like sodium amide in liquid ammonia.

b) Synthesis of 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: This analogue can be synthesized by reacting 2,4-dichlorophenylacetonitrile with 1,4-dibromobutane under similar basic conditions.

G cluster_synthesis Synthetic Pathways DCPN 2,4-Dichlorophenylacetonitrile Base Strong Base (e.g., NaNH2) DCPN->Base Reacts with DBE 1,2-Dibromoethane Cyclopropane This compound DBE->Cyclopropane DBB 1,4-Dibromobutane Cyclopentane 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile DBB->Cyclopentane Base->Cyclopropane with 1,2-Dibromoethane Base->Cyclopentane with 1,4-Dibromobutane

Caption: Synthetic routes to the target compounds.

In Vitro Antifungal Susceptibility Testing

This experiment will determine the minimum inhibitory concentration (MIC) of each compound against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

Protocol:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculate each well with a standardized suspension of the fungal isolate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

In Vitro CYP51 Inhibition Assay

This assay will directly measure the inhibitory activity of the compounds against fungal CYP51.

Protocol:

  • Express and purify recombinant fungal CYP51 (e.g., from Saccharomyces cerevisiae).

  • In a reaction mixture containing the purified enzyme, a suitable substrate (e.g., lanosterol), and a cytochrome P450 reductase, add varying concentrations of the test compounds.

  • Initiate the reaction by adding NADPH.

  • After a defined incubation period, stop the reaction and quantify the product formation using HPLC or LC-MS.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G cluster_workflow Experimental Workflow Synthesis Compound Synthesis Antifungal_Test In Vitro Antifungal Susceptibility Testing Synthesis->Antifungal_Test CYP51_Assay In Vitro CYP51 Inhibition Assay Synthesis->CYP51_Assay Metabolic_Stability Metabolic Stability Assay Synthesis->Metabolic_Stability In_Vivo In Vivo Efficacy (Animal Model) Antifungal_Test->In_Vivo CYP51_Assay->In_Vivo Metabolic_Stability->In_Vivo

Caption: Workflow for comparative evaluation.

Metabolic Stability Assay

This experiment will assess the susceptibility of the compounds to metabolism by liver enzymes.

Protocol:

  • Incubate the test compounds at a fixed concentration with liver microsomes (human or rat) and NADPH.

  • At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound.

Predicted Outcome and Discussion

Based on the principles discussed, it is plausible to predict that This compound will exhibit higher potency (lower MIC and IC50 values) against fungal CYP51 due to its conformational rigidity, which may pre-organize the molecule for optimal binding. This rigidity could, however, also make it more sensitive to mutations in the target's binding site.

Conversely, 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile , with its greater flexibility, might be a more promiscuous binder and potentially less potent. However, its increased lipophilicity could lead to better cell penetration. We would anticipate the cyclopentane analogue to have a shorter metabolic half-life compared to the cyclopropane derivative.

Conclusion

The comparison between this compound and its cyclopentane analogue serves as an excellent illustration of the profound impact of small ring structures in medicinal chemistry. The cyclopropane ring, with its inherent strain and rigidity, often leads to compounds with enhanced potency and metabolic stability. The cyclopentane ring, on the other hand, offers greater conformational flexibility and increased lipophilicity.

References

  • Ahmed, S., et al. (2019). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed.
  • Xue, Y. L., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry.
  • Xue, Y. L., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide.
  • (No author listed). (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • (No author listed). (2020). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemMedChem.
  • (No author listed). (2024).
  • (No author listed). (n.d.). Cyclobutane vs.
  • (No author listed). (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.
  • (No author listed). (2020). Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51)
  • (No author listed). (2025). Comparative Analysis of Natural and Synthetic Approaches in Antifungal Drug Development. Bentham Science.
  • (No author listed). (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Semantic Scholar.
  • (No author listed). (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. MDPI.
  • Lamb, D. C., et al. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. PubMed.
  • (No author listed). (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Food Science and Engineering.
  • (No author listed). (2009). Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. R Discovery.
  • (No author listed). (n.d.). Comparative Guide to the Structure-Activity Relationship of 7-(3,5-Dichlorophenyl)
  • (No author listed). (2025). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides.
  • (No author listed). (n.d.). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC - PubMed Central.
  • (No author listed). (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
  • (No author listed). (2023). Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. MDPI.
  • (No author listed). (2025). Cyclopentanecarbonitrile | 4254-02-8. Benchchem.
  • (No author listed). (2025).
  • (No author listed). (n.d.).
  • Warrilow, A. G. S., et al. (n.d.). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PMC - NIH.
  • Ji, X., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
  • (No author listed). (n.d.). Biologically Active Cyclopropanes and Cyclopropenes. Semantic Scholar.
  • (No author listed). (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
  • (No author listed). (2020). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans.

Sources

A Comparative Spectroscopic Guide to 2,4-dichloro vs. 2,6-dichloro Substituted Phenylcyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of regioisomers is a critical step in ensuring the efficacy and safety of novel chemical entities. The substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, and seemingly minor positional changes, such as that between 2,4-dichloro and 2,6-dichlorophenylcyclopropane, can have profound impacts. This guide provides an in-depth spectroscopic comparison of these two isomers, offering a framework for their differentiation using routine analytical techniques.

Due to the limited availability of direct experimental spectra for these specific compounds in public databases, this guide will leverage predictive models and experimental data from closely related analogs to provide a robust comparative analysis. This approach mirrors the real-world challenges often faced in novel compound characterization.

The Structural Imperative: Why Isomer Differentiation Matters

The positioning of chloro-substituents on the phenyl ring in phenylcyclopropane derivatives dictates the molecule's symmetry, electronic distribution, and steric profile. In 2,4-dichlorophenylcyclopropane, the asymmetrical substitution pattern leads to a more complex and distinct set of signals in its NMR spectra. Conversely, the symmetrical nature of 2,6-dichlorophenylcyclopropane results in a simplified spectral output. These differences are not merely academic; they directly translate to how these molecules interact with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Comparison

NMR spectroscopy is the most powerful tool for isomer differentiation. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 2,4-dichlorophenylcyclopropane and 2,6-dichlorophenylcyclopropane. These predictions are based on established additivity rules and spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton 2,4-dichlorophenylcyclopropane (Predicted) 2,6-dichlorophenylcyclopropane (Predicted) Rationale for Predicted Differences
Aromatic H3: ~7.35 (d, J≈2 Hz)H5: ~7.15 (dd, J≈8, 2 Hz)H6: ~7.05 (d, J≈8 Hz)H3/H5: ~7.25 (d, J≈8 Hz)H4: ~7.00 (t, J≈8 Hz)The asymmetry of the 2,4-isomer results in three distinct aromatic signals. The 2,6-isomer's symmetry leads to a characteristic doublet and triplet pattern.
Cyclopropyl Methine (CH): ~1.9-2.1 (m)Methylene (CH₂): ~0.8-1.2 (m)Methine (CH): ~2.0-2.2 (m)Methylene (CH₂): ~0.9-1.3 (m)The steric hindrance from the two ortho-chloro substituents in the 2,6-isomer may slightly deshield the cyclopropyl protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon 2,4-dichlorophenylcyclopropane (Predicted) 2,6-dichlorophenylcyclopropane (Predicted) Rationale for Predicted Differences
Aromatic C1: ~140C2: ~132C3: ~130C4: ~129C5: ~127C6: ~125C1: ~138C2/C6: ~135C3/C5: ~128C4: ~128The 2,4-isomer will exhibit six distinct aromatic carbon signals, while the 2,6-isomer will show only four due to symmetry. The carbons bearing chlorine atoms (C2, C4, and C2/C6) will be significantly deshielded.
Cyclopropyl Methine (CH): ~20-25Methylene (CH₂): ~10-15Methine (CH): ~22-27Methylene (CH₂): ~12-17Similar to the proton NMR, the steric environment in the 2,6-isomer may cause a slight downfield shift of the cyclopropyl carbons.

Infrared (IR) Spectroscopy: Fingerprinting the Isomers

IR spectroscopy provides valuable information about the functional groups and the overall substitution pattern of the aromatic ring.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational Mode 2,4-dichlorophenylcyclopropane (Predicted) 2,6-dichlorophenylcyclopropane (Predicted) Rationale for Predicted Differences
C-H Aromatic Stretch 3100-30003100-3000Characteristic of aromatic C-H bonds.
C-H Cyclopropyl Stretch ~3080, ~3000~3080, ~3000The high s-character of cyclopropyl C-H bonds results in stretching frequencies slightly above 3000 cm⁻¹.
C=C Aromatic Stretch ~1600, ~1580, ~1470~1600, ~1570, ~1450The substitution pattern influences the exact positions and intensities of these bands.
C-Cl Stretch 800-600800-600Strong absorptions in the fingerprint region.
Out-of-Plane Bending ~870, ~820~780The out-of-plane C-H bending patterns are highly diagnostic of the aromatic substitution. The 2,4-isomer is expected to show bands characteristic of 1,2,4-trisubstitution, while the 2,6-isomer will show a strong band typical of 1,2,3-trisubstitution.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electron ionization mass spectrometry (EI-MS) will lead to characteristic fragmentation patterns for both isomers. The molecular ion peak (M⁺) will be observed for both, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4).

Table 4: Predicted Key Mass Spectral Fragments (m/z)

Fragment 2,4-dichlorophenylcyclopropane (Predicted) 2,6-dichlorophenylcyclopropane (Predicted) Rationale for Fragmentation
[M]⁺ 188/190/192188/190/192Molecular ion with isotopic pattern for two chlorines.
[M-Cl]⁺ 153/155153/155Loss of a chlorine atom.
[M-C₃H₅]⁺ 147/149/151147/149/151Loss of the cyclopropyl group as a radical.
[C₇H₅Cl]⁺ 124/126124/126Further fragmentation involving loss of HCl from the [M-C₃H₅]⁺ fragment.
[C₆H₄]⁺ 7676Benzene cation radical from extensive fragmentation.

While the major fragments are predicted to be similar, the relative intensities of these fragments may differ due to the different stabilities of the intermediate radical cations formed upon fragmentation.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of dichlorophenylcyclopropanes.

Synthesis: A General Simmons-Smith Cyclopropanation

A common method for the synthesis of phenylcyclopropanes is the Simmons-Smith reaction.

reactant Dichlorostyrene Isomer (2,4- or 2,6-) product Dichlorophenylcyclopropane (2,4- or 2,6-) reactant->product Simmons-Smith Reaction Et₂O, reflux reagents CH₂I₂ / Zn(Cu)

Figure 1. Synthetic scheme for dichlorophenylcyclopropanes.

Step-by-step methodology:

  • To a stirred suspension of a zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of diiodomethane in diethyl ether dropwise.

  • After the initial exothermic reaction subsides, stir the mixture at reflux for 30 minutes to form the carbenoid reagent.

  • Cool the mixture to room temperature and add the respective dichlorostyrene (2,4- or 2,6-) dropwise.

  • Stir the reaction mixture at reflux until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dichlorophenylcyclopropane isomer.

Spectroscopic Analysis Workflow

sample Purified Isomer nmr NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) sample->nmr ir IR Analysis (ATR or KBr pellet) sample->ir ms MS Analysis (EI-GC/MS) sample->ms data Spectroscopic Data nmr->data ir->data ms->data comparison Comparative Analysis data->comparison

Figure 2. Workflow for spectroscopic analysis.

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations for unambiguous assignment.

IR Spectroscopy:

  • For liquid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • For solid samples, prepare a KBr pellet and acquire the transmission spectrum.

  • Scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • Set the electron energy to 70 eV.

  • Acquire the mass spectrum over a range of m/z 50-500.

Conclusion: A Clear Path to Isomer Identification

The differentiation of 2,4- and 2,6-dichlorophenylcyclopropane is readily achievable through a combination of standard spectroscopic techniques. The key distinguishing features are found in the ¹H and ¹³C NMR spectra, where the symmetry of the 2,6-isomer leads to a significantly simpler pattern compared to the 2,4-isomer. Complementary information from IR spectroscopy, particularly the out-of-plane bending region, and a detailed analysis of the mass spectral fragmentation patterns provide further confirmation of the specific substitution pattern. While this guide has relied on predictive data, the underlying principles of spectroscopic interpretation provide a solid and reliable foundation for the structural elucidation of these and other related halogenated aromatic compounds.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • SpectraBase. John Wiley & Sons, Inc. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide for the rigorous evaluation of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical synthesis. In drug development, the purity of starting materials is not merely a quality metric; it is a foundational pillar of reproducibility, safety, and efficacy. An impurity profile can vary significantly between suppliers, impacting reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).

This document moves beyond a simple listing of procedures. It provides the strategic framework and causal reasoning behind a multi-faceted, orthogonal approach to purity assessment. Our goal is to empower you, the researcher, to make data-driven decisions when selecting a commercial supplier, ensuring the integrity of your research from day one.

The Imperative of an Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent strengths and biases. A robust purity assessment, therefore, relies on an orthogonal strategy , where different techniques measure the same attribute (purity) using distinct chemical or physical principles. For a molecule like this compound, our chosen orthogonal triad is HPLC-UV, GC-MS, and qNMR.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for quantitative purity analysis. It separates the main compound from non-volatile impurities based on polarity. Its strength lies in precise quantification of the main peak and any impurities that possess a UV chromophore.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying and quantifying volatile and semi-volatile impurities.[3][4] For our target compound, this is crucial for detecting residual starting materials (e.g., 2,4-dichlorophenylacetonitrile) or low-boiling-point synthesis byproducts that might be missed by HPLC.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR provides an absolute purity assessment without the need for a specific reference standard of the compound itself.[6][7] It quantifies the molecule based on the ratio of its proton signals to those of a certified internal standard, offering a purity value that is independent of the compound's response factor in other techniques. It is also unparalleled for definitive structural confirmation.[8][9][10][11]

Anticipating the Enemy: Potential Impurities

A key aspect of a thorough investigation is knowing what to look for. The common synthesis of this compound involves the cyclopropanation of 2-(2,4-dichlorophenyl)acetonitrile with 1,2-dibromoethane.[5] This points to several potential process-related impurities:

  • Unreacted Starting Materials: 2-(2,4-dichlorophenyl)acetonitrile and 1,2-dibromoethane.

  • Isomeric Impurities: Impurities arising from isomeric dichlorophenylacetonitriles (e.g., 2,5-dichloro or 3,4-dichloro isomers) present in the initial starting material.[12]

  • Byproducts: Amide impurities formed by hydrolysis of the nitrile group.[5]

  • Residual Solvents: Solvents used during the reaction and purification steps.

The Overall Experimental Workflow

Our approach is systematic. We receive samples from various suppliers, log them, and subject each to the same battery of tests in parallel. The data is then collated for a final head-to-head comparison.

G cluster_0 Sample Acquisition & Preparation cluster_1 Orthogonal Analysis cluster_2 Data Synthesis & Decision S1 Supplier A Sample Prep Prepare Stock Solutions (e.g., in Acetonitrile) S1->Prep S2 Supplier B Sample S2->Prep S3 Supplier C Sample S3->Prep HPLC HPLC-UV Analysis (Quantitative Purity) Prep->HPLC Inject aliquot GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS Inject aliquot NMR qNMR Analysis (Absolute Purity & ID) Prep->NMR Prepare qNMR sample Compare Comparative Purity Table HPLC->Compare GCMS->Compare NMR->Compare Select Informed Supplier Selection Compare->Select

Caption: Overall workflow for the comparative purity assessment.

Detailed Analytical Protocols

The following protocols are designed to be self-validating through the inclusion of system suitability tests (SSTs), a cornerstone of reliable analytical science as outlined in pharmacopeial guidelines.[13][14][15]

Protocol: Reversed-Phase HPLC-UV for Potency and Impurity Profiling

This method quantifies the main compound and separates it from non-volatile, UV-active impurities. The validation of this method should adhere to the principles outlined in ICH Q2(R1).[16][17][18]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 80% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (Verify λmax with a DAD scan).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile to create a 100 µg/mL stock solution.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the stock solution.

  • Acceptance Criteria (based on USP <621>): [13][19][20]

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

4. Procedure:

  • Inject a blank (acetonitrile).

  • Perform the SST injections.

  • Inject each supplier's sample solution in duplicate.

  • Calculate purity using area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol: GC-MS for Volatile Impurity Identification

This method is crucial for detecting residual starting materials and other volatile organic compounds.[21]

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 80 °C, hold for 2 min. Ramp at 15 °C/min to 300 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C (Electron Ionization, 70 eV).

  • Mass Range: 40-450 amu.

2. Sample Preparation:

  • Use the same 100 µg/mL stock solution prepared for HPLC analysis.

3. Procedure:

  • Inject 1 µL of the sample solution.

  • Analyze the chromatogram to identify peaks other than the main compound.

  • Use the NIST Mass Spectral Library to tentatively identify any impurity peaks. Pay close attention to the expected masses of potential starting materials and byproducts.

Protocol: Quantitative NMR (qNMR) for Absolute Purity

This protocol determines the absolute mass fraction purity, providing an orthogonal check on the HPLC results.

1. Instrumentation and Materials:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

  • Solvent: Deuterated Chloroform (CDCl3).

2. Sample Preparation:

  • Accurately weigh ~15 mg of the this compound sample and ~5 mg of the maleic anhydride internal standard into the same vial.

  • Record the exact masses.

  • Dissolve the mixture in ~0.7 mL of CDCl3 and transfer to an NMR tube.

3. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with the following parameters:

    • Pulse Program: Standard 1D proton with water suppression if needed.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 or more for good signal-to-noise.

4. Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the singlet from maleic anhydride (~7.1 ppm).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: 212.08 g/mol ; IS: 98.06 g/mol )

    • m = mass

    • Purity_IS = Purity of the internal standard (from certificate)

Data Synthesis and Supplier Comparison

After executing the protocols, consolidate the data into a single table for a clear, objective comparison.

Parameter Supplier A Supplier B Supplier C
Appearance White Crystalline SolidOff-White PowderWhite Crystalline Solid
HPLC Purity (Area %) 99.6%98.1%99.8%
HPLC - Largest Impurity 0.25% at RRT 1.151.10% at RRT 0.850.11% at RRT 1.20
GC-MS - Volatile Impurities Not Detected2-(2,4-dichlorophenyl)acetonitrile (0.45%)Toluene (0.05%)
qNMR Purity (Mass %) 99.4%97.8%99.7%
Data Consistency High (HPLC ≈ qNMR)Moderate (Discrepancy noted)High (HPLC ≈ qNMR)

Conclusion and Recommendations

  • Supplier C provides the material with the highest purity across all metrics. The low level of a residual solvent is generally acceptable and easily removed.

  • Supplier A is a strong second, with high purity and no detectable volatile impurities.

  • Supplier B shows a significant discrepancy between HPLC and qNMR results, along with the presence of unreacted starting material. This suggests the major impurity (at RRT 0.85) may have a poor UV response, making the HPLC area% value misleadingly high. This batch would be unsuitable for cGMP applications without further purification and characterization.

Final Recommendation: For sensitive applications in drug development, Supplier C is the unequivocal choice. For less critical, early-stage research, Supplier A may be a cost-effective alternative. Supplier B should be avoided due to the presence of a significant process-related impurity.

This rigorous, multi-technique approach ensures that you are not just buying a chemical, but investing in the quality and integrity of your scientific outcomes.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: <621> CHROMATOGRAPHY (Older Version for Context) Source: USP-NF URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water Source: Agilent URL: [Link]

  • Title: Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS Source: ResearchGate URL: [Link]

  • Title: NMR as a Tool for Structure Elucidation of Organic Compounds Source: Wesleyan University URL: [Link]

  • Title: Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment Source: MDPI URL: [Link]

  • Title: Identification and structure elucidation by NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Structure Elucidation by NMR Source: ETH Zurich URL: [Link]

  • Title: multi-active method for the analysis of active substances in formulated products to support quality control scope Source: Collaborative International Pesticides Analytical Council (CIPAC) URL: [Link]

  • Title: Structure Elucidation By NMR In Organic Chemistry: A Practical Guide Source: Dr. B. B. Hegde First Grade College, Kundapura URL: [Link]

  • Title: Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC method for analyzing new compounds – analogs of an antineoplastic drug Source: Bulgarian Chemical Communications URL: [Link]

  • Title: Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile, a compound with a unique structural motif relevant in pharmaceutical and agrochemical development, requires a disposal protocol that is both methodologically sound and compliant with stringent environmental regulations. This guide provides the essential, immediate safety and logistical information necessary for its proper disposal, ensuring the protection of personnel and the environment.

Part 1: Hazard Profile and Immediate Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. The structure combines a halogenated aromatic ring with a nitrile group, two functionalities that dictate its toxicological and reactive properties.

Based on data for the compound and structurally similar chemicals, the primary hazards are categorized as follows:

  • Acute Toxicity : The presence of the nitrile group (-CN) suggests potential toxicity if swallowed, inhaled, or in contact with skin.[1] While the toxicological properties of this specific molecule have not been thoroughly investigated, cyanides and many organic nitriles are known for their toxicity.[1]

  • Environmental Hazard : As a chlorinated organic compound, it is classified as a Priority and Toxic Pollutant under the U.S. Clean Water Act.[1] Such compounds can be persistent in the environment and harmful to aquatic life. Improper release into waterways is strictly prohibited.[1]

  • Reactivity : While generally stable, this compound must be stored away from incompatible substances. Segregation from strong acids is critical to prevent any potential reaction that could lead to the release of toxic gases.[2][3] Thermal decomposition may produce irritating and highly toxic gases, including hydrogen chloride, nitrogen oxides, and potentially hydrogen cyanide.[1][4]

Table 1: Hazard Summary for this compound

Hazard CategoryDescriptionGHS Pictogram(s)Key Precaution
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.💀 (Skull and Crossbones)Wear appropriate PPE, including gloves, lab coat, and eye protection. Handle only in a well-ventilated area or chemical fume hood.[4]
Skin/Eye Irritation May cause skin and serious eye irritation.❗ (Exclamation Mark)Avoid all direct contact. Use chemical safety goggles and appropriate gloves.[5]
Environmental Toxic to aquatic life.[1]🌳 (Environment)Prevent release to the environment. Do not dispose of down the drain.[1][6]

Part 2: Regulatory Classification and Waste Management

Proper disposal is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][7]

Waste Identification: As a generator of this waste, you are responsible for its correct classification.[7] this compound would likely be classified as hazardous waste based on the following characteristics:

  • Toxicity Characteristic (D-List): While not specifically listed, if a Toxicity Characteristic Leaching Procedure (TCLP) were performed and specific contaminants were found to be over the regulatory limit, it would be classified accordingly.

  • Listed Wastes (F, K, P, U-Lists): It is not explicitly found on these lists. However, spent solvent mixtures containing this compound could fall under F-listed codes (non-specific source wastes).[7]

  • State-Specific Regulations: Many states have regulations that are more stringent than federal EPA rules.[8] Always consult your institution's Environmental Health and Safety (EHS) department for local requirements.[7]

Given its properties as a chlorinated organic compound and a nitrile, it must be managed as hazardous waste. Never mix it with non-hazardous waste.[9]

Part 3: Step-by-Step Disposal Protocol

The primary and most secure method for disposal is through a licensed hazardous waste disposal company. In-laboratory treatment is not recommended without extensive risk assessment and explicit approval from your institution's EHS department.

Step 1: Immediate Personal Protective Equipment (PPE) Check

Before handling any waste container, ensure you are wearing the correct PPE:

  • Eye Protection : Chemical safety goggles or a face shield.[5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.[6]

  • Body Protection : A lab coat and closed-toe shoes are mandatory.[10]

Step 2: Waste Segregation and Containerization
  • Do Not Mix Wastes : Keep this compound waste separate from other chemical waste streams unless specifically instructed otherwise by your EHS department. Incompatible chemicals can react violently.[2][3]

  • Use a Designated Container :

    • The container must be compatible with the chemical. A glass or high-density polyethylene (HDPE) container is typically suitable.[7]

    • The container must be in good condition, with no leaks, rust, or damage.[7]

    • The original product container can be an excellent choice for waste storage.[7]

  • Keep Containers Closed : The container must be securely sealed at all times, except when waste is being added.[7] This prevents the release of vapors and protects against spills.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement.[11] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or formulas.

  • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • The date when waste was first added to the container (accumulation start date).

Step 4: On-Site Storage
  • Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Ventilation : Store in a well-ventilated area, such as a chemical storage cabinet or within a fume hood.[1]

Step 5: Arranging for Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.

  • Documentation : Complete any required waste pickup forms or manifests as provided by your EHS office.

Part 4: Emergency Procedures and Spill Control

Accidents can happen, and immediate, correct action is vital.

In Case of a Spill:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Risk : For a small, manageable spill, proceed with cleanup only if you are trained and have the proper equipment. For large spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup of Small Spills :

    • Wear your full PPE.

    • Contain the spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent pad.[1][12] Do not use combustible materials like paper towels to absorb large amounts of the substance.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

    • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Ventilation : Ensure the area is well-ventilated during and after cleanup.[12]

In Case of Personal Exposure:

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Skin : Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water. Seek medical attention.[12]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Waste Generation & Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol start Waste Generated ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (No Mixing!) ppe->segregate container Step 3: Use Labeled, Closed, Compatible Container segregate->container store Step 4: Store in Ventilated Satellite Accumulation Area container->store containment Use Secondary Containment store->containment contact_ehs Step 5: Contact EHS for Pickup containment->contact_ehs disposal Licensed Contractor Incinerates Waste contact_ehs->disposal spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill: Absorb with Inert Material assess->small_spill Small large_spill Large Spill: Evacuate & Call Emergency Response assess->large_spill Large collect_waste Collect Spill Debris as Hazardous Waste small_spill->collect_waste collect_waste->container Place in Waste Container

Sources

Personal protective equipment for handling 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Hazard Analysis: Understanding the Molecule

Effective safety protocols are built on a foundational understanding of the specific chemical hazards. This compound is a multifunctional compound, and its risks are best understood by examining its constituent parts: the dichlorophenyl group and the cyclopropanecarbonitrile moiety.

  • Dichlorophenyl Group: The presence of a chlorinated aromatic ring suggests potential persistence in the environment and mandates a dedicated hazardous waste stream for disposal.[1] Organochlorine compounds require careful handling to prevent environmental release and should be disposed of via licensed disposal companies, often through high-temperature incineration.[1][2][3]

  • Cyclopropanecarbonitrile Moiety: The nitrile group (-C≡N) is of primary toxicological concern. While organic nitriles are typically less acutely toxic than inorganic cyanide salts (e.g., NaCN), they can be metabolized in the body to release the free cyanide ion.[4] Cyanide is a potent inhibitor of cellular respiration.[5] Therefore, this compound is classified as toxic if swallowed, in contact with skin, or inhaled.[6][7][8] The toxicological properties of this specific substance have not been fully investigated, which necessitates a highly cautious approach.[6]

Safety Data Sheets (SDS) consistently indicate that this compound may cause skin and eye irritation and can be absorbed through the skin.[6][8]

Core Directive: Always Work Within a Chemical Fume Hood

Given the inhalation toxicity and the fact that the compound's properties are not fully characterized, all handling procedures must be performed within a certified chemical fume hood.[2][9] This is the most critical engineering control to minimize respiratory exposure. The fume hood sash should be kept as low as possible to maximize protection.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is your primary defense against direct chemical contact. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Double Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Lab CoatRequired: Chemical Fume Hood
Conducting Reactions Nitrile GlovesChemical Safety GogglesChemical-Resistant Lab CoatRequired: Chemical Fume Hood
Small Spill Cleanup (<10g) Heavy Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Lab CoatRequired: Chemical Fume Hood. If outside hood, NIOSH-approved respirator.[6][9]
Hand Protection: The First Line of Contact
  • Rationale: Dermal contact is a significant exposure route.[6][10] Nitrile gloves provide good protection against incidental contact with a wide range of chemicals, including reactive nitriles.[4][9]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[11]

    • For handling the solid compound or concentrated solutions, double-gloving is mandatory. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

    • Remove gloves using a technique that avoids touching the outer surface with bare skin.[12]

    • Wash hands thoroughly with soap and water after removing gloves.[2][12]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Rationale: The compound is an eye irritant, and accidental splashes can have severe consequences.[7] Standard safety glasses are insufficient.

  • Protocol:

    • Chemical safety goggles that provide a complete seal around the eyes are required at all times.[6]

    • When handling the solid (which can create dust) or preparing/transferring solutions where a splash is possible, a full-face shield must be worn over the safety goggles .[9][10]

Body Protection: Preventing Skin Contamination
  • Rationale: A lab coat protects your personal clothing and underlying skin from contamination.

  • Protocol:

    • A clean, buttoned, chemical-resistant lab coat must be worn at all times.[9]

    • Ensure the lab coat has long sleeves with tight-fitting cuffs.

    • Remove the lab coat immediately if it becomes contaminated. Contaminated clothing should be washed separately before reuse.[2][13]

Procedural Guide: PPE Workflow

Adherence to a strict workflow for donning and doffing PPE is critical to prevent cross-contamination.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Workflow PPE Selection for this compound Start Assess Task IsSolid Handling Solid or Concentrated Solution? Start->IsSolid IsSpill Accidental Spill Outside Hood? Start->IsSpill IsSplashRisk Risk of Splash or Aerosol? IsSolid->IsSplashRisk No (Dilute Solution) EnhancedPPE Enhanced PPE: - Chemical Fume Hood - Double Nitrile Gloves - Safety Goggles - Face Shield - Lab Coat IsSolid->EnhancedPPE Yes BasePPE Minimum PPE: - Chemical Fume Hood - Nitrile Gloves - Safety Goggles - Lab Coat IsSplashRisk->BasePPE No IsSplashRisk->EnhancedPPE Yes SpillResponse Spill Response PPE: - Heavy Nitrile Gloves - Goggles & Face Shield - NIOSH Respirator (if outside hood) IsSpill->IsSolid No IsSpill->SpillResponse Yes

Caption: PPE selection workflow based on the task being performed.

Step-by-Step Donning Sequence:
  • Lab Coat: Put on your chemical-resistant lab coat and fasten all buttons.

  • Eye Protection: Don your chemical safety goggles.

  • Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. If double-gloving, put on the second pair over the first.

  • Face Shield: If required by the task, put on the face shield.

Step-by-Step Doffing Sequence (to be performed in a designated area):
  • Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield: Remove the face shield by handling the head strap, not the front surface.

  • Lab Coat: Remove the lab coat, folding it so the contaminated exterior is folded inward.

  • Goggles: Remove your safety goggles.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out, and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures: Immediate Action Plan

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][14] Seek immediate medical attention.[14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[6][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][13] Seek immediate medical attention.[14]

Decontamination and Disposal Plan

Proper disposal is a critical component of safe chemical handling, preventing harm to personnel and the environment.

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a sealed, clearly labeled hazardous waste container.

  • Chemical Waste: Unused material and reaction waste must be collected in a dedicated, sealed, and labeled hazardous waste container. The label should clearly state "Hazardous Waste: this compound".[15]

  • Disposal Method: Due to its chemical nature (organochlorine, nitrile), this waste must be disposed of through a licensed hazardous waste disposal company.[2][15] It must not be poured down the drain or mixed with general waste. Incineration in a facility equipped with appropriate scrubbers is the recommended disposal method for such compounds.[1][3]

  • Empty Containers: Empty containers are also considered hazardous waste as they retain chemical residue. They must be disposed of through the same channels as the chemical itself.[15]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research workflows, secure in the knowledge that you are protected by best-in-class safety practices.

References

  • BroadPharm. (2025, March 7). Safety Data Sheet.
  • University of Prince Edward Island. Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • Cole-Parmer. Material Safety Data Sheet - 1-(2,4-Dichlorophenyl)-1-Cyclopropyl Cyanide.
  • Fisher Scientific. Safety Data Sheet.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Pesticide Safety Education Program (PSEP). Personal Protection for the Applicator and Worker Module.
  • Biosynth. (2022, June 7). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Benchchem. Proper Disposal Procedures for Dichlorodiphenyltrichloroethane (DDT).
  • University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile.
  • National Center for Biotechnology Information. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem.
  • National Center for Biotechnology Information. Toxicological Profile for Dichloropropenes - Production, Import/Export, Use, and Disposal.
  • National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.